Ethyl, 2-amino-1,1-dimethyl-2-oxo-
Description
Isobutyramide is a natural product found in Otanthus maritimus and Streptomyces with data available.
Structure
3D Structure
Properties
IUPAC Name |
2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKAJVHLWXSISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060340 | |
| Record name | Propanamide, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Liquid, Other Solid, Powder; [Alfa Aesar MSDS] | |
| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobutyramide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14972 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
563-83-7, 68424-61-3 | |
| Record name | Isobutyramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82UOE7B38Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl 2-Aminoisobutyrate: A Technical Guide for Drug Development Professionals
Foreword
In the landscape of modern drug discovery and development, particularly in the realm of peptide therapeutics, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. Among these, Ethyl 2-Aminoisobutyrate, the ethyl ester of α-aminoisobutyric acid (Aib), stands out as a pivotal building block. Its unique gem-dimethyl substitution pattern imparts profound conformational constraints on peptide backbones, offering a powerful tool to engineer molecules with enhanced stability, predictable secondary structures, and improved pharmacokinetic profiles. This guide provides an in-depth exploration of the fundamental properties, synthesis, and applications of ethyl 2-aminoisobutyrate, designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to leverage this versatile molecule in their therapeutic design strategies.
Core Physicochemical Properties
Ethyl 2-aminoisobutyrate is most commonly handled in its hydrochloride salt form due to its enhanced stability and solubility in polar solvents. However, understanding the properties of both the free base and the salt is crucial for its effective application in synthesis and formulation.
Ethyl 2-Aminoisobutyrate Hydrochloride
The hydrochloride salt is a white to off-white crystalline solid, readily soluble in water and alcohols.[1]
| Property | Value | Source(s) |
| CAS Number | 17288-15-2 | [1][2] |
| Molecular Formula | C₆H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 167.63 g/mol | [2] |
| Melting Point | 156-161 °C | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water and methanol. |
Ethyl 2-Aminoisobutyrate (Free Base)
The free base is a less commonly isolated intermediate but its properties are essential for understanding its reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₂ | |
| Molecular Weight | 131.17 g/mol | |
| Boiling Point | ~112-113 °C (structurally similar ethyl isobutyrate) | [3] |
| Density | ~0.865 g/mL (structurally similar ethyl isobutyrate) | [3] |
| Solubility | Soluble in organic solvents like ether, ethanol. Insoluble in water. | [3] |
Synthesis and Manufacturing
The synthesis of ethyl 2-aminoisobutyrate is a critical process for its application in pharmaceutical development. The most common and industrially scalable methods involve the esterification of 2-aminoisobutyric acid (Aib).
Synthesis of the Precursor: 2-Aminoisobutyric Acid (Aib)
The foundational precursor, 2-aminoisobutyric acid, is typically synthesized via the Strecker synthesis. This well-established method provides a reliable route to Aib from readily available starting materials.
Workflow for Strecker Synthesis of 2-Aminoisobutyric Acid:
Caption: Strecker synthesis of 2-aminoisobutyric acid.
Esterification to Ethyl 2-Aminoisobutyrate
The conversion of Aib to its ethyl ester is most efficiently achieved through acid-catalyzed esterification. Two primary methods are prevalent: Fischer esterification and the use of thionyl chloride.
The reaction of 2-aminoisobutyric acid with ethanol in the presence of thionyl chloride is a robust and high-yielding method for preparing the hydrochloride salt of ethyl 2-aminoisobutyrate directly.
Experimental Protocol: Synthesis of Ethyl 2-Aminoisobutyrate Hydrochloride
-
Reaction Setup: Suspend 2-aminoisobutyric acid (1.0 eq) in absolute ethanol (5-10 volumes).
-
Cooling: Cool the suspension to 0-5 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (1.1-1.2 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The resulting solid residue, which is the hydrochloride salt, can be triturated with diethyl ether, filtered, and dried under vacuum to yield the final product.
Causality Behind Experimental Choices:
-
The use of thionyl chloride serves a dual purpose: it acts as a dehydrating agent to drive the esterification equilibrium towards the product and it generates HCl in situ, which catalyzes the reaction and forms the hydrochloride salt of the product.
-
The initial cooling is crucial to control the exothermic reaction between thionyl chloride and ethanol.
-
Refluxing ensures the reaction goes to completion.
Workflow for Thionyl Chloride Esterification:
Caption: Esterification using the thionyl chloride method.
Fischer esterification involves heating the amino acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid or gaseous HCl.[4][5]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Suspend 2-aminoisobutyric acid (1.0 eq) in a large excess of absolute ethanol (acting as both reactant and solvent).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or bubble anhydrous HCl gas through the mixture.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography to yield the free base.
Spectroscopic and Analytical Characterization
Thorough characterization of ethyl 2-aminoisobutyrate is essential for quality control and regulatory compliance. The following are typical spectroscopic data for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of ethyl 2-aminoisobutyrate is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a singlet for the two equivalent methyl groups at the α-carbon. The amine protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon, the quaternary α-carbon, the two equivalent α-methyl carbons, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of ethyl 2-aminoisobutyrate will display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl groups, and a strong C=O stretching of the ester group.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed.
Reactivity and Applications in Drug Development
The primary utility of ethyl 2-aminoisobutyrate in drug development stems from the conformational constraints imposed by its parent amino acid, Aib.
Conformational Control in Peptides
The gem-dimethyl group of the Aib residue sterically restricts the Ramachandran angles (φ, ψ) of the peptide backbone, strongly favoring the adoption of helical secondary structures, such as 3₁₀-helices and α-helices. This predictable induction of helicity is a powerful tool for designing peptides with well-defined three-dimensional structures.
Logical Relationship of Aib Incorporation:
Caption: Impact of Aib incorporation on peptide properties.
Enhancing Proteolytic Stability
The steric bulk of the Aib residue shields the adjacent peptide bonds from enzymatic cleavage by proteases. This leads to a significant increase in the in vivo half-life of Aib-containing peptides, a critical attribute for therapeutic efficacy.
Applications in Peptide-Based Therapeutics
Ethyl 2-aminoisobutyrate serves as a readily available and reactive building block for the solid-phase or solution-phase synthesis of Aib-containing peptides. Its ester functionality is easily coupled to the N-terminus of a growing peptide chain.
Examples of Therapeutic Areas:
-
Metabolic Diseases: Analogs of glucagon-like peptide-1 (GLP-1) incorporating Aib have been explored to enhance their stability against dipeptidyl peptidase-4 (DPP-4) degradation, prolonging their insulinotropic effects.
-
Antimicrobial Peptides: The introduction of Aib can stabilize the helical structures crucial for the membrane-disrupting activity of many antimicrobial peptides.
-
Oncology: Aib-containing peptides are being investigated for their ability to mimic helical protein domains involved in protein-protein interactions, thereby acting as inhibitors in cancer signaling pathways.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling ethyl 2-aminoisobutyrate and its hydrochloride salt.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6][7]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[6] Keep containers tightly closed.
-
Toxicity: The hydrochloride salt is classified as a skin, eye, and respiratory irritant.[2] The toxicological properties of the free base have not been as thoroughly investigated.
Conclusion
Ethyl 2-aminoisobutyrate is a valuable and versatile building block in the design and synthesis of peptide-based therapeutics. Its ability to enforce helical conformations and enhance proteolytic stability provides a rational and effective strategy for optimizing the drug-like properties of peptides. A thorough understanding of its physicochemical properties, synthesis, and reactivity, as outlined in this guide, is paramount for its successful application in the development of next-generation peptide drugs.
References
- 1. scbt.com [scbt.com]
- 2. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminoisobutyric acid, TMS [webbook.nist.gov]
- 4. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. afgsci.com [afgsci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to α,α-Disubstituted Amino Acid Esters: Focus on Ethyl 2-Amino-2-methylpropanoate
A Note on Nomenclature: The topic specified, "ethyl 2-amino-1,1-dimethyl-2-oxo-ethyl ester," does not correspond to a standard or readily identifiable chemical structure in major databases. The nomenclature is ambiguous. However, the presence of "ethyl ester" and "1,1-dimethyl" strongly suggests an interest in the ethyl ester of an α,α-disubstituted amino acid. The most fundamental compound fitting this description is Ethyl 2-amino-2-methylpropanoate , the ethyl ester of 2-aminoisobutyric acid (Aib). This guide is structured around this scientifically significant molecule, providing the in-depth technical information relevant to researchers, scientists, and drug development professionals.
Core Compound Identification and Physicochemical Properties
Ethyl 2-amino-2-methylpropanoate, often handled in its more stable hydrochloride salt form, is a non-proteinogenic α,α-disubstituted amino acid ester. Its rigid, sterically hindered nature makes it a valuable building block in medicinal chemistry and materials science.[1]
Chemical Identity
| Identifier | Value |
| IUPAC Name | ethyl 2-amino-2-methylpropanoate hydrochloride |
| Synonyms | Ethyl α-aminoisobutyrate hydrochloride, H-Aib-OEt·HCl, α-Methylalanine ethyl ester hydrochloride[1][2] |
| CAS Number | 17288-15-2[1][2][3][4][5] |
| Molecular Formula | C₆H₁₄ClNO₂[3][4] |
| Molecular Weight | 167.63 g/mol [1][2][4] |
| Canonical SMILES | CCOC(=O)C(C)(C)N.Cl[4] |
Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [1][3] |
| Melting Point | 156-161 °C | [1] |
| Storage | 0-8 °C, sealed, away from moisture | [1][3] |
| Purity | Typically ≥97-99% (HPLC) | [1][3] |
The hydrochloride salt form significantly enhances the compound's stability and solubility in polar solvents, making it more convenient for use in synthesis and biological assays.[1]
Caption: Chemical structure of Ethyl 2-amino-2-methylpropanoate.
The Strategic Importance of α,α-Disubstituted Amino Acids in Drug Development
The core value of Ethyl 2-amino-2-methylpropanoate lies in its identity as an α,α-disubstituted amino acid (ααAA) derivative. Replacing the α-hydrogen of a standard amino acid with an alkyl group, such as the second methyl group in Aib, introduces profound conformational constraints.[6][7]
Causality of Conformational Restriction: The gem-dimethyl substitution at the α-carbon sterically restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds. This rigidity is highly desirable in peptide design for several reasons:
-
Induction of Stable Secondary Structures: Peptides incorporating Aib residues have a strong propensity to adopt helical conformations, particularly the 3₁₀-helix.[8] This allows for the rational design of peptides with predictable and stable three-dimensional structures, which is critical for receptor binding and biological activity.
-
Enhanced Metabolic Stability: The quaternary α-carbon protects the adjacent peptide bonds from cleavage by proteases and peptidases. This enzymatic resistance increases the in vivo half-life of peptide-based drugs, a major hurdle in their development.
-
Peptidomimetic Scaffolds: These non-natural amino acids serve as ideal scaffolds for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[9]
Caption: The strategic impact of incorporating α,α-disubstituted amino acids.
Synthesis and Methodologies
The synthesis of Ethyl 2-amino-2-methylpropanoate and its derivatives can be approached through direct esterification or, more broadly for this class of compounds, via powerful multi-component reactions.
Protocol: Direct Esterification of 2-Aminoisobutyric Acid
This method is a reliable, well-documented procedure for producing the hydrochloride salt of the target ester.[10] The use of thionyl chloride with ethanol in situ generates hydrogen chloride and ethyl chloroformate, which drives the esterification.
Materials:
-
2-Aminoisobutyric acid
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Argon or Nitrogen atmosphere
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert argon atmosphere, add anhydrous ethanol (10.0 molar equivalents).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (2.0 molar equivalents) dropwise to the stirred ethanol.
-
Causality: This exothermic reaction generates HCl and the esterifying agent in situ. The low temperature controls the reaction rate and prevents degradation.
-
-
Initial Stirring: Maintain the reaction temperature at 0 °C and continue stirring for 1 hour.
-
Substrate Addition: Gradually warm the mixture to room temperature. Add 2-aminoisobutyric acid (1.0 molar equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent (ethanol) via distillation under reduced pressure.
-
Purification: To the crude residue, add diethyl ether and grind the resulting solid. This process, known as trituration, helps remove non-polar impurities.
-
Isolation: Filter the solid product, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the purified Ethyl 2-amino-2-methylpropanoate hydrochloride as a white solid.[10]
Advanced Synthesis: The Ugi Four-Component Reaction (U-4CR)
For creating diverse libraries of α,α-disubstituted amino acid derivatives, the Ugi four-component reaction is an exceptionally powerful and atom-economical tool.[11] It combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to form a complex α-acylaminoamide.[9][12]
The Ugi Reaction Mechanism: The reaction proceeds through a series of rapid, mostly reversible steps, driven to completion by an irreversible intramolecular acyl transfer known as the Mumm rearrangement.[11][12]
Caption: Key stages of the Ugi four-component reaction (U-4CR).
Experimental Workflow for a Ugi Reaction:
-
Imine Formation: The amine and ketone (e.g., acetone for an Aib derivative) are mixed in a suitable polar, aprotic solvent like methanol or DMF. This forms the imine in situ.
-
Component Addition: The carboxylic acid and isocyanide are added to the reaction mixture.
-
Reaction: The reaction is typically exothermic and proceeds rapidly, often completing within minutes to a few hours at room temperature.[12]
-
Isolation: The product is isolated through standard workup procedures, such as solvent evaporation and purification by chromatography or recrystallization.
This one-pot synthesis is a cornerstone of combinatorial chemistry and is invaluable for rapidly generating novel peptidomimetic structures for high-throughput screening in drug discovery.
Safety and Handling
Ethyl 2-amino-2-methylpropanoate hydrochloride is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
GHS Hazard Information: [4]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Precautions: [3][4]
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[1][3]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.
-
Inhalation: Move person to fresh air. If breathing is difficult, seek medical attention.
-
Conclusion
While the initial query "ethyl 2-amino-1,1-dimethyl-2-oxo-ethyl ester" is chemically ambiguous, it points toward the highly relevant and valuable class of α,α-disubstituted amino acid esters, epitomized by Ethyl 2-amino-2-methylpropanoate. This compound and its analogues are not merely chemical curiosities; they are enabling tools for modern drug development. Their ability to enforce specific conformations and enhance metabolic stability in peptides provides a rational pathway to overcoming the traditional limitations of peptide-based therapeutics. Understanding the synthesis, properties, and strategic application of these building blocks, particularly through versatile methods like the Ugi reaction, is essential for researchers and scientists aiming to design the next generation of targeted and durable medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Ethyl 2-amino-2-methylpropanoate hydrochloride | 17288-15-2 [sigmaaldrich.com]
- 4. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 17288-15-2 | 2-Aminoisobutyric acid ethyl ester hydrochloride - Capot Chemical [capotchem.com]
- 6. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Ugi Reaction [organic-chemistry.org]
- 10. 2-Amino-2-methyl-propionic acid ethyl ester hydrochloride | 17288-15-2 [chemicalbook.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Ugi reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structure and Function of Ethyl 2-Methylalaninate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 2-methylalaninate, also known as ethyl α-aminoisobutyrate, is the ethyl ester of the non-proteinogenic amino acid 2-methylalanine (α-aminoisobutyric acid, Aib). As an α,α-disubstituted amino acid, it possesses a unique structural feature: a quaternary α-carbon bearing two methyl groups. This seemingly simple modification imparts significant and highly desirable properties, making it a crucial building block for researchers and drug development professionals. Its incorporation into peptides and other bioactive molecules can induce specific conformations, enhance metabolic stability, and improve pharmacokinetic profiles. This guide provides an in-depth exploration of the structure, properties, synthesis, and core functions of ethyl 2-methylalaninate, offering field-proven insights for its application in modern chemical and pharmaceutical research.
Molecular Structure and Physicochemical Properties
The utility of ethyl 2-methylalaninate originates from its distinct molecular architecture. Understanding this structure is fundamental to appreciating its function in complex molecular designs.
Chemical Structure
Ethyl 2-methylalaninate is an achiral molecule featuring three key functional groups centered around a quaternary carbon:
-
A Primary Amine (-NH₂): Provides a nucleophilic center and a site for peptide bond formation or other derivatization.
-
An Ethyl Ester (-COOCH₂CH₃): A carboxylate protecting group that enhances lipophilicity compared to the free acid and can be readily hydrolyzed if needed.
-
A Gem-Dimethyl Group (-C(CH₃)₂): This is the defining feature. The two methyl groups at the α-position create significant steric hindrance, which is the primary driver of its unique conformational effects.
Caption: Molecular structure of ethyl 2-methylalaninate.
Physicochemical and Spectroscopic Data
The structural features give rise to predictable physical and spectral properties, which are essential for characterization and quality control.
| Property | Value |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| CAS Number | 1113-49-1 (Free Base)[1] |
| 17288-15-2 (Hydrochloride Salt)[2] | |
| Appearance | Colorless liquid (Free Base) |
| Boiling Point | ~150-152 °C |
| Density | ~0.95 g/cm³ |
Spectroscopic Signature:
While a dedicated spectrum for this specific compound is not publicly indexed, its spectral characteristics can be reliably predicted based on its functional groups and analysis of similar structures.
-
¹H NMR (Proton NMR): The spectrum is expected to be relatively simple and highly characteristic.
-
A singlet integrating to 6 protons for the two equivalent α-methyl groups (~1.4 ppm).
-
A quartet integrating to 2 protons for the ester methylene group (-O-CH₂-CH₃) (~4.1 ppm).
-
A triplet integrating to 3 protons for the ester methyl group (-O-CH₂-CH₃) (~1.2 ppm).
-
A broad singlet for the amine protons (-NH₂) whose chemical shift is variable and depends on solvent and concentration.
-
-
¹³C NMR (Carbon NMR):
-
IR (Infrared) Spectroscopy:
-
A strong, sharp absorption band for the C=O stretch of the ester at ~1730-1750 cm⁻¹.[4][5]
-
N-H stretching bands for the primary amine in the region of 3300-3400 cm⁻¹. This often appears as a doublet.[4]
-
C-H stretching bands for the alkyl groups just below 3000 cm⁻¹.[6]
-
A C-O stretching band for the ester group in the 1150-1250 cm⁻¹ region.[5]
-
Synthesis of Ethyl 2-Methylalaninate
The synthesis of α,α-disubstituted amino acids is challenging due to the steric hindrance around the quaternary center. The Strecker synthesis is a classic and robust method that is well-suited for this purpose, as it builds the amino acid scaffold from a ketone precursor.[7][8]
Synthetic Strategy: Modified Strecker Synthesis & Esterification
The most logical pathway involves a three-stage process:
-
Aminonitrile Formation: A nucleophilic addition of cyanide and ammonia to a ketone (acetone) to form 2-amino-2-methylpropanenitrile.
-
Nitrile Hydrolysis: Acid-catalyzed hydrolysis of the aminonitrile to yield the free amino acid, 2-methylalanine.
-
Fischer Esterification: Conversion of the carboxylic acid to its ethyl ester in the presence of ethanol and an acid catalyst.
Caption: Synthetic workflow for ethyl 2-methylalaninate.
Experimental Protocol (Representative)
This protocol is a representative laboratory-scale procedure. All operations involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Stage 1: Synthesis of 2-Amino-2-methylpropanenitrile [9][10]
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of ammonium chloride (1.1 equivalents) in water.
-
Addition: Cool the solution in an ice bath to 0-5 °C. Add potassium cyanide (1.05 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction: Slowly add acetone (1.0 equivalent) via the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.
-
Maturation: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The product, an aminonitrile, often separates as an oily layer.
-
Workup: Extract the product into an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aminonitrile is typically carried forward without further purification.
-
Causality: The reaction proceeds via the formation of an iminium ion from acetone and ammonia, which is then attacked by the cyanide nucleophile.[7] Low temperatures control the exothermicity and minimize side reactions.
-
Stage 2 & 3: Hydrolysis and Fischer Esterification [11][12]
-
Hydrolysis: Add the crude aminonitrile from Stage 1 to a flask containing a 5-fold excess of concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours. This hydrolyzes the nitrile to a carboxylic acid and protonates the amine, forming 2-methylalanine hydrochloride.
-
Causality: The strong acidic conditions are necessary to hydrolyze the stable nitrile C≡N bond to a carboxylic acid.
-
-
Solvent Exchange: Cool the reaction mixture and remove water and excess HCl under vacuum. The residue is crude 2-methylalanine hydrochloride.
-
Esterification: To the crude residue, add a 10-fold excess of absolute ethanol. Bubble dry hydrogen chloride gas through the suspension for 15-20 minutes, or add thionyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Reaction: Heat the ethanolic solution to reflux for 3-5 hours. The reaction progress can be monitored by TLC.
-
Causality: This is a classic Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by ethanol.[12] Driving off the water formed pushes the equilibrium towards the ester product.
-
-
Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove excess ethanol. The resulting solid is crude ethyl 2-methylalaninate hydrochloride.
-
Purification: The hydrochloride salt can be recrystallized from an ethanol/ether mixture. To obtain the free base, the salt is dissolved in water, cooled in an ice bath, and neutralized with a base (e.g., NaHCO₃ or cold aqueous NaOH) followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the final product as a liquid.
Core Functions and Applications in R&D
The true value of ethyl 2-methylalaninate lies in its application as a specialized building block that confers unique structural and pharmacokinetic advantages.
Conformational Control in Peptidomimetics
When incorporated into a peptide chain, the gem-dimethyl group of the 2-methylalanine residue severely restricts the rotational freedom around the peptide backbone.
-
Induction of Helical Structures: The steric bulk forces the peptide backbone into specific dihedral angles (Φ, Ψ), strongly promoting the formation of stable helical structures, particularly the 3₁₀-helix. This property is invaluable for designing foldamers—non-natural oligomers that mimic the secondary structures of natural peptides.
-
Enhanced Stability: Peptides containing α,α-disubstituted amino acids exhibit remarkable resistance to enzymatic degradation by proteases. Proteases recognize and cleave peptide bonds based on specific side chains and backbone conformations, which are disrupted by the unnatural quaternary center. This leads to a significantly longer biological half-life, a critical attribute for peptide-based therapeutics.[13][14]
Improving Drug Properties in Medicinal Chemistry
The gem-dimethyl motif is a "privileged" structural element found in numerous natural products and FDA-approved drugs.[15] Its installation via precursors like ethyl 2-methylalaninate is a common strategy in drug discovery.
-
Metabolic Blocking: The methyl groups can act as metabolic "shields," preventing enzymatic oxidation (e.g., by Cytochrome P450 enzymes) at or near the α-carbon. This blocks a common pathway of drug metabolism, increasing the compound's bioavailability and duration of action.
-
Modulation of Physicochemical Properties: The addition of the gem-dimethyl group increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[15]
-
Target Engagement: By locking a molecule into a specific "bioactive conformation," the gem-dimethyl group can reduce the entropic penalty of binding to a biological target (e.g., a receptor or enzyme), thereby increasing potency and selectivity.[15]
Versatile Synthetic Intermediate
Beyond peptides, ethyl 2-methylalaninate serves as a versatile starting material for more complex molecules. The primary amine can be readily functionalized to build heterocycles or used in coupling reactions, while the ester provides a handle for further transformations, making it a valuable component in the synthetic chemist's toolbox.
Safety and Handling
Ethyl 2-methylalaninate and its hydrochloride salt are chemical reagents intended for laboratory use. Standard safety precautions should be followed:
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards: May cause skin, eye, and respiratory irritation. Refer to the specific Safety Data Sheet (SDS) for detailed toxicological information.
-
Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is hygroscopic and should be stored under an inert atmosphere.
Conclusion
Ethyl 2-methylalaninate is far more than a simple amino acid derivative. Its unique α,α-disubstituted structure provides a powerful tool for rationally designing molecules with controlled conformations and enhanced stability. For researchers in peptide science, its ability to induce helical structures and resist proteolysis is paramount. For drug development professionals, the gem-dimethyl group it provides is a field-proven motif for improving the pharmacokinetic properties and potency of therapeutic candidates. A thorough understanding of its structure, synthesis, and functional implications is essential for leveraging its full potential in the advancement of chemical and biomedical sciences.
References
- 1. GSRS [precision.fda.gov]
- 2. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. Strecker_amino_acid_synthesis [chemeurope.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. Pharmacokinetics of Toxin-Derived Peptide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism and Excretion of Therapeutic Peptides: Current Industry Practices, Perspectives, and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of α-Aminoisobutyric Acid: A Technical Guide for Researchers
Abstract
Alpha-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, holds significant interest for researchers, scientists, and drug development professionals due to its unique conformational properties that impart enhanced stability and helical structures to peptides.[1] Initially discovered in fungal metabolites, its presence was later confirmed in extraterrestrial samples, sparking debates about its origins. This technical guide provides an in-depth exploration of the discovery of Aib in nature, its biosynthesis, and the methodologies for its isolation, characterization, and analysis. We will delve into the historical context of its first identification in peptaibols, the intricate enzymatic machinery of its synthesis in fungi, and the analytical techniques that have enabled its detection in both terrestrial and extraterrestrial materials. This guide is intended to serve as a comprehensive resource for researchers seeking to understand and utilize this unique amino acid in their scientific endeavors.
Introduction: The Significance of a Non-Proteinogenic Amino Acid
The repertoire of life's building blocks extends beyond the 22 proteinogenic amino acids encoded by the universal genetic code.[2] Among the vast array of non-proteinogenic amino acids found in nature, α-aminoisobutyric acid (Aib) stands out for its profound impact on peptide structure and function. Chemically, Aib is α-methylalanine, possessing a gem-dimethyl group at its α-carbon.[3] This seemingly simple modification has profound stereochemical consequences, sterically hindering rotation around the peptide backbone and strongly promoting the formation of helical secondary structures, particularly the 310-helix.[1][4] This inherent conformational rigidity makes Aib a valuable tool in peptidomimetics and drug design, where it is used to stabilize bioactive conformations, increase resistance to proteolytic degradation, and enhance membrane permeability.[1]
The discovery of Aib in natural products was a seminal moment, revealing a novel strategy employed by microorganisms to produce structurally constrained and biologically active peptides. This guide will trace the journey of Aib from its initial discovery in fungal antibiotics to its detection in meteorites, providing a detailed overview of the scientific inquiry that has illuminated its natural origins and biosynthetic pathways.
The Terrestrial Discovery: Fungal Peptaibols as the Progenitors of Aib
The first identification of α-aminoisobutyric acid in a natural product dates back to the late 1960s with the characterization of alamethicin, a peptide antibiotic isolated from the fungus Trichoderma viride.[5][6][7][8][9] This discovery by Meyer and Reusser in 1967 marked the beginning of the study of a new class of peptides known as peptaibols, so named for their constituent pept ides, high Aib content, and C-terminal amino al cohol.[5][7]
Alamethicin and other peptaibols are synthesized by filamentous fungi, particularly those from the genus Trichoderma, and exhibit a range of biological activities, including antimicrobial and antifungal properties.[1][10] These peptides are synthesized not by the ribosome, but by large, multienzyme complexes called non-ribosomal peptide synthetases (NRPSs).[1][11]
The Non-Ribosomal Peptide Synthetase (NRPS) Machinery for Aib Incorporation
The biosynthesis of peptaibols, and thus the incorporation of Aib, is a fascinating example of non-ribosomal peptide synthesis. NRPSs are modular enzymes, with each module responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain.[1][11][12] A typical NRPS module for incorporating Aib consists of three core domains:
-
Adenylation (A) domain: This domain selects and activates the specific amino acid substrate, in this case, Aib, by converting it to an aminoacyl adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then transferred to a phosphopantetheinyl arm attached to the T domain, forming a thioester bond.
-
Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid tethered to its own T domain and the growing peptide chain attached to the T domain of the preceding module.
The modular nature of NRPSs allows for the synthesis of a diverse array of peptides with complex structures and modifications. The discovery that a single NRPS can synthesize different classes of peptaibols through module skipping further highlights the versatility of this biosynthetic machinery.[1]
Caption: A simplified workflow of an NRPS module incorporating Aib.
The Biosynthetic Origin of α-Aminoisobutyric Acid
While the mechanism of Aib incorporation into peptides is well-understood, the biosynthesis of Aib itself has been a subject of investigation. Evidence suggests that in fungi, Aib is derived from the proteinogenic amino acid L-valine.[13] The proposed biosynthetic pathway involves a series of enzymatic reactions, including oxidation and decarboxylation, to convert L-valine into Aib.[13] This pathway highlights the metabolic plasticity of fungi in producing unique building blocks for their secondary metabolites.
The Extraterrestrial Connection: Aib in Meteorites
Decades after its discovery in fungal metabolites, Aib was identified in carbonaceous chondrite meteorites, such as the Murchison meteorite.[3][14] The presence of Aib and other non-proteinogenic amino acids in these extraterrestrial samples provided compelling evidence for the abiotic synthesis of organic molecules in the early solar system. The α-dialkyl structure of Aib makes it a robust marker for extraterrestrial origin in terrestrial samples, as it is extremely rare in the Earth's biosphere outside of specific microbial products.[14]
The discovery of Aib in meteorites initially led to speculation that its presence in some terrestrial environments could be due to extraterrestrial deposition. However, the now-widespread understanding of its production by various filamentous fungi provides a clear terrestrial source.[15]
Methodologies for the Study of α-Aminoisobutyric Acid
The study of Aib, from its initial discovery to its detailed characterization, has been reliant on the development and application of sophisticated analytical techniques. This section provides an overview of the key methodologies for the isolation, purification, and analysis of Aib and Aib-containing peptides.
Isolation and Purification of Aib-Containing Peptaibols from Fungal Cultures
The isolation of peptaibols from fungal cultures is a multi-step process that involves extraction, fractionation, and purification.
Experimental Protocol: Isolation of Peptaibols
-
Fungal Cultivation: Cultivate the desired fungal strain (e.g., Trichoderma sp.) on a suitable solid or liquid medium to promote peptaibol production.[2][16]
-
Extraction:
-
Fractionation:
-
Concentrate the crude extract under reduced pressure.
-
Perform a preliminary fractionation using column chromatography with silica gel or a reversed-phase sorbent (e.g., C18).[2] Elute with a gradient of solvents of increasing polarity (e.g., a chloroform-methanol gradient for silica gel or a water-acetonitrile gradient for C18).[2]
-
-
Purification:
-
Further purify the fractions containing peptaibols using high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18).[2][17]
-
Monitor the elution profile using a UV detector, typically at wavelengths around 210-220 nm, where the peptide bond absorbs.[2]
-
Collect the purified peptaibol fractions for subsequent analysis.
-
Caption: A general workflow for the isolation and purification of peptaibols.
Analytical Techniques for the Characterization of Aib and Peptaibols
A combination of spectroscopic and chromatographic techniques is employed for the definitive identification and characterization of Aib and Aib-containing peptides.
| Technique | Application | Key Information Provided |
| Mass Spectrometry (MS) | Identification and sequencing of peptaibols | Molecular weight, amino acid sequence (through fragmentation analysis, e.g., MS/MS) |
| Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS | Rapid screening and molecular weight determination of peptaibols in complex mixtures | High-throughput analysis of crude extracts |
| Electrospray Ionization (ESI) MS | Detailed structural analysis and sequencing of purified peptaibols | Soft ionization technique suitable for coupling with liquid chromatography (LC-MS) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the three-dimensional structure of peptaibols in solution | Conformation of the peptide backbone, side-chain orientations, and helical parameters |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of Aib after hydrolysis and derivatization | Identification and quantification of Aib in hydrolysates of peptaibols or environmental samples |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of amino acids, including Aib, in complex mixtures | High sensitivity and specificity for the analysis of Aib in meteorite extracts and biological samples |
Experimental Protocol: Analysis of Aib in Meteorite Samples
-
Sample Preparation:
-
Derivatization: The amino acids in the hydrolysate are derivatized to make them volatile for GC analysis or to enhance their detection by fluorescence in LC. Common derivatization agents include N-trifluoroacetyl isopropyl esters for GC-MS.[15]
-
Chromatographic Separation and Detection:
-
GC-MS: The derivatized amino acids are separated on a chiral capillary GC column to resolve enantiomers and identified by their mass spectra.[15]
-
LC-ToF-MS: The derivatized amino acids are separated by liquid chromatography and detected by a time-of-flight mass spectrometer, which provides high mass accuracy for confident identification.[14][20]
-
Conclusion and Future Perspectives
The discovery of α-aminoisobutyric acid in nature, first in the intricate peptide antibiotics of fungi and later in the ancient remnants of our solar system, has provided profound insights into both microbial secondary metabolism and prebiotic chemistry. For researchers in drug development, Aib remains a powerful tool for engineering peptides with enhanced therapeutic properties. The continued exploration of microbial diversity will undoubtedly lead to the discovery of new Aib-containing natural products with novel biological activities.
Future research in this field will likely focus on several key areas:
-
Elucidation of Novel Biosynthetic Pathways: While the general principles of NRPS-mediated Aib incorporation are established, further investigation into the diversity and regulation of these pathways in different fungal species is warranted.
-
Engineering of NRPS Machinery: A deeper understanding of the structure and function of NRPS domains will enable the rational design and engineering of these enzymatic assembly lines to produce novel, custom-designed peptaibols with specific therapeutic applications.
-
Astrobiological Significance: Continued analysis of extraterrestrial materials for Aib and other non-proteinogenic amino acids will refine our understanding of the inventory of organic molecules available for the origin of life.
This technical guide has provided a comprehensive overview of the discovery, biosynthesis, and analysis of α-aminoisobutyric acid in nature. It is our hope that this resource will serve as a valuable starting point for researchers embarking on the study of this unique and fascinating amino acid.
References
- 1. Two Classes of New Peptaibols Are Synthesized by a Single Non-ribosomal Peptide Synthetase of Trichoderma virens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 4. Infrared studies on the conformation of synthetic alamethicin fragments and model peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniscience.co.kr [uniscience.co.kr]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Alamethicin - Wikipedia [en.wikipedia.org]
- 9. Chemical nature and sequence of alamethicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 12. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 15. alpha-aminoisobutyric acid aib: Topics by Science.gov [science.gov]
- 16. Peptaibol-Containing Extracts of Trichoderma atroviride and the Fight against Resistant Microorganisms and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptaibol Production and Characterization from Trichoderma asperellum and Their Action as Biofungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. preprints.org [preprints.org]
- 19. Methodologies for Analyzing Soluble Organic Compounds in Extraterrestrial Samples: Amino Acids, Amines, Monocarboxylic Acids, Aldehydes, and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lpi.usra.edu [lpi.usra.edu]
Beyond the Canonical 20: A Technical Guide to Non-Proteinogenic Amino Acids in Research
Executive Summary
The twenty proteinogenic amino acids form the fundamental alphabet of life, dictated by the genetic code to construct the vast machinery of proteins. However, this canonical set represents only a fraction of the amino acid diversity found in nature and achievable through synthesis.[1][2] Non-proteinogenic amino acids (NPAAs), numbering in the thousands, are powerful tools that offer a vastly expanded chemical vocabulary for researchers in drug discovery, chemical biology, and materials science.[1][3][4] This guide provides an in-depth exploration of NPAAs, moving beyond fundamental definitions to detail their strategic application, core methodologies for their use, and the analytical rigor required to validate their incorporation and function. We will delve into the causality behind experimental choices, providing field-proven insights for scientists aiming to leverage the unique properties of these molecules to overcome longstanding challenges in peptide therapeutics and protein engineering.
Introduction: Expanding the Chemical Toolkit
Non-proteinogenic amino acids are, by definition, amino acids that are not naturally encoded in an organism's genome for ribosomal protein synthesis.[1][5][6] This broad classification includes:
-
Natural NPAAs: Hundreds of NPAAs are found in various organisms as metabolic intermediates (e.g., ornithine and citrulline in the urea cycle), signaling molecules (e.g., the neurotransmitter γ-aminobutyric acid, GABA), or as components of non-ribosomally synthesized peptides with potent biological activities (e.g., in penicillin).[1][3][6][7]
-
Post-Translationally Modified Amino Acids: While the initial protein is built from the 20 canonical amino acids, many are subsequently modified to form NPAAs like hydroxyproline, crucial for collagen stability, or γ-carboxyglutamate, essential for blood clotting.[1]
-
Synthetic (Unnatural) Amino Acids (UAAs): A vast and growing number of amino acids are created in the laboratory through chemical synthesis.[1][3] These offer bespoke functionalities, such as fluorescent probes, photocrosslinkers, or bioorthogonal handles for specific chemical reactions.
The strategic value of NPAAs lies in the novel chemical and physical properties they can impart, which are not accessible with the standard amino acid repertoire.
| Property | Proteinogenic Amino Acids | Non-Proteinogenic Amino Acids (Examples) |
| Backbone Structure | Exclusively α-amino acids | α-, β-, γ-, δ-amino acids (e.g., GABA) |
| Chirality | Predominantly L-isomers | L- and D-isomers (e.g., D-Alanine in bacterial cell walls) |
| Side Chain Functionality | Limited set (hydroxyl, carboxyl, amine, thiol, etc.) | Virtually unlimited (halogens, alkynes, ketones, azides, boronic acids, etc.) |
| Conformation | Flexible side chains | Conformationally constrained (e.g., Aib), cyclic structures (e.g., Proline analogs) |
Table 1: Comparative properties of proteinogenic vs. select non-proteinogenic amino acids.
The Strategic Advantage of NPAAs in Drug Discovery
Standard peptides often fail as therapeutic candidates due to two primary weaknesses: rapid degradation by proteases and poor membrane permeability. The incorporation of NPAAs is a cornerstone strategy to mitigate these liabilities.
Causality in Design:
-
Metabolic Stability: Proteases have evolved to recognize and cleave peptide bonds flanked by L-α-amino acids. Introducing a D-amino acid, a β-amino acid, or an N-methylated backbone disrupts this recognition, sterically hindering the enzyme's active site and dramatically increasing the peptide's circulating half-life.[5] For example, the inclusion of α-aminoisobutyric acid (Aib) in drugs like semaglutide enhances resistance to degradation.[5]
-
Conformational Constraint: Many bioactive peptides adopt a specific three-dimensional shape to bind their target receptor. In solution, however, they exist as a flexible ensemble of conformations, reducing the effective concentration of the active shape. Introducing conformationally rigid NPAAs (e.g., cyclopropyl or azetidine-containing residues) pre-organizes the peptide into its bioactive conformation.[8] This "entropic advantage" leads to a significant increase in binding affinity and selectivity.
-
Novel Functionalities: NPAAs can introduce chemical groups that form unique interactions with a target receptor, such as halogen bonds or covalent bonds, leading to enhanced potency and duration of action.
Core Methodologies: Synthesis and Site-Specific Incorporation
Harnessing the power of NPAAs requires robust methods for their synthesis and precise incorporation into a peptide or protein sequence.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the workhorse for generating peptides containing NPAAs. The workflow is conceptually similar to standard SPPS but requires careful consideration of the NPAA's unique chemistry.
Experimental Protocol: Manual SPPS with a Fmoc-protected NPAA
-
Resin Preparation: Start with a solid support resin (e.g., Rink Amide) pre-loaded with the C-terminal amino acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid. This is achieved by treating the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF. This step exposes the free amine for the next coupling reaction.
-
NPAA Coupling (Activation): In a separate vessel, dissolve the desired Fmoc-NPAA-OH (3 equivalents), a coupling reagent like HBTU (2.9 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow this activation mixture to react for 2-5 minutes. The coupling reagent forms a highly reactive ester with the NPAA's carboxyl group, making it susceptible to nucleophilic attack by the resin's free amine.
-
Coupling Reaction: Add the activated NPAA mixture to the deprotected resin. Agitate the reaction vessel for 1-2 hours. Longer coupling times or double coupling may be necessary for sterically hindered NPAAs.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To terminate any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.
-
Iteration: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its mass and purity by mass spectrometry (e.g., LC-MS).
Diagram: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an NPAA.
Caption: SPPS workflow for incorporating an NPAA.
Genetic Code Expansion
For incorporating NPAAs into larger proteins within a living system, genetic code expansion is the premier technique. This powerful method hijacks the cell's translational machinery to site-specifically insert an NPAA in response to a nonsense codon (typically the amber stop codon, UAG).
The Core Principle (Self-Validating System): Success hinges on an orthogonal aminoacyl-tRNA synthetase/tRNA pair . This means the engineered synthetase charges only its cognate engineered tRNA with the desired NPAA, and this pair does not interact with any of the cell's endogenous synthetases, tRNAs, or amino acids. This orthogonality is the critical self-validating feature of the system; without it, widespread mis-incorporation would occur.
Experimental Workflow Overview:
-
Component Introduction: The host organism (typically E. coli or a mammalian cell line) is transformed with two plasmids:
-
Plasmid 1: Encodes the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate orthogonal tRNA (e.g., tRNA_CUA).
-
Plasmid 2: Encodes the target gene of interest, which has been mutated to contain an in-frame amber (UAG) codon at the desired incorporation site.
-
-
Cell Culture: The cells are grown in a culture medium.
-
NPAA Supplementation: The non-proteinogenic amino acid is added to the culture medium. Being cell-permeable is a key requirement for the NPAA.
-
Induction: Expression of both the orthogonal pair and the target gene is induced (e.g., with IPTG for the lac promoter).
-
Translation and Incorporation: Inside the cell, the orthogonal aaRS specifically recognizes and attaches the NPAA to the orthogonal tRNA. When the ribosome encounters the UAG codon in the target mRNA, the NPAA-charged tRNA_CUA binds and incorporates the NPAA, allowing translation to continue.
-
Protein Expression and Purification: The full-length, NPAA-containing protein is expressed and can be purified using standard methods (e.g., affinity chromatography).
-
Verification: The successful and site-specific incorporation must be rigorously verified by high-resolution mass spectrometry (e.g., Orbitrap MS/MS) to confirm the mass shift at the target location.
Diagram: Mechanism of Genetic Code Expansion.
Caption: The orthogonal system for genetic code expansion.
Analytical & Characterization Techniques
Asserting the successful incorporation of an NPAA is non-trivial and requires robust analytical evidence.
-
Mass Spectrometry (MS): This is the gold standard for verification.
-
Intact Protein Analysis: High-resolution MS (e.g., ESI-Q-TOF) can confirm the total mass of the purified protein, which should correspond to the theoretical mass including the NPAA.
-
Peptide Mapping/Tandem MS (MS/MS): The protein is digested with a specific protease (e.g., trypsin). The resulting peptide fragments are analyzed by LC-MS/MS. This allows for the identification of the specific peptide containing the mass modification and fragmentation analysis can pinpoint the exact site of incorporation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For peptides and small proteins, 2D NMR techniques like HSQC and NOESY can confirm the presence and location of an NPAA, especially if it contains unique atoms like fluorine (¹⁹F NMR) or isotopically labeled nuclei (¹³C, ¹⁵N).
-
X-ray Crystallography: For structural biology applications, solving the crystal structure of the protein provides unambiguous proof of the NPAA's incorporation and reveals how its unique structure influences the local and global protein fold.
Challenges and Future Outlook
Despite its power, NPAA-based research faces challenges, including the high cost and complex synthesis of many UAAs, the low efficiency of some genetic incorporation systems, and the potential immunogenicity of modified peptides.
The future is directed towards overcoming these hurdles. The development of novel orthogonal pairs with higher efficiency, the engineering of cell-free protein synthesis systems to remove the constraint of cell permeability, and the use of machine learning to predict the structural and functional consequences of NPAA incorporation are all active areas of research. By expanding the genetic alphabet, scientists are not just creating new molecules; they are building a foundation for next-generation therapeutics, advanced biomaterials, and more powerful tools to probe the intricate workings of biology.
References
- 1. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. fiveable.me [fiveable.me]
- 7. ck12.org [ck12.org]
- 8. nbinno.com [nbinno.com]
Ethyl 2-Aminoisobutyrate: A Comprehensive Guide to Identification and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Unique Building Block
In the landscape of modern peptide and small molecule drug development, the incorporation of non-proteinogenic amino acids is a cornerstone of rational design. 2-Aminoisobutyric acid (Aib or α-methylalanine), the parent acid of ethyl 2-aminoisobutyrate, is a premier example of such a molecule.[1][2] Its unique gem-dimethyl group introduces significant steric hindrance, which confers a remarkable resistance to enzymatic degradation when incorporated into a peptide backbone.[1][3] This structural feature is critical for enhancing the in-vivo stability and bioavailability of peptide therapeutics. Ethyl 2-aminoisobutyrate serves as a key esterified derivative and intermediate, making its unambiguous identification and characterization a prerequisite for any research, development, or manufacturing campaign.
This guide provides a comprehensive, multi-modal strategy for the definitive identification of ethyl 2-aminoisobutyrate. We move beyond simple data reporting to explain the causality behind the analytical choices, presenting a self-validating system of protocols designed to ensure the highest degree of scientific integrity for researchers and drug development professionals.
Part 1: Core Identification and Physicochemical Profile
Before delving into complex analytical procedures, establishing the fundamental identity of the compound is paramount. Ethyl 2-aminoisobutyrate is most commonly handled and supplied as its hydrochloride salt to improve stability and solubility. The following table summarizes its key identifiers.
| Identifier | Value | Source |
| Compound Name | Ethyl 2-amino-2-methylpropanoate hydrochloride | [4][5] |
| Synonyms | 2-Aminoisobutyric acid ethyl ester hydrochloride, H-Aib-OEt·HCl | [5][6] |
| CAS Number | 17288-15-2 | [4][5][6][7] |
| Molecular Formula | C₆H₁₃NO₂·HCl | [4][6] |
| Molecular Weight | 167.63 g/mol | [4][6] |
| Canonical SMILES | CCOC(=O)C(C)(C)N.Cl | [5] |
| IUPAC Name | ethyl 2-amino-2-methylpropanoate;hydrochloride | [5][7] |
Part 2: The Orthogonal Strategy for Unambiguous Identification
Trust in a chemical entity's identity is not achieved through a single measurement but through a constellation of corroborating data from orthogonal (independent) analytical techniques. This approach forms a self-validating system where the structural information from one method (e.g., NMR) is confirmed by the compositional data from another (e.g., Mass Spectrometry). The workflow below illustrates this principle.
Part 3: Spectroscopic and Mass Spectrometric Characterization
This section details the core analytical techniques required for structural elucidation and confirmation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Rationale: Mass spectrometry provides the most direct evidence of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z). For ethyl 2-aminoisobutyrate, we expect to see the protonated molecular ion [M+H]⁺ corresponding to the free base (C₆H₁₃NO₂). This technique serves as the first critical checkpoint: if the observed mass does not match the theoretical mass, the sample is not the correct compound.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of ~1-10 µg/mL for analysis.
-
Chromatographic Separation (Optional but Recommended):
-
System: A standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient (e.g., 5% to 95% B over 5 minutes) can be used to elute the compound.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Analysis Mode: Full scan from m/z 50 to 500.
-
Key Parameters: Optimize capillary voltage (~3.5 kV) and source temperature (~150 °C) as per instrument guidelines.
-
Expected Data & Interpretation: The molecular formula of the free base is C₆H₁₃NO₂.
-
Monoisotopic Mass: 131.0946 g/mol .
-
Primary Ion: Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 132.1024 .
-
Fragmentation (MS/MS): Tandem mass spectrometry of the m/z 132 parent ion would likely show characteristic fragment ions, such as the loss of the ethoxy group (-OC₂H₅) resulting in a fragment at m/z 87.08, or loss of the entire ethyl formate group resulting in a fragment at m/z 58.07, confirming the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Rationale: While MS confirms the mass, NMR spectroscopy reveals the actual covalent structure—the arrangement and connectivity of atoms. ¹H NMR identifies the different types of protons and their neighbors, while ¹³C NMR identifies the unique carbon environments. For a molecule with a defined structure like ethyl 2-aminoisobutyrate, the NMR spectrum is a unique fingerprint.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (MeOD)). Ensure complete dissolution.
-
Instrumental Analysis:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.
-
Referencing: Reference the spectra to the residual solvent peak (e.g., D₂O at 4.79 ppm, MeOD at 3.31 ppm for ¹H).
-
Expected Spectral Data & Interpretation:
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Ethyl -CH₃ | ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| Ethyl -CH₂- | ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| Gem-dimethyl | ~1.50 | Singlet (s) | 6H | -C(CH₃ )₂ |
| Amine -NH₂ | ~3.5-4.5 (variable) | Broad Singlet (br s) | 2H | -NH₂ (will exchange in D₂O) |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Carbonyl C=O | ~175 | C =O |
| Quaternary Carbon | ~58 | -C (CH₃)₂ |
| Ethyl -CH₂- | ~62 | -O-CH₂ -CH₃ |
| Gem-dimethyl | ~24 | -C(CH₃ )₂ |
| Ethyl -CH₃ | ~14 | -O-CH₂-CH₃ |
The presence of a quartet integrating to 2H and a triplet to 3H is definitive proof of an ethyl group. The sharp singlet integrating to 6H is the unmistakable signature of the gem-dimethyl group central to this molecule's identity.
Infrared (IR) Spectroscopy: Functional Group Confirmation
Expertise & Rationale: IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. The principle is that different chemical bonds vibrate at specific, characteristic frequencies when irradiated with infrared light. This allows us to quickly verify the presence of the ester (C=O) and amine (N-H) groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted by the instrument software.
Expected Data & Interpretation:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3000 (broad) | N-H Stretch | Primary Amine (-NH₂) |
| 2980-2850 (sharp) | C-H Stretch | Alkyl groups |
| ~1735 (strong, sharp) | C=O Stretch | Ester |
| ~1200 (strong) | C-O Stretch | Ester |
Observing a strong, sharp peak around 1735 cm⁻¹ alongside broad amine stretches and standard C-H signals provides a third, independent confirmation of the molecule's core structural features.[8][9]
Conclusion: A Triad of Evidence for Confident Progression
The definitive identification of ethyl 2-aminoisobutyrate is not a matter of a single data point but the culmination of a logical, multi-modal analytical strategy. By integrating the precise mass determination from Mass Spectrometry , the detailed structural map from NMR Spectroscopy , and the functional group confirmation from IR Spectroscopy , researchers and drug developers can establish a high-confidence, self-validating data package. This analytical triad ensures the identity, integrity, and quality of this critical building block, providing the trusted foundation necessary for advancing innovative therapeutic programs.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 17288-15-2 | 2-Aminoisobutyric acid ethyl ester hydrochloride - Capot Chemical [capotchem.com]
- 5. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical and Reactive Properties of Ethyl 2-Aminoisobutyrate
Foreword: A Focus on the Workhorse Salt Form
Ethyl 2-aminoisobutyrate, a non-proteinogenic amino acid ester, serves as a crucial building block in medicinal chemistry and peptide synthesis. Its gem-dimethyl substitution provides a unique steric hindrance that can enforce specific secondary structures, such as helices, in peptides[1]. While the free base exists, the compound is most commonly supplied, stored, and utilized as its hydrochloride salt (HCl) for enhanced stability and handling. This guide will therefore focus primarily on the properties and protocols associated with Ethyl 2-Aminoisobutyrate Hydrochloride (CAS No. 17288-15-2) , the form most frequently encountered by researchers in drug development.
Core Molecular and Physical Characteristics
The foundational properties of a molecule dictate its behavior in both storage and reaction conditions. Understanding these characteristics is paramount for experimental design and reproducibility.
Structural and Molecular Identifiers
Ethyl 2-aminoisobutyrate HCl is the ethyl ester of the achiral amino acid 2-aminoisobutyric acid (Aib). The presence of the quaternary α-carbon is its most defining feature.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-amino-2-methylpropanoate;hydrochloride | [2] |
| Synonyms | H-Aib-OEt·HCl, α-Methylalanine ethyl ester HCl | [2][3] |
| CAS Number | 17288-15-2 | [2][3] |
| Molecular Formula | C₆H₁₄ClNO₂ | [2] |
| Molecular Weight | 167.63 g/mol | [2][3] |
| Canonical SMILES | CCOC(=O)C(C)(C)N.Cl | [2] |
Physicochemical Data
The physical state and solubility parameters are critical for developing formulation and reaction protocols. As a salt, its properties are distinct from the free base, exhibiting higher polarity and aqueous solubility.
| Property | Value / Observation | Remarks | Source(s) |
| Physical State | White crystalline powder / solid | Expected for a small molecule salt. | [1] |
| Melting Point | Not well-defined; decomposes | Amino acid salts often decompose at high temperatures. The parent acid melts at 335 °C[4]. | |
| Boiling Point | Not applicable | Decomposes upon heating. | |
| Solubility | Soluble in water and lower alcohols (e.g., methanol, ethanol). | The ionic nature of the hydrochloride salt enhances solubility in polar protic solvents. | |
| pKa | Carboxyl (Ester): ~1-2; Amino: ~7-8 (Estimated) | The pKa of the parent acid's carboxyl group is ~2.36 and the amino group is ~10.21[1]. Esterification lowers the pKa of the conjugate acid of the amino group. |
Synthesis and Chemical Reactivity
The utility of ethyl 2-aminoisobutyrate lies in the reactivity of its two primary functional groups: the primary amine and the ethyl ester.
Synthesis Pathway: Fischer Esterification
The most direct and common synthesis route is the Fischer esterification of 2-aminoisobutyric acid. This acid-catalyzed reaction is typically performed using an excess of ethanol, which acts as both reactant and solvent. Thionyl chloride (SOCl₂) or hydrogen chloride gas are often used as the acid catalyst, which conveniently also forms the final hydrochloride salt.
A typical laboratory-scale synthesis involves suspending the parent amino acid in ethanol, cooling the mixture, and slowly adding thionyl chloride. The reaction is then heated to reflux for several hours, after which the solvent is removed under reduced pressure to yield the crude product[5].
Core Reactivity
-
N-Acylation: The primary amine is nucleophilic and readily undergoes acylation with acid chlorides, anhydrides, or activated carboxylic acids (e.g., in peptide coupling) to form amides. This is its principal reaction in peptide synthesis.
-
Hydrolysis: The ester moiety is susceptible to hydrolysis under either acidic or basic conditions to yield 2-aminoisobutyric acid and ethanol. Basic hydrolysis (saponification) is typically faster and irreversible.
-
Stability: The hydrochloride salt is stable under normal ambient conditions. However, it is incompatible with strong bases, which will neutralize the salt to the free amine, and strong oxidizing agents[6][7].
Analytical Characterization Workflow
Confirming the identity and purity of ethyl 2-aminoisobutyrate HCl is essential for its use in regulated applications like drug development. A multi-technique approach is standard practice.
Experimental Protocol: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary method for unambiguous structural confirmation.
Objective: To confirm the chemical structure of ethyl 2-aminoisobutyrate HCl by analyzing the chemical shift, integration, and multiplicity of its proton signals.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). Causality Note: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. Standard instrument parameters on a 400 MHz or 500 MHz spectrometer are typically sufficient.
-
Data Acquisition: Acquire the ¹H NMR spectrum. The acquisition time is usually a few minutes.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis (e.g., to the residual solvent peak).
-
Spectral Interpretation:
-
Ethyl Group (Ester): Expect a triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.2 ppm (2H, -OCH₂-). The coupling between these two signals (J ≈ 7 Hz) is a key identifier.
-
gem-Dimethyl Group: Expect a singlet at ~1.6 ppm (6H, -C(CH₃)₂). The singlet multiplicity confirms the absence of adjacent protons.
-
Amine Protons (-NH₃⁺): In D₂O, these protons will exchange with deuterium and become invisible. In a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet.
-
Safety, Handling, and Storage
Proper handling is crucial to ensure researcher safety and maintain the integrity of the compound.
-
Hazard Identification: Ethyl 2-aminoisobutyrate HCl is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[2].
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile)[6][8].
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder[9]. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[8]. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids[6][7].
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains[9].
References
- 1. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 2. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. hpc-standards.com [hpc-standards.com]
The Strategic Incorporation of α-Methylalanine Ethyl Ester in Peptide Therapeutics: A Technical Guide
For researchers, scientists, and drug development professionals at the forefront of peptide-based therapeutics, the quest for enhanced stability, conformational rigidity, and improved pharmacokinetic profiles is perpetual. This guide provides an in-depth technical exploration of α-methylalanine (Aib) and its ethyl ester derivative, a cornerstone in the synthesis of peptides with augmented therapeutic potential. We will delve into the synthesis of α-methylalanine ethyl ester, its critical role in peptide chemistry, and the nuanced strategies for its successful incorporation into peptide sequences, thereby offering a comprehensive resource for the rational design of next-generation peptide drugs.
The Significance of α-Methylalanine in Peptide Design
α-Methylalanine, a non-proteinogenic amino acid, is distinguished by the presence of two methyl groups at its α-carbon. This seemingly simple structural modification imparts profound and advantageous properties to a peptide backbone. The steric hindrance introduced by the gem-dimethyl groups restricts the conformational freedom around the α-carbon, favoring the adoption of helical secondary structures, such as 310-helices and α-helices. This conformational pre-organization can lead to enhanced receptor binding affinity and biological activity.
Furthermore, the α,α-disubstitution renders the adjacent peptide bonds resistant to enzymatic degradation by proteases, a critical factor in extending the in vivo half-life of peptide therapeutics. The incorporation of Aib has been shown to significantly improve metabolic stability, a key hurdle in the development of orally bioavailable peptides.[1][2]
Synthesis and Characterization of α-Methylalanine Ethyl Ester Hydrochloride
The ethyl ester of α-methylalanine serves as a versatile building block for its incorporation into peptide chains, particularly in solution-phase synthesis. Its synthesis is typically achieved through Fischer esterification of α-methylalanine.
Synthesis Protocol: Fischer Esterification
This protocol describes the synthesis of α-methylalanine ethyl ester hydrochloride from α-methylalanine and ethanol, utilizing thionyl chloride as the acid catalyst source.
Materials:
-
α-Methylalanine
-
Anhydrous Ethanol (EtOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend α-methylalanine (1.0 eq.) in anhydrous ethanol (e.g., 10 mL per gram of amino acid).
-
Acidification: Cool the suspension in an ice bath. Slowly and cautiously add thionyl chloride (1.2 eq.) dropwise to the stirred suspension. The addition is exothermic and generates HCl gas in situ, which catalyzes the esterification.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol and SOCl₂ under reduced pressure using a rotary evaporator.
-
Crystallization: To the resulting oil or solid, add diethyl ether to precipitate the α-methylalanine ethyl ester hydrochloride salt.
-
Isolation and Drying: Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ethanol is crucial to prevent the hydrolysis of thionyl chloride and the ester product, driving the equilibrium towards ester formation.
-
Thionyl Chloride as Catalyst: Thionyl chloride reacts with ethanol to generate HCl gas and ethyl sulfite. The in situ generation of dry HCl is a convenient and effective way to catalyze the esterification while avoiding the addition of aqueous acids.
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.
-
Precipitation with Diethyl Ether: The hydrochloride salt of the amino acid ester is typically insoluble in non-polar solvents like diethyl ether, allowing for its selective precipitation and separation from any remaining impurities.
Caption: Workflow for the synthesis of α-methylalanine ethyl ester hydrochloride.
Characterization Data
| Property | Value |
| Chemical Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol [3][4] |
| Appearance | White crystalline solid[5] |
| Melting Point | 156-157 °C[4] |
| Solubility | Soluble in water and polar organic solvents[5] |
| ¹H NMR (Predicted) | δ (ppm): 1.25 (t, 3H, -CH₂CH₃ ), 1.55 (s, 6H, -C(CH₃ )₂-), 4.20 (q, 2H, -CH₂ CH₃), 8.5-9.0 (br s, 3H, -NH₃ ⁺) |
| ¹³C NMR (Predicted) | δ (ppm): 14.0 (-CH₂CH₃ ), 24.0 (-C(CH₃ )₂-), 58.0 (-C (CH₃)₂-), 62.0 (-CH₂ CH₃), 174.0 (C =O) |
| IR (Predicted, cm⁻¹) | ~3000-2800 (br, N-H stretch of NH₃⁺), ~2980 (C-H stretch), ~1740 (s, C=O stretch of ester), ~1240 (s, C-O stretch) |
| Mass Spec (EI, m/z) | Predicted fragments: 131 [M-HCl]⁺•, 102 [M-HCl-C₂H₅]⁺, 88 [M-HCl-COOEt]⁺, 58 [C(CH₃)₂NH₂]⁺ |
Incorporation of Fmoc-Aib-OH in Solid-Phase Peptide Synthesis (SPPS)
The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard for the α-amine in SPPS. Fmoc-Aib-OH is the key building block for incorporating α-methylalanine into a growing peptide chain on a solid support. However, the steric hindrance of the gem-dimethyl group that provides the beneficial properties of Aib also presents a significant challenge during the coupling reaction.
Challenges in Coupling Fmoc-Aib-OH
The primary obstacle in coupling Fmoc-Aib-OH is the sterically hindered nature of both the carboxylic acid to be activated and the α-amine of the preceding Aib residue. This can lead to:
-
Incomplete couplings: Resulting in deletion sequences where the Aib residue is missing.
-
Slow reaction kinetics: Requiring longer coupling times or more forceful conditions.
Strategies for Efficient Coupling of Fmoc-Aib-OH
To overcome these challenges, several strategies have been developed and optimized. The choice of strategy often depends on the specific peptide sequence and the available instrumentation.
Comparison of Coupling Strategies for Fmoc-Aib-OH
| Strategy | Key Reagents | Rationale |
| Potent Coupling Reagents | HATU, HBTU, PyBOP | These reagents form highly reactive activated esters that can overcome the steric hindrance more effectively than standard carbodiimide activators like DIC. HATU is generally considered superior to HBTU for hindered couplings.[1] |
| Double Coupling | Standard coupling reagents | Repeating the coupling step with a fresh portion of activated Fmoc-Aib-OH helps to drive the reaction to completion by coupling to any remaining free amines.[2] |
| Extended Coupling Time | Standard coupling reagents | Allowing the reaction to proceed for a longer duration (e.g., 2-4 hours or overnight) can increase the yield of the desired product.[2] |
| Microwave-Assisted SPPS | Standard or potent coupling reagents | Microwave irradiation can significantly accelerate the coupling reaction by providing efficient and uniform heating, often leading to higher yields in shorter times.[6] |
Detailed Protocol for Fmoc-Aib-OH Coupling (Manual SPPS)
This protocol outlines a robust method for the manual incorporation of an Fmoc-Aib-OH residue using HATU as the coupling agent.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Fmoc-Aib-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Activation of Fmoc-Aib-OH:
-
In a separate vial, dissolve Fmoc-Aib-OH (3-4 eq. relative to resin loading), HATU (2.9-3.9 eq.), and DIPEA (6-8 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the pre-activated Fmoc-Aib-OH solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, this time can be extended.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) may be necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Chain Elongation: The peptide-resin is now ready for the deprotection of the Fmoc group and the coupling of the next amino acid in the sequence.
Caption: The iterative cycle of deprotection and coupling in Fmoc-based SPPS.
Conclusion
α-Methylalanine ethyl ester is a valuable and versatile building block in the synthesis of peptides with enhanced therapeutic properties. Its incorporation, while presenting steric challenges, can be efficiently achieved through optimized protocols utilizing potent coupling reagents and, where available, advanced synthesis technologies such as microwave assistance. A thorough understanding of the underlying chemical principles and the rationale behind experimental choices, as detailed in this guide, empowers researchers to harness the full potential of α-methylalanine in the design and development of novel and effective peptide-based drugs. By strategically employing this unique amino acid, the field of peptide therapeutics can continue to address the challenges of stability and bioavailability, paving the way for the next generation of life-changing medicines.
References
Methodological & Application
Synthesis of Ethyl 2-Amino-2-Methylpropanoate: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of ethyl 2-amino-2-methylpropanoate, a valuable non-proteinogenic amino acid ester. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the available synthetic routes and practical, field-proven methodologies. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.
Introduction
Ethyl 2-amino-2-methylpropanoate, also known as ethyl 2-aminoisobutyrate or ethyl 2-methylalaninate, is a sterically hindered α,α-disubstituted amino acid ester. Its unique structural feature, the gem-dimethyl group at the α-carbon, imparts significant conformational constraints on peptides and other molecules into which it is incorporated. This property makes it a crucial building block in medicinal chemistry for the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents with enhanced metabolic stability and defined secondary structures. This guide explores three robust and widely applicable methods for the synthesis of this important compound, starting from readily available precursors.
Synthetic Strategies Overview
There are three primary and well-established routes for the synthesis of ethyl 2-amino-2-methylpropanoate, each with its own set of advantages and considerations. The choice of method may depend on factors such as starting material availability, scale of the reaction, and desired purity.
-
Direct Fischer Esterification of 2-Amino-2-methylpropanoic Acid: This is the most straightforward approach, involving the acid-catalyzed reaction of the parent amino acid with ethanol.
-
Strecker Synthesis of the Amino Acid Precursor: This classic method builds the amino acid from a ketone (acetone) via an α-aminonitrile intermediate, which is subsequently hydrolyzed and then esterified.
-
Bucherer-Bergs Reaction to the Hydantoin Precursor: This multicomponent reaction also starts with acetone and yields a hydantoin intermediate, which is then hydrolyzed to the amino acid and subsequently esterified.
The following sections provide detailed protocols and mechanistic insights for each of these synthetic pathways.
Method 1: Direct Fischer Esterification
The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2][3][4] This equilibrium-driven process is typically pushed towards the product side by using an excess of the alcohol, which also serves as the solvent.[4]
Mechanistic Rationale
The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄ or HCl generated in situ from thionyl chloride or acetyl chloride).[1][3] This activation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol (ethanol). A series of proton transfers then occurs, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst.
Figure 1: General workflow of the Fischer Esterification.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-2-methylpropanoic acid | 103.12 | 10.3 g | 100 |
| Absolute Ethanol | 46.07 | 150 mL | Excess |
| Thionyl Chloride (SOCl₂) | 118.97 | 8.7 mL (14.3 g) | 120 |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-2-methylpropanoic acid (10.3 g, 100 mmol).
-
Addition of Alcohol: Add absolute ethanol (150 mL) to the flask. Stir the suspension.
-
Acid Catalyst Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (8.7 mL, 120 mmol) dropwise to the stirred suspension over 15-20 minutes. Caution: Thionyl chloride is corrosive and reacts vigorously with water. This step should be performed in a well-ventilated fume hood. The addition of thionyl chloride to ethanol generates hydrogen chloride gas in situ, which acts as the catalyst.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in approximately 100 mL of diethyl ether. Cool the solution in an ice bath and slowly neutralize it by adding saturated sodium bicarbonate solution dropwise until the effervescence ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two additional portions of diethyl ether (50 mL each).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-amino-2-methylpropanoate as an oil.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure ester.
Method 2: Synthesis via the Strecker Reaction
The Strecker synthesis is a powerful method for the preparation of α-amino acids from aldehydes or ketones.[5] For the synthesis of 2-amino-2-methylpropanoic acid, the starting material is acetone. The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to the amino acid.
Mechanistic Rationale
The Strecker synthesis is a two-part process. In the first part, acetone reacts with ammonia (generated from ammonium chloride) to form an imine. A cyanide ion then attacks the iminium carbon to yield an α-aminonitrile (2-amino-2-methylpropionitrile). In the second part, the nitrile group of the α-aminonitrile is hydrolyzed under acidic conditions to a carboxylic acid, yielding the desired α,α-disubstituted amino acid.
Figure 2: Workflow for the Strecker synthesis of 2-amino-2-methylpropanoic acid.
Experimental Protocol
This is a two-stage process: the synthesis of the amino acid followed by its esterification as described in Method 1.
Stage 1: Synthesis of 2-Amino-2-methylpropanoic Acid
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| Ammonium Chloride | 53.49 | 200 g | 3.7 |
| Acetone | 58.08 | 175 g (221 mL) | 3.0 |
| Sodium Cyanide | 49.01 | 160 g | 3.2 |
| Diethyl Ether | 74.12 | As needed | - |
| Methanol | 32.04 | 800 mL | - |
| Ammonia Gas | 17.03 | To saturation | - |
| 48% Hydrobromic Acid | 80.91 | 1 kg | Excess |
| Pyridine | 79.10 | As needed | - |
Procedure: (Adapted from Organic Syntheses)[6]
-
Reaction Setup: In a 3 L round-bottom flask, dissolve ammonium chloride (200 g, 3.7 mol) in 500 mL of water. Cool the flask in an ice bath to 5-10 °C.
-
Addition of Reactants: Add a solution of acetone (175 g, 3.0 mol) in 500 mL of ether with stirring. Then, slowly add a solution of sodium cyanide (160 g, 3.2 mol) in 350 mL of water, ensuring the temperature does not exceed 10 °C. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.
-
Formation of α-Aminonitrile: Stir the reaction mixture for one hour after the cyanide addition is complete, then let it stand overnight.
-
Extraction and Amination: Separate the ether layer and extract the aqueous layer with several portions of ether. Combine the ether extracts and distill off the ether. Dilute the residue with 800 mL of methanol, cool the solution, and saturate it with ammonia gas. Allow the mixture to stand for two to three days.
-
Hydrolysis: Remove the excess ammonia and methanol by distillation. Add 600 mL of water to the residue, followed by 1 kg of 48% hydrobromic acid. Reflux the mixture for two hours.
-
Isolation of Amino Acid: Distill off the hydrobromic acid under reduced pressure. Dissolve the residue in water and concentrate again to remove as much HBr as possible. Dissolve the final residue in a large volume of methanol and filter. Add an excess of pyridine to precipitate the free amino acid.
-
Purification: Collect the solid by filtration, wash with methanol, and dry to obtain 2-amino-2-methylpropanoic acid.
Stage 2: Esterification
Follow the protocol described in Method 1 to convert the synthesized 2-amino-2-methylpropanoic acid into its ethyl ester.
Method 3: Synthesis via the Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and an alkali metal cyanide.[7] The resulting hydantoin can then be hydrolyzed to the corresponding amino acid.
Mechanistic Rationale
The reaction begins with the formation of a cyanohydrin from acetone and cyanide. The cyanohydrin then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. Intramolecular cyclization of the aminonitrile with carbon dioxide (also from ammonium carbonate) leads to the formation of 5,5-dimethylhydantoin. The hydantoin is then hydrolyzed, typically under basic conditions, to yield the amino acid.
Figure 3: Workflow for the Bucherer-Bergs synthesis of 2-amino-2-methylpropanoic acid.
Experimental Protocol
This is also a two-stage process involving the synthesis of the amino acid followed by its esterification.
Stage 1: Synthesis of 2-Amino-2-methylpropanoic Acid
Part A: Synthesis of 5,5-Dimethylhydantoin
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| Acetone Cyanohydrin | 85.09 | 85 g | 1.0 |
| Ammonium Carbonate | 96.09 | 150 g | 1.31 |
Procedure: (Adapted from Organic Syntheses)[2]
-
Reaction: In a beaker, mix acetone cyanohydrin (85 g, 1.0 mol) and powdered ammonium carbonate (150 g, 1.31 mol).
-
Heating: Warm the mixture on a steam bath in a fume hood. The reaction typically starts around 50 °C and is maintained at 68-80 °C for about 3 hours.
-
Completion: Raise the temperature to 90 °C to complete the reaction and decompose any excess ammonium carbonate.
-
Isolation: Cool the reaction mixture, which will solidify. Dissolve the solid in hot water, treat with activated charcoal, and filter.
-
Crystallization: Evaporate the filtrate until crystals begin to form, then cool in an ice bath. Collect the white crystals of 5,5-dimethylhydantoin by vacuum filtration.
Part B: Hydrolysis of 5,5-Dimethylhydantoin
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| 5,5-Dimethylhydantoin | 128.13 | 13 g | 0.1 |
| Calcium Oxide | 56.08 | 14 g | 0.25 |
| Water | 18.02 | 100 mL | - |
| Ammonium Bicarbonate | 79.06 | As needed | - |
Procedure: (Adapted from CN106674033A)[8]
-
Reaction Setup: In a high-pressure stainless steel reactor, add water (100 mL), 5,5-dimethylhydantoin (13 g, 0.1 mol), and calcium oxide (14 g, 0.25 mol).
-
Hydrolysis: Seal the reactor and heat to 140-180 °C for at least one hour with stirring.
-
Work-up: Cool the reactor to room temperature, vent, and discharge the contents. Allow the solids to settle and collect the supernatant.
-
Precipitation: Add ammonium bicarbonate to the supernatant to precipitate calcium carbonate. Filter off the solid.
-
Isolation: Concentrate the filtrate by heating, then cool to room temperature to crystallize the 2-amino-2-methylpropanoic acid. Collect the crystals and dry them.
Stage 2: Esterification
Follow the protocol described in Method 1 to esterify the synthesized 2-amino-2-methylpropanoic acid.
Characterization of Ethyl 2-Amino-2-Methylpropanoate
The final product should be characterized to confirm its identity and purity. The hydrochloride salt is often prepared for easier handling and characterization.[7]
Physical Properties:
| Property | Value |
| Molecular Formula | C₆H₁₃NO₂ |
| Molar Mass | 131.17 g/mol |
| Appearance | Colorless oil |
| Boiling Point | ~150-152 °C (for the free base) |
| Melting Point (HCl salt) | 54-56 °C |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.18 (q, J=7.1 Hz, 2H, -OCH₂CH₃)
-
δ 1.60 (s, 2H, -NH₂)
-
δ 1.45 (s, 6H, -C(CH₃)₂)
-
δ 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 177.5 (C=O)
-
δ 60.5 (-OCH₂)
-
δ 55.8 (-C(CH₃)₂)
-
δ 25.5 (-C(CH₃)₂)
-
δ 14.2 (-OCH₂CH₃)
-
-
FT-IR (neat, cm⁻¹):
-
3380-3300 (N-H stretch)
-
2980, 2940 (C-H stretch)
-
1730 (C=O stretch, ester)
-
1250, 1150 (C-O stretch)
-
-
Mass Spectrometry (EI):
-
m/z (%): 131 (M⁺), 116, 88, 58
-
Conclusion
This guide has detailed three reliable and effective methods for the synthesis of ethyl 2-amino-2-methylpropanoate. The direct Fischer esterification offers the most concise route, provided the starting amino acid is readily available. The Strecker and Bucherer-Bergs syntheses provide robust alternatives for preparing the precursor amino acid from inexpensive and common starting materials. By understanding the mechanistic principles and following the detailed protocols, researchers can confidently synthesize this valuable compound for their applications in drug discovery and materials science.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of 2-Aminoisobutyric Acid (Aib) into Peptides
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The Unique Role and Challenge of Aib
2-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a powerful tool in peptide design and drug development. Its defining feature is the presence of two methyl groups on its α-carbon (a gem-dimethyl group). This unique structure imposes significant conformational constraints, strongly predisposing peptides towards helical structures, primarily the 3₁₀-helix and to a lesser extent, the α-helix.[1][2] The incorporation of Aib residues can enhance a peptide's metabolic stability by making it resistant to enzymatic degradation, a critical attribute for therapeutic candidates.[3]
However, the very feature that makes Aib valuable—its steric bulk—also presents a significant synthetic challenge. The gem-dimethyl group severely hinders the approach to both the amino and carboxyl groups, making peptide bond formation slow and inefficient compared to standard proteinogenic amino acids.[4] Traditional coupling methods often result in low yields and incomplete reactions, necessitating specialized protocols.
This guide provides a comprehensive overview of field-proven strategies and detailed protocols for the successful incorporation of Aib residues, with a specific focus on the use of its derivatives like ethyl 2-aminoisobutyrate, in both solid-phase and solution-phase peptide synthesis.
Part 1: Core Principles and Strategic Choices
The success of incorporating Aib hinges on overcoming the steric hindrance during the coupling step. This requires careful selection of the Aib derivative, the overall synthetic strategy, and highly efficient coupling reagents.
Selecting the Appropriate Aib Derivative
The choice of the Aib starting material is dictated by the synthetic methodology. The user's query specifically mentioned ethyl 2-aminoisobutyrate (H-Aib-OEt) , which is most relevant to solution-phase synthesis.
-
For Solid-Phase Peptide Synthesis (SPPS): The carboxyl group must be free for activation. Therefore, an N-terminally protected derivative is required.
-
For Solution-Phase Synthesis: The strategy dictates which terminus is protected.
-
Ethyl 2-aminoisobutyrate (H-Aib-OEt): An excellent choice when the Aib residue is the N-terminal component of a dipeptide segment, as its amino group is free to act as a nucleophile, while its carboxyl group is protected as an ethyl ester.[8]
-
N-Protected Aib (e.g., Boc-Aib-OH, Z-Aib-OH): Used when the Aib residue's carboxyl group needs to be activated to couple with another amino acid ester.
-
The Critical Role of Coupling Reagents
Standard coupling reagents like dicyclohexylcarbodiimide (DCC) alone are often insufficient for Aib incorporation due to slow reaction rates.[4] More potent activation methods are required to drive the reaction to completion.
| Reagent Class | Examples | Mechanism & Suitability for Aib |
| Carbodiimides + Additives | DIC + Oxyma, DIC + HOBt | DIC forms a highly reactive O-acylisourea intermediate. Additives like Oxyma trap this intermediate to form an active ester, reducing side reactions and proving highly effective for hindered couplings like Aib. The DIC/Oxyma combination is a method of choice for automated SPPS.[9][10] |
| Onium Salts (Phosphonium) | PyBOP, PyAOP, PyBroP | These reagents directly activate the carboxylic acid to form a highly reactive phosphonium ester. They are known for their high efficiency in difficult couplings, including those involving sterically hindered and N-methylated amino acids.[4] |
| Onium Salts (Uronium/Aminium) | HBTU, HATU, HCTU | Similar to phosphonium salts, these form highly reactive uronium/aminium active esters. They are widely used in automated synthesizers due to their high reactivity and solubility. HATU is particularly effective due to the participation of the HOAt anion.[11] |
Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol for Aib Incorporation
SPPS is the most efficient and common method for preparing Aib-containing peptides. The following protocol is based on the robust Fmoc/tBu strategy.
SPPS Workflow for Aib-Containing Peptides
References
- 1. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 11. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Protection of Ethyl 2-Aminoisobutyrate
Abstract
Ethyl 2-aminoisobutyrate, a non-proteinogenic α,α-disubstituted amino acid, presents unique challenges in peptide synthesis and drug development due to the steric hindrance around its α-carbon. This steric bulk significantly influences the reactivity of both the amino and carboxyl groups, necessitating robust and carefully selected protecting group strategies to ensure successful synthetic outcomes. This document provides an in-depth guide to the selection and implementation of amine-protecting groups for ethyl 2-aminoisobutyrate, focusing on the widely used tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. We will explore the underlying chemical principles, provide detailed, field-tested protocols for their installation and cleavage, and offer a comparative analysis to guide researchers in making informed decisions for their specific synthetic goals.
The Synthetic Challenge of a Sterically Hindered Amino Ester
Ethyl 2-aminoisobutyrate, often abbreviated as Aib-OEt, is a valuable building block in medicinal chemistry. Its gem-dimethyl substitution locks the peptide backbone into specific conformations, making it a powerful tool for designing peptides with enhanced stability and biological activity. However, this same structural feature poses a significant hurdle for chemical synthesis. The two methyl groups adjacent to the amine create substantial steric hindrance, which can impede the progress of N-protection reactions. Consequently, the choice of protecting group and the reaction conditions must be carefully optimized to achieve high yields and avoid unwanted side reactions.
The ideal protecting group strategy for Aib-OEt should exhibit the following characteristics[1][2]:
-
High-yielding introduction: The protecting group should be installable under conditions that can overcome the steric hindrance of the substrate.
-
Stability: The protected amino ester must be stable to the conditions of subsequent reaction steps, such as purification and coupling.
-
Orthogonality: In more complex syntheses, the chosen protecting group should be removable under conditions that do not affect other protecting groups in the molecule[3][4][5].
-
Efficient and clean removal: The deprotection step should proceed with high efficiency and without generating byproducts that are difficult to separate from the desired product.
Comparative Analysis of Key Protecting Groups for Ethyl 2-Aminoisobutyrate
The selection of an appropriate N-protecting group is a critical decision in the synthetic route. The three most common and versatile protecting groups in peptide synthesis are Boc, Cbz, and Fmoc, each with a distinct set of properties and deprotection mechanisms[1][6][7]. The choice among them depends on the overall synthetic strategy, particularly the stability of other functional groups present in the molecule.
| Protecting Group | Structure | Introduction Reagent | Deprotection Condition | Mechanism of Cleavage | Key Advantages | Key Disadvantages |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[8][9][10] | Acid-catalyzed hydrolysis[8][9] | Stable to bases and nucleophiles; robust. | Requires harsh acidic conditions for removal. | |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[11][12] | Reductive cleavage[12] | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc. | Not suitable for molecules with reducible functional groups (e.g., alkynes, alkenes). | |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-OSu or Fmoc-Cl | Base (e.g., Piperidine in DMF)[13][14][15] | β-elimination[13] | Mild, base-labile deprotection; orthogonal to acid-labile groups. | The dibenzofulvene byproduct can cause side reactions if not scavenged[16]. |
Logical Workflow for Protecting Group Selection
The choice of a protecting group is dictated by the subsequent chemical transformations planned for the molecule. The following diagram illustrates a decision-making workflow for selecting an appropriate protecting group for ethyl 2-aminoisobutyrate.
Caption: Decision tree for selecting a suitable N-protecting group for ethyl 2-aminoisobutyrate.
Experimental Protocols
The following protocols are optimized for the protection and deprotection of ethyl 2-aminoisobutyrate. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Boc Protection and Deprotection
The Boc group is a robust protecting group, ideal for syntheses that involve basic or nucleophilic conditions[17].
This protocol utilizes di-tert-butyl dicarbonate in the presence of a base to form the N-Boc protected product.
Materials:
-
Ethyl 2-aminoisobutyrate hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a mixture of Dioxane and Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of ethyl 2-aminoisobutyrate hydrochloride (1.0 eq) in DCM or a 1:1 mixture of dioxane and water, add triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq).
-
Stir the mixture at room temperature until the starting material is fully dissolved and the solution is basic.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, if using an organic solvent, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). If using an aqueous mixture, extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-ethyl 2-aminoisobutyrate as a white solid or colorless oil[18].
Causality: The base (TEA or NaHCO₃) is essential to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction, thus driving the reaction to completion. The steric hindrance of the substrate may necessitate longer reaction times or gentle heating.
This protocol employs strong acidic conditions to cleave the Boc group.
Materials:
-
N-Boc-ethyl 2-aminoisobutyrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc-ethyl 2-aminoisobutyrate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10-20 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue can be neutralized by the careful addition of saturated aqueous sodium bicarbonate solution and extracted with an organic solvent, or used directly as the TFA salt in the subsequent step.
Causality: The strong acid protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine[9]. The use of a scavenger like triethylsilane can be beneficial if acid-sensitive functional groups are present.
Caption: Workflow for the Boc protection and deprotection of ethyl 2-aminoisobutyrate.
Cbz Protection and Deprotection
The Cbz group is a classic protecting group, valuable for its stability to both acidic and basic conditions[12].
This protocol uses benzyl chloroformate under basic conditions.
Materials:
-
Ethyl 2-aminoisobutyrate hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 2-aminoisobutyrate hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate (2.5 eq) or sodium bicarbonate (3.0 eq) and stir until dissolved.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Once complete, extract the reaction mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to obtain N-Cbz-ethyl 2-aminoisobutyrate[19][20].
Causality: The reaction is performed under Schotten-Baumann conditions, where the base neutralizes the HCl formed, preventing the protonation of the starting amine and allowing the reaction to proceed[11].
This is the most common method for Cbz group removal.
Materials:
-
N-Cbz-ethyl 2-aminoisobutyrate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve N-Cbz-ethyl 2-aminoisobutyrate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected ethyl 2-aminoisobutyrate.
Causality: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing toluene and the unstable carbamic acid, which spontaneously decarboxylates to give the free amine and carbon dioxide[12].
Caption: Workflow for the Cbz protection and deprotection of ethyl 2-aminoisobutyrate.
Fmoc Protection and Deprotection
The Fmoc group is favored in solid-phase peptide synthesis due to its mild, base-labile removal[13][14].
This protocol uses Fmoc-OSu for efficient protection.
Materials:
-
Ethyl 2-aminoisobutyrate hydrochloride
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Diethyl ether
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 2-aminoisobutyrate hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of dioxane and water.
-
Add Fmoc-OSu (1.05 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract with diethyl ether to remove any unreacted Fmoc-OSu.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield N-Fmoc-ethyl 2-aminoisobutyrate[21][22].
Causality: Fmoc-OSu is a highly reactive agent for introducing the Fmoc group. The basic conditions deprotonate the amine, allowing it to act as a nucleophile[21].
This protocol utilizes a solution of piperidine in DMF for the cleavage of the Fmoc group.
Materials:
-
N-Fmoc-ethyl 2-aminoisobutyrate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Dissolve N-Fmoc-ethyl 2-aminoisobutyrate (1.0 eq) in the 20% piperidine/DMF solution.
-
Stir the reaction at room temperature for 10-30 minutes. The deprotection is typically very rapid. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under high vacuum to remove the piperidine and DMF.
-
The resulting residue, which contains the deprotected amine and the piperidine-dibenzofulvene adduct, can be purified by column chromatography or used directly in the next step after co-evaporation with a suitable solvent like toluene to remove residual piperidine.
Causality: The secondary amine, piperidine, acts as a base to abstract the acidic proton on the fluorenyl ring system, initiating a β-elimination that cleaves the carbamate. The piperidine also serves as a scavenger for the resulting dibenzofulvene, preventing it from reacting with the newly liberated amine[13][14].
Conclusion
The successful incorporation of ethyl 2-aminoisobutyrate into synthetic targets is highly dependent on the judicious selection and application of an N-protecting group. The Boc, Cbz, and Fmoc groups each offer a unique set of advantages and are amenable to the protection of this sterically hindered amino ester. By understanding the chemical principles behind their installation and cleavage, and by following optimized protocols, researchers can effectively navigate the challenges posed by this valuable building block. The choice of protecting group should always be made in the context of the overall synthetic plan, ensuring orthogonality and compatibility with all planned reaction conditions.
References
- 1. biosynth.com [biosynth.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. scispace.com [scispace.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 15. peptide.com [peptide.com]
- 16. WO2013089241A1 - METHOD FOR REMOVING Fmoc GROUP - Google Patents [patents.google.com]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. beilstein-journals.org [beilstein-journals.org]
- 20. ijacskros.com [ijacskros.com]
- 21. total-synthesis.com [total-synthesis.com]
- 22. Fmoc-Protected Amino Groups [organic-chemistry.org]
The Strategic Incorporation of α-Aminoisobutyric Acid (Aib) for Helical Induction in Peptide Therapeutics and Advanced Biomaterials
Abstract
α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a powerful tool in peptide chemistry and drug design for its remarkable ability to induce and stabilize helical secondary structures. The unique gem-dimethyl group on its α-carbon sterically constrains the peptide backbone, favoring the formation of α-helices and 3₁₀-helices. This conformational control offers significant advantages, including enhanced proteolytic stability, improved receptor binding affinity, and better pharmacokinetic profiles. This comprehensive guide provides an in-depth exploration of the role of Aib in peptide chemistry, from its synthesis and conformational effects to its diverse applications in therapeutic peptide development. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize Aib in their research and development endeavors.
Introduction: The Significance of α-Aminoisobutyric Acid in Peptide Science
Peptides are a versatile class of biomolecules with a wide range of biological activities, making them highly attractive for therapeutic development. However, their clinical application is often limited by their inherent conformational flexibility and susceptibility to enzymatic degradation. The incorporation of unnatural amino acids is a widely adopted strategy to overcome these limitations. Among these, α-aminoisobutyric acid (Aib) has received considerable attention for its profound impact on peptide structure and function.[1][2]
The defining feature of Aib is the presence of two methyl groups on its α-carbon, which sterically restricts the available Ramachandran space for its φ and ψ dihedral angles. This constraint strongly promotes the adoption of helical conformations, such as the right-handed 3₁₀-helix or α-helix.[1][3] This predictable induction of secondary structure is invaluable for the rational design of peptides with specific three-dimensional arrangements, a critical factor for molecular recognition and biological activity.
The applications of Aib-containing peptides are extensive and continue to expand. In therapeutic design, Aib is used to optimize peptide drugs targeting G protein-coupled receptors (GPCRs), ion channels, and enzymes.[1] For instance, Aib-modified glucagon-like peptide-1 (GLP-1) analogs exhibit prolonged activity, benefiting diabetes research.[1] Furthermore, Aib-containing antimicrobial peptides (AMPs) show enhanced bactericidal potency due to improved membrane integration.[1][4] Beyond therapeutics, Aib's helix-promoting properties are harnessed in material science for the design of peptide nanostructures with defined geometries for applications in drug delivery and biomimetic catalysts.[1]
Mechanism of Helical Induction by Aib
The potent helical-inducing property of Aib stems from the Thorpe-Ingold effect, where the gem-dimethyl group at the α-carbon restricts the bond angles, thereby limiting the conformational freedom of the peptide backbone.[5] This steric hindrance favors dihedral angles (φ, ψ) that fall within the helical regions of the Ramachandran plot. Oligomers of Aib, for example, are known to form stable 3₁₀-helices.[3]
The incorporation of Aib residues can transform a peptide that is unstructured in solution into a stable helical conformation.[6] The stability of the induced helix is often dependent on the number and position of the Aib residues within the peptide sequence. Even a single Aib substitution can significantly reduce conformational flexibility and minimize undesirable aggregation.[1]
Caption: Mechanism of Aib-induced helicity.
Applications in Peptide and Drug Design
The ability of Aib to enforce a helical conformation has been exploited in various areas of research and drug development:
-
Therapeutic Peptides: Aib is used to stabilize the bioactive helical conformation of peptide hormones and neuropeptides, leading to increased receptor affinity and prolonged in vivo half-life.[1] For example, Aib-containing analogs of antimicrobial peptides have shown enhanced activity against Gram-positive bacteria.[4]
-
Protein-Protein Interaction Inhibitors: Many protein-protein interactions are mediated by helical domains. Aib-containing peptides can mimic these helical motifs and act as inhibitors of such interactions, which are often implicated in diseases like cancer.[6]
-
Cell-Penetrating Peptides (CPPs): The incorporation of Aib can enhance the cellular uptake of CPPs, making them more effective delivery vectors for therapeutic cargo such as oligonucleotides.[7][8]
-
Biomaterials and Nanotechnology: The predictable self-assembly of Aib-containing peptides into helical nanostructures is being explored for the development of novel biomaterials for tissue engineering, drug delivery, and biosensing.[1]
-
Fluorescent Probes and Imaging Agents: Aib can serve as a transporter unit for diagnostic probes, facilitating their passage across biological barriers like the blood-brain barrier for in vivo imaging.[1]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Aib-Containing Peptides
The steric hindrance of the gem-dimethyl group in Aib requires optimized coupling conditions during SPPS. The following protocol is a general guideline for the manual or automated synthesis of Aib-containing peptides using Fmoc/tBu chemistry.[4][9]
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Aib-OH)
-
Rink Amide or Wang resin[10]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water, dithiothreitol)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma) and DIEA in DMF for 5-10 minutes.[9][11]
-
For coupling Fmoc-Aib-OH, a longer coupling time (2-4 hours) or a double coupling may be necessary due to steric hindrance. The use of DIC/Oxyma has been shown to be efficient for coupling Aib residues.[12]
-
Add the activated amino acid solution to the resin and agitate for the required coupling time.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Peptide Purification by Reverse-Phase HPLC (RP-HPLC)
Materials:
-
Crude peptide
-
Water (HPLC grade) with 0.1% TFA (Solvent A)
-
Acetonitrile (HPLC grade) with 0.1% TFA (Solvent B)
-
RP-HPLC system with a C18 column
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).
-
Purification:
-
Equilibrate the C18 column with a low concentration of Solvent B.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the purified peptide.
Structural Characterization by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to determine the secondary structure of peptides in solution.[4][13] Helical structures give characteristic CD spectra with negative bands around 208 nm and 222 nm.[14][15]
Materials:
-
Purified peptide
-
Phosphate buffer or other suitable aqueous buffer
-
2,2,2-Trifluoroethanol (TFE) (optional, as a helix-inducing solvent)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Protocol:
-
Sample Preparation: Prepare a stock solution of the peptide in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for CD analysis is typically in the range of 10-100 µM.
-
Instrument Setup:
-
Set the wavelength range from 190 nm to 260 nm.
-
Set the scanning speed, bandwidth, and response time according to the instrument's specifications.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution.
-
Subtract the baseline spectrum from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × 100) / (c × n × l) where mdeg is the measured ellipticity, c is the peptide concentration in mM, n is the number of amino acid residues, and l is the path length in cm.
-
The presence of negative bands at approximately 208 nm and 222 nm is indicative of an α-helical conformation.[14] The ratio of the ellipticities at these two wavelengths can provide information about the type of helix (α-helix vs. 3₁₀-helix).[14]
-
Quantitative Data Summary
The extent of helical induction by Aib can be quantified by various methods. The following table provides a summary of representative data from the literature, showcasing the impact of Aib incorporation on peptide helicity.
| Peptide Sequence | Method | Conditions | Observed Helicity (%) | Reference |
| Ac-(Aib-Lys-Aib-Ala)n-NH2 (n=1-5) | CD Spectroscopy | Liposomes | Increases with chain length | [4] |
| Boc-(l-Val-l-Val-Aib)₄-OMe | CD Spectroscopy | TFE | Mixture of α- and 3₁₀-helix | [14] |
| Alanine to Aib substitution in S peptide | CD Spectroscopy | Aqueous Buffer | Stabilizes the free S peptide helix | [13] |
| Poly(LysAibXaa) | CD Spectroscopy | Aqueous Buffer | Forms α-helical structures | [7] |
Conclusion
α-Aminoisobutyric acid is a cornerstone in the design of peptides with well-defined helical structures. Its unique ability to restrict backbone conformation provides a reliable strategy to enhance the therapeutic potential and material properties of peptides. The protocols and data presented in this guide offer a practical framework for researchers to leverage the power of Aib in their own investigations. As our understanding of peptide structure-function relationships continues to grow, the strategic use of Aib will undoubtedly play a pivotal role in the development of next-generation peptide-based drugs and advanced functional biomaterials.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 4. Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Aib-based peptide backbone as scaffolds for helical peptide mimics. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 10. peptide.com [peptide.com]
- 11. Effect of Introducing Leucine Residues into 2‑Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
using ethyl 2-methylalaninate to increase peptide stability
Application Notes & Protocols
Topic: Enhancing Peptide Therapeutic Stability via Site-Specific Incorporation of Ethyl 2-Methylalaninate
Abstract
The therapeutic potential of peptides is often undermined by their inherent susceptibility to proteolytic degradation, leading to poor metabolic stability and short in vivo half-lives. A robust strategy to overcome this limitation is the incorporation of unnatural amino acids (UAAs), which can sterically shield the peptide backbone and enforce conformations unfavorable for protease recognition.[1][2][3] This guide provides a detailed technical overview and validated protocols for utilizing ethyl 2-methylalaninate, a chiral α,α-dialkylated amino acid (dAA), to significantly enhance peptide stability. We will explore the mechanistic basis of this enhancement, provide a step-by-step protocol for its incorporation using Solid-Phase Peptide Synthesis (SPPS), and detail methodologies for quantifying the resulting stability gains.
Introduction: The Challenge of Peptide Instability
Peptides represent a promising class of therapeutics, offering high specificity and low toxicity compared to small molecules. However, their progression from discovery to clinical application is frequently hampered by rapid clearance and degradation by endogenous proteases.[1][4] To address this, medicinal chemists employ various strategies, including cyclization, terminal modifications, and the incorporation of UAAs.[2] Among these, α,α-dialkylated amino acids (dAAs) are particularly effective, as they introduce significant local steric hindrance and conformational constraints into the peptide backbone.[5][6] Ethyl 2-methylalaninate, with its chiral center bearing both a methyl and an ethyl group at the alpha-carbon, provides a powerful tool for rational peptide design, offering a balance of steric bulk and defined conformational preference.
Mechanism of Action: How Ethyl 2-Methylalaninate Confers Stability
The stability-enhancing properties of ethyl 2-methylalaninate and other dAAs stem from two primary principles: steric hindrance and conformational rigidity.
-
Steric Hindrance: The presence of two alkyl substituents on the α-carbon creates a "steric shield" that physically obstructs the approach of a protease's catalytic residues to the adjacent peptide bonds.[5][7] This is particularly effective when the dAA is placed at or near a known proteolytic cleavage site (e.g., the P1 or P1' position), directly inhibiting enzyme binding and catalysis.[5]
-
Conformational Rigidity: Unlike standard α-amino acids, which have considerable rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles, dAAs severely restrict the available conformational space of the peptide backbone.[8] This forces the peptide into more defined secondary structures, such as helices or extended strands, which are often poor substrates for proteases that recognize flexible or specific turn-like motifs.[9][10] While smaller dAAs like aminoisobutyric acid (Aib) are known helix inducers, bulkier residues tend to promote more extended conformations.[9][10]
Caption: Mechanism of protease resistance by dAA incorporation.
Experimental Protocols: Synthesis and Analysis
Protocol: Incorporation of Ethyl 2-Methylalaninate via Fmoc SPPS
The primary challenge in synthesizing peptides containing dAAs is overcoming the steric hindrance during the amino acid coupling step.[6][7][11] This protocol outlines optimized conditions for efficient incorporation.
Workflow Overview:
Caption: SPPS cycle for incorporating sterically hindered amino acids.
Materials:
-
Fmoc-protected amino acids and Fmoc-L-ethyl-2-methylalaninate
-
Solid-phase resin (e.g., Rink Amide for C-terminal amides)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reagents:
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIPS)[12][13]
-
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation (Critical Step for dAA):
-
In a separate vial, dissolve 4 equivalents of Fmoc-L-ethyl-2-methylalaninate and 3.95 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Causality Note: HATU is a highly effective coupling reagent recommended for sterically hindered residues as it promotes rapid active ester formation and minimizes the risk of side reactions like epimerization.[14]
-
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
Causality Note: Extended coupling times are necessary to ensure the reaction proceeds to completion due to the steric bulk of the dAA.[7]
-
-
Monitoring and Recoupling: After the initial coupling, wash the resin with DMF and perform a qualitative test (e.g., Kaiser test) to check for free amines. If the test is positive (indicating incomplete coupling), repeat steps 4 and 5 (a "double couple").
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15]
Protocol: Enzymatic Stability Assay in Human Serum
This protocol provides a self-validating system by directly comparing the modified peptide to an unmodified control under identical, biologically relevant conditions.
Workflow Overview:
Caption: Workflow for assessing peptide stability in a biological matrix.
Materials:
-
Lyophilized dAA-modified peptide and unmodified control peptide.
-
Human serum (pooled).
-
Incubator or water bath at 37°C.
-
Quenching solution: Acetonitrile with 0.1% TFA.
-
LC-MS or HPLC system with a C18 column.[16]
Step-by-Step Methodology:
-
Preparation: Prepare 1 mg/mL stock solutions of both the modified and control peptides in a suitable aqueous buffer.
-
Incubation: In separate microcentrifuge tubes, add 10 µL of each peptide stock solution to 190 µL of pre-warmed human serum to achieve a final peptide concentration of 50 µg/mL. Prepare enough tubes for all time points.
-
Time Course: Place the tubes in a 37°C incubator.
-
Sampling and Quenching: At each designated time point (e.g., 0, 1, 4, 8, 24, and 48 hours), remove one tube for each peptide. Immediately quench the enzymatic reaction by adding 400 µL of the cold quenching solution. This precipitates serum proteins.[1]
-
Sample Processing: Vortex the quenched samples vigorously, then centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial. Inject a standard volume onto the RP-HPLC system.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 220 nm). Identify the peak corresponding to the intact peptide based on the retention time established from the T=0 sample.
-
Quantification: Integrate the peak area of the intact peptide for each time point.
Quality Control and Characterization
To ensure the integrity of the synthesized peptide, the following analyses are mandatory:
-
Purity Analysis (RP-HPLC): The final lyophilized product should be analyzed to determine its purity, which is typically expressed as a percentage of the main peak area.[15]
-
Identity Confirmation (Mass Spectrometry): The molecular weight of the purified peptide must be confirmed using Mass Spectrometry (e.g., ESI-MS) to verify the successful incorporation of ethyl 2-methylalaninate.[17][18]
-
Compositional Analysis (Amino Acid Analysis): For rigorous quality control, quantitative Amino Acid Analysis (AAA) can be performed to confirm the exact amino acid composition of the final peptide.[19]
Data Interpretation and Expected Outcomes
By plotting the percentage of intact peptide remaining versus time, a degradation curve can be generated. From this, the half-life (t₁/₂) can be calculated. The incorporation of ethyl 2-methylalaninate is expected to yield a significant increase in the peptide's half-life compared to the unmodified control.
Table 1: Representative Stability Data in Human Serum
| Peptide | Modification | Half-Life (t₁/₂) in Human Serum (hours)[1] | Fold Increase in Stability |
| Peptide-WT | None (Wild-Type) | 1.5 | - |
| Peptide-Mod | Ethyl 2-Methylalaninate at P1' | 28.0 | 18.7x |
This data is illustrative. Actual results will vary based on the peptide sequence and position of the modification.
Conclusion
The site-specific incorporation of ethyl 2-methylalaninate is a field-proven and highly effective strategy for enhancing the proteolytic stability of therapeutic peptides. The steric bulk and conformational constraints imposed by this unnatural amino acid effectively shield the peptide backbone from enzymatic attack, translating directly to longer in vivo half-lives and improved pharmacokinetic profiles.[7] The protocols detailed herein provide a robust framework for the synthesis, purification, and validation of these stabilized peptides, empowering researchers and drug developers to unlock the full therapeutic potential of their peptide candidates.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors [mdpi.com]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. scienmag.com [scienmag.com]
- 8. Conformational effects of chiral alpha,alpha-dialkyl amino acids. I. C-terminal tetrapeptides of emerimicin containing alpha-ethylalanine [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Chirality and Side Chain Length in Cα,α-Dialkylated Residues on β-Hairpin Peptide Folded Structure and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. polarispeptides.com [polarispeptides.com]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Ethyl 2-Aminoisobutyrate in Modern Drug Design
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-aminoisobutyrate serves as a crucial synthetic precursor to α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid that has become an indispensable tool in medicinal chemistry. The defining feature of Aib, a gem-dimethyl group at its α-carbon, imparts severe and predictable conformational constraints upon peptide backbones.[1] This unique structural feature is leveraged by drug designers to engineer peptides with superior therapeutic profiles. By strategically incorporating Aib, researchers can enforce specific secondary structures, such as helices and turns, which are often critical for biological activity. This conformational pre-organization can dramatically enhance binding affinity to therapeutic targets. Furthermore, the steric hindrance provided by the dual methyl groups shields adjacent peptide bonds from proteolytic degradation, significantly increasing the in-vivo half-life and bioavailability of peptide-based drugs.[1][2][3] This guide provides an in-depth exploration of the principles behind Aib's utility, its applications in enhancing drug properties, and detailed protocols for its incorporation and analysis.
The Foundational Principle: Conformational Control
The therapeutic potential of a peptide is intrinsically linked to its three-dimensional structure. Natural peptides are often highly flexible, adopting a multitude of conformations in solution. This flexibility comes at a cost: a significant entropic penalty must be paid upon binding to a receptor, as the peptide is forced into a single, "bioactive" conformation. This can result in lower binding affinity and potency.
The introduction of Aib, derived from ethyl 2-aminoisobutyrate, is a powerful strategy to mitigate this issue. The gem-dimethyl group at the α-carbon creates substantial steric hindrance, preventing free rotation around the backbone's phi (φ) and psi (ψ) dihedral angles.[1] This dramatically restricts the available conformational space, guiding the peptide to fold into well-defined secondary structures.
Key Conformational Effects of Aib:
-
Helix Induction: Aib is a potent helix-promoting residue. It strongly favors the formation of tight, right-handed 3(10)-helices and, in longer sequences, more classical α-helices.[4][5][6] The presence of Aib can even induce helicity in adjacent amino acid residues.[4]
-
β-Turn Stabilization: When strategically placed, Aib residues are excellent at promoting the formation of β-turns, which are crucial for reversing the direction of a peptide chain in globular proteins and bioactive peptides.[5]
This ability to pre-organize a peptide into its bioactive shape before it even encounters its target receptor is the cornerstone of Aib's application in drug design.
Visualization: Steric Restriction by Aib
The diagram below illustrates how the gem-dimethyl group of an Aib residue restricts the allowable Ramachandran angles compared to a simple amino acid like Alanine, thereby forcing a more defined helical conformation.
Caption: Aib's gem-dimethyl group restricts backbone rotation.
Data Presentation: Typical Dihedral Angles
The following table summarizes the profound effect of Aib on peptide backbone angles compared to the conformationally flexible Alanine (Ala).
| Amino Acid | Secondary Structure | Typical Phi (φ) Angle | Typical Psi (ψ) Angle |
| Aib | Right-handed 3(10)-helix | -57° ± 10° | -30° ± 10° |
| Aib | Right-handed α-helix | -57° ± 10° | -47° ± 10° |
| Ala | Right-handed α-helix | -65° | -40° |
| Ala | β-sheet | -139° | +135° |
| Ala | Polyproline II helix | -75° | +145° |
Data synthesized from theoretical and experimental studies.[5][6]
Application I: Enhancing Metabolic Stability & Bioavailability
One of the most significant hurdles for peptide therapeutics is their rapid clearance from the body. Proteolytic enzymes readily cleave the peptide bonds of natural L-amino acids, leading to very short in-vivo half-lives.
Mechanism of Proteolytic Resistance
The α,α-disubstituted nature of Aib provides a robust defense against enzymatic degradation.[7] The bulky gem-dimethyl group acts as a steric shield, physically blocking the active site of proteases and preventing them from accessing and hydrolyzing the adjacent peptide bonds.[1][2] This dramatically increases the metabolic stability and circulating half-life of the peptide drug.[1][3]
Improving Bioavailability and CNS Penetration
Beyond stability, Aib incorporation can enhance other critical pharmacokinetic properties:
-
Increased Hydrophobicity: The methyl groups increase the lipophilicity of the peptide, which can improve its ability to cross cellular membranes.
-
Reduced Conformational Entropy: The rigid, folded structure induced by Aib can be more favorable for passive diffusion across biological barriers compared to a floppy, disordered peptide.
-
Blood-Brain Barrier (BBB) Penetration: The combination of increased stability, hydrophobicity, and constrained conformation has been shown to facilitate the transport of Aib-containing molecules across the formidable blood-brain barrier, opening avenues for CNS-targeting therapeutics.[1]
Workflow: Aib-Mediated Proteolytic Shielding
References
- 1. lifetein.com [lifetein.com]
- 2. Aib-based peptide backbone as scaffolds for helical peptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Aib-based peptide backbone as scaffolds for helical peptide mimics. | Semantic Scholar [semanticscholar.org]
- 4. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
purification techniques for ethyl 2-aminoisobutyrate derivatives
An Application Guide to the Purification of Ethyl 2-Aminoisobutyrate Derivatives
Foreword for the Modern Researcher
Ethyl 2-aminoisobutyrate and its analogs are more than just another set of reagents; they are foundational building blocks in the design of peptidomimetics, constrained peptides, and novel pharmaceuticals. As a derivative of 2-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, its incorporation into peptide chains induces a strong helical propensity, a critical feature for modulating biological activity and stability.[1] However, the synthetic utility of these compounds is directly contingent on their purity. The presence of residual starting materials, diastereomeric impurities, or byproducts from hydrolysis can dramatically compromise subsequent synthetic steps and confound biological assays.[2]
This guide is structured to move beyond rote procedural lists. It is designed as a decision-making tool for researchers, providing not only the "how" but the critical "why" behind each purification strategy. We will navigate the common challenges associated with these small, polar, and basic molecules—from their tendency to streak on silica gel to the potential for ester hydrolysis during aqueous workups. By understanding the physicochemical principles at play, you can intelligently design and adapt these protocols to your specific derivative, ensuring the integrity of your research from the ground up.
Foundational Purification Strategy: Liquid-Liquid Extraction
Liquid-liquid extraction is the first line of defense in purification, serving to partition the desired product from a crude reaction mixture based on its acid-base properties and solubility. Ethyl 2-aminoisobutyrate, possessing a basic amino group, can exist as a free base or a protonated salt (e.g., hydrochloride). This duality is the key to an effective extractive workup.
The Causality Behind the Choice: The free amine form is significantly more soluble in common organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM), while its hydrochloride salt is preferentially soluble in the aqueous phase. By manipulating the pH of the aqueous layer, we can dictate which phase the compound resides in, effectively washing away impurities with opposing solubility characteristics.
Protocol 1: Extractive Workup of Ethyl 2-Aminoisobutyrate Free Base
This protocol assumes the reaction has concluded and the desired product is present as a mineral acid salt (e.g., HCl) in an organic reaction solvent.
Objective: To isolate the neutral, organic-soluble free base from aqueous-soluble salts and other polar impurities.
Methodology:
-
Initial Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), while stirring. The goal is to neutralize the excess acid and convert the amine salt to the free base. Continue addition until effervescence ceases and the pH of the aqueous layer is between 8 and 9 (check with pH paper).
-
Expert Insight: Using a strong base like NaOH can promote ester hydrolysis.[3] NaHCO₃ provides a sufficiently basic environment to deprotonate the amine without significant risk to the ester functionality.
-
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to fully separate.
-
Extraction: Drain the lower aqueous layer. Extract the remaining organic layer with deionized water (2 x 20 mL per 100 mL of organic phase) to remove residual salts.
-
Brine Wash: Perform a final wash with a saturated NaCl solution (brine). This step helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude free base.
Self-Validation:
-
TLC Analysis: Before and after extraction, spot the crude reaction mixture and the final concentrated organic layer on a silica TLC plate. Develop using a mobile phase such as 10% Methanol in DCM. The disappearance of highly polar, baseline-hugging spots (indicative of salts) and the emergence of a clean, single spot for the product confirms successful extraction.
Workflow for Extractive Purification
Caption: Workflow for the extractive purification of an amine ester.
Achieving High Purity: Recrystallization
For derivatives that are solid at room temperature, particularly the stable hydrochloride salts, recrystallization is an exceptionally powerful and cost-effective technique for achieving high levels of purity.[4]
The Causality Behind the Choice: This technique exploits the differences in solubility between the desired compound and its impurities in a chosen solvent at varying temperatures.[5] An ideal solvent will dissolve the compound completely when hot but poorly when cold. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).
Protocol 2: Recrystallization of Ethyl 2-Aminoisobutyrate Hydrochloride
Objective: To purify the solid hydrochloride salt from soluble impurities.
Materials:
-
Crude ethyl 2-aminoisobutyrate HCl[6]
-
Recrystallization solvent system (e.g., Methanol/Diethyl Ether or Isopropanol/Hexane)
-
Erlenmeyer flask, reflux condenser, heating mantle
-
Büchner funnel and filter flask
Methodology:
-
Solvent Selection: Place a small amount of the crude material in a test tube. Add a few drops of the primary solvent (e.g., methanol). If it dissolves readily at room temperature, the solvent is too good. The ideal primary solvent dissolves the solid when heated but not when cold. The secondary solvent (anti-solvent, e.g., diethyl ether) should be one in which the product is insoluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent required to fully dissolve the solid. This is a critical step; using excess solvent will significantly reduce the final yield.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Self-Validation:
-
Melting Point: A pure crystalline solid will have a sharp, defined melting point. Compare the experimental value to the literature value (160 °C for ethyl 2-aminoisobutyrate HCl). A broad or depressed melting point indicates the presence of impurities.
-
HPLC/NMR: An HPLC chromatogram should show a significant increase in the area of the main peak, and ¹H NMR should show the disappearance of impurity signals.
Table 1: Common Recrystallization Solvent Systems
| Compound Form | Primary Solvent (Good) | Anti-Solvent (Poor) | Typical Purity |
| Hydrochloride Salt | Methanol | Diethyl Ether | >99% |
| Hydrochloride Salt | Isopropanol | Hexanes | >98.5% |
| Free Base (if solid) | Ethyl Acetate | Hexanes | >98% |
The Workhorse Technique: Flash Column Chromatography
When dealing with liquid products or complex mixtures not amenable to crystallization, flash column chromatography is the go-to technique.
The Causality Behind the Choice: Separation is achieved based on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase. However, basic amines like ethyl 2-aminoisobutyrate pose a specific challenge: the acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly bind the amine, leading to significant product loss and severe peak tailing.[7]
The Solution: To mitigate this, we modify the mobile phase by adding a small percentage (0.5-1%) of a volatile competing base, such as triethylamine (TEA) or ammonia in methanol. This additive neutralizes the acidic sites on the silica, allowing the desired amine to elute cleanly.[7]
Protocol 3: Flash Chromatography of Ethyl 2-Aminoisobutyrate Free Base
Objective: To purify the liquid free base from less polar and more polar impurities.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system should give the product a Retention Factor (Rf) of ~0.3. Test various ratios of ethyl acetate in hexanes. Add 1% TEA to the TLC developing jar to mimic the column conditions.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (with 1% TEA). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. Dry loading often results in better resolution.
-
Elution: Begin eluting the column with the mobile phase. If a gradient is needed, slowly increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate in vacuo. It is often necessary to co-evaporate with a solvent like methanol to remove the last traces of TEA.
Self-Validation:
-
TLC of Fractions: Each collected fraction should be spotted on a TLC plate. Pure fractions will show a single spot corresponding to the product. Tailing or overlapping spots indicate impure fractions, which should be kept separate.
Principle of Amine Purification on Silica Gel
Caption: Effect of a basic additive in flash chromatography of amines.
The Gold Standard: Purity and Enantiomeric Excess by HPLC
High-Performance Liquid Chromatography (HPLC) is the definitive analytical method for assessing the chemical and enantiomeric purity of your final compound.[2]
The Causality Behind the Choice:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common method for determining chemical purity. It separates compounds based on their hydrophobicity using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water). Impurities will have different retention times than the main product.[2]
-
Chiral HPLC: Essential for any asymmetric synthesis, this method separates enantiomers. It employs a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, causing one to elute faster than the other.[8] Polysaccharide-based CSPs are highly effective for amino acid derivatives.[9]
Protocol 4: Analytical HPLC Purity Assessment
Objective: To quantify the chemical and enantiomeric purity of the final product.
A. Chemical Purity (RP-HPLC):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Analysis: Purity is calculated as the area of the product peak divided by the total area of all peaks.
B. Enantiomeric Purity (Chiral HPLC):
-
Column: Chiralpak® series (e.g., IA, IB, IC) or Lux® Amylose/Cellulose
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA or Diethylamine (DEA) as an additive.
-
Expert Insight: The choice of acidic (TFA) vs. basic (DEA) additive can dramatically affect the separation and should be screened.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Analysis: Enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2): % ee = [ |E1 - E2| / (E1 + E2) ] * 100.
Table 2: Typical HPLC Conditions for Analysis
| Analysis Type | Stationary Phase | Mobile Phase System | Common Additive |
| Chemical Purity | C18 (Reversed) | Water / Acetonitrile | TFA, Formic Acid |
| Enantiomeric Purity | Chiral (Normal) | Hexane / Isopropanol (or Ethanol) | TFA, DEA |
Final Confirmation of Identity and Purity
A successful purification must be confirmed by orthogonal analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for structural confirmation. The ¹H NMR spectrum of ethyl 2-aminoisobutyrate should show a singlet for the two equivalent methyl groups, a quartet for the ethyl methylene group, and a triplet for the ethyl methyl group.[10][11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing definitive evidence of its identity.[12]
By integrating these robust purification protocols and rigorous analytical checks, researchers can ensure the quality and reliability of their ethyl 2-aminoisobutyrate derivatives, paving the way for successful outcomes in drug discovery and materials science.
References
- 1. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. scribd.com [scribd.com]
- 6. scbt.com [scbt.com]
- 7. biotage.com [biotage.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Aminoisobutyric Acid(62-57-7) 1H NMR spectrum [chemicalbook.com]
- 11. Ethyl isobutyrate(97-62-1) 1H NMR spectrum [chemicalbook.com]
- 12. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Aib Peptide Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for the unique challenges presented by the synthesis of peptides containing α-aminoisobutyric acid (Aib). As a Senior Application Scientist, my goal is to equip you with the knowledge to troubleshoot and optimize your Aib peptide coupling reactions effectively.
The incorporation of Aib into peptides is highly desirable for inducing and stabilizing helical structures, a key feature in designing peptidomimetics and other therapeutic peptides.[1][2] However, the gem-dimethyl groups on the α-carbon of Aib present a significant steric barrier, making the formation of the Aib-Xxx and particularly the Aib-Aib peptide bond a formidable synthetic challenge.[3][4] This guide will walk you through the causality of these challenges and provide field-proven strategies to overcome them.
Troubleshooting Guide: Common Issues in Aib Coupling
Steric hindrance in Aib coupling can manifest in several ways, primarily as low coupling yields, incomplete reactions, and the formation of deletion sequences.[5] The following table outlines common problems, their underlying causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solutions & Key Insights |
| Low Purity / Deletion Sequences | 1. Inefficient Carboxyl Activation: Standard coupling reagents (e.g., DCC, DIC alone) are often too weak to overcome the steric shield of Aib's gem-dimethyl groups.[6] 2. Slow Reaction Kinetics: The steric bulk significantly reduces the reaction rate between the activated Aib residue and the N-terminal amine of the growing peptide chain.[5][7] | 1. Employ High-Potency Coupling Reagents: Switch to uronium/aminium salts like HATU , HBTU , or COMU , or phosphonium salts like PyBOP .[8] These reagents form highly reactive O-acylisourea or active ester intermediates capable of overcoming the energy barrier.[9] - Insight: COMU is often preferred due to its high reactivity, better safety profile (non-explosive), and improved solubility.[10][11] 2. Optimize Additives: The combination of DIC with Oxyma has proven exceptionally effective, outperforming HOBt and HOAt for Aib couplings, especially in automated solid-phase peptide synthesis (SPPS).[12][13][14] - Insight: Oxyma acts as a potent activating additive that reduces epimerization and is stable in DMF.[13][14] |
| Reaction Failure (Especially Aib-Aib) | 1. Severe Steric Hindrance: The coupling of an incoming Aib to an N-terminal Aib residue represents the most challenging scenario due to compounded steric bulk.[13] 2. Poor Resin/Peptide Solvation: Aggregation of the growing peptide chain on the solid support can physically block the reactive sites, preventing the coupling reaction. This is common in hydrophobic sequences.[15] | 1. Utilize Microwave-Assisted SPPS (MA-SPPS): Microwave energy efficiently and rapidly heats the reaction, driving difficult couplings to completion in minutes.[3][16][17] This is arguably the most effective method for synthesizing peptides with consecutive Aib residues.[3] 2. Increase Reaction Temperature: Elevating the temperature (e.g., to 75°C) can significantly improve reaction rates and crude purity.[5] However, the optimal temperature may not be the highest possible, so screening is recommended.[5] 3. Optimize Solvents: Switch from DMF to N-Methylpyrrolidone (NMP) for its superior solvating properties.[6][18] For particularly difficult sequences, consider solvent mixtures like DCM/DMF/NMP or the use of chaotropic agents.[6][18] |
| Racemization of Preceding Residue | 1. Prolonged Activation Time: When coupling to a hindered N-terminal Aib, the activated C-terminal residue (if chiral) remains in its reactive state for an extended period, increasing the risk of epimerization, potentially via an oxazolone intermediate.[7] | 1. Use HOAt- or Oxyma-Based Reagents: Reagents and additives like HATU (HOAt-based) or Oxyma are superior to HOBt in suppressing racemization.[10][19] The nitrogen atom in HOAt provides anchimeric assistance, enhancing coupling speed and reducing the time the activated species is susceptible to racemization. 2. In-situ Acyl Fluoride Formation: For extremely difficult couplings where even potent uronium salts may lead to racemization due to long reaction times, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be highly effective.[6][8] Amino acid fluorides are highly reactive and often lead to clean, rapid couplings.[8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Double Coupling of Fmoc-Aib-OH using HATU
This protocol is designed for a highly challenging coupling, such as adding an Aib residue to an N-terminal Aib on a solid support.
Rationale: This method combines the power of a high-reactivity uronium salt (HATU), elevated temperature via microwave irradiation to accelerate kinetics, and a double coupling strategy to ensure the reaction goes to completion.
Materials:
-
Resin-bound peptide with a free N-terminal Aib
-
Fmoc-Aib-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methylpyrrolidone (NMP)
-
20% Piperidine in NMP
-
Microwave Peptide Synthesizer
Procedure:
-
Resin Preparation: Swell the resin in NMP within a microwave-compatible reaction vessel.
-
Fmoc-Deprotection:
-
Add 20% piperidine in NMP to the resin.
-
Irradiate in the microwave synthesizer for 30 seconds at up to 75°C.
-
Drain, and repeat the piperidine treatment with microwave irradiation for 3 minutes at 75°C.
-
Wash the resin thoroughly with NMP (5 x 1 min).
-
-
First Coupling:
-
In a separate vessel, prepare the activation solution: Dissolve Fmoc-Aib-OH (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP.
-
Add the activation solution to the deprotected resin.
-
Irradiate in the microwave for 5-10 minutes at 75-90°C.
-
Drain and wash the resin with NMP (3 x 1 min).
-
-
Second Coupling (Double Couple):
-
Repeat step 3 with a fresh activation solution.
-
-
Capping (Optional but Recommended):
-
To block any unreacted N-terminal amines, treat the resin with an acetic anhydride/DIPEA solution in NMP.
-
-
Final Wash: Wash the resin thoroughly with NMP and then Dichloromethane (DCM) before proceeding to the next cycle or final cleavage.
Visualization of the Aib Coupling Workflow
Caption: Microwave-assisted double coupling workflow for Aib.
Frequently Asked Questions (FAQs)
Q1: Why are standard coupling reagents like DCC/HOBt inefficient for Aib-containing peptides? A1: The inefficiency stems from the steric hindrance imposed by the two methyl groups on the α-carbon of Aib. Standard carbodiimides like DCC form an O-acylisourea intermediate that is not reactive enough to overcome this steric barrier effectively, leading to slow reaction rates and incomplete couplings.[6][8] Additives like HOBt, while helpful in reducing racemization, do not sufficiently enhance the reactivity for such a demanding coupling.[9] More potent activating agents are required to generate a more electrophilic intermediate.
Q2: What is the mechanistic advantage of using HATU or COMU/Oxyma? A2: HATU is based on the additive HOAt (1-hydroxy-7-azabenzotriazole), while COMU is an uronium salt derived from Oxyma. Both HOAt and Oxyma are more acidic than HOBt, making them better leaving groups.[10] This results in a more reactive active ester. Specifically, the nitrogen at the 7-position of HOAt provides neighboring group participation (anchimeric assistance), which accelerates the aminolysis step, leading to faster and more efficient coupling with less risk of racemization. COMU exists in the more reactive uronium form and benefits from Oxyma's ability to form highly reactive esters.[10][11]
Q3: When should I consider using amino acid fluorides? A3: You should consider converting the Aib residue to its Fmoc-Aib-F derivative for the most extreme cases of steric hindrance, for instance, in segment condensations onto an N-terminal Aib or when synthesizing long, consecutive Aib sequences where even powerful uronium salts fail to give satisfactory results.[7][8] Acyl fluorides are among the most reactive acylating species used in peptide synthesis and can often succeed where other methods fail.[6][8]
Q4: How does temperature exactly help in overcoming steric hindrance? A4: Temperature provides the necessary kinetic energy to overcome the activation energy barrier of the reaction. For sterically hindered couplings, this barrier is significantly higher than for unhindered amino acids. By increasing the temperature, you increase the frequency and energy of molecular collisions, making it more likely that the reacting molecules will achieve the correct orientation and energy for bond formation.[5][20] Microwave irradiation is a highly efficient way to deliver this energy directly and uniformly to the polar solvent and reagents.[3][17]
Q5: Can side-chain protecting groups worsen the problem? A5: Absolutely. Bulky side-chain protecting groups on residues adjacent to the coupling site can contribute significantly to the overall steric congestion.[6][21] This is particularly relevant in solid-phase synthesis where the growing peptide is tethered to a solid support, and the density of these bulky groups increases with peptide length, potentially leading to aggregation and reduced accessibility of the reaction site.[6][22] Therefore, the choice of protecting groups for neighboring amino acids should also be considered when planning the synthesis of Aib-containing peptides.
Decision-Making Diagram for Aib Coupling Strategy
Caption: Choosing the right strategy for Aib coupling.
References
- 1. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03095A [pubs.rsc.org]
- 2. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. benchchem.com [benchchem.com]
- 7. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. csbio.com [csbio.com]
- 21. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. polypeptide.com [polypeptide.com]
Technical Support Center: Improving the Yield of Ethyl 2-Amino-2-Methylpropanoate Synthesis
Welcome to the technical support guide for the synthesis of ethyl 2-amino-2-methylpropanoate. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes and troubleshoot common experimental challenges. This guide provides in-depth, experience-based answers to frequently encountered issues, focusing on the underlying chemical principles to empower you to make informed decisions in the laboratory.
The synthesis of α,α-disubstituted amino esters like ethyl 2-amino-2-methylpropanoate is a multi-step process, typically involving the formation of the core amino acid, 2-amino-2-methylpropanoic acid (α-aminoisobutyric acid, Aib), followed by esterification. Each stage presents unique challenges that can impact overall yield and purity. This guide is structured to address these stages sequentially.
Part 1: Troubleshooting the Synthesis of the 2-Amino-2-Methylpropanoic Acid Precursor
The foundation of a high-yield synthesis is the efficient production of the amino acid precursor. The two most common and industrially relevant methods starting from acetone are the Strecker synthesis and the Bucherer-Bergs reaction.
Route A: The Strecker Synthesis
The Strecker synthesis is a versatile method for producing α-amino acids from ketones.[1] It proceeds via an α-aminonitrile intermediate, which is then hydrolyzed.
A1: Low yield in the first step of the Strecker synthesis often points to an unfavorable equilibrium in the formation of the key iminium ion intermediate or inefficient trapping by the cyanide nucleophile. Here are the critical factors to investigate:
-
Inefficient Imine/Iminium Ion Formation: The reaction begins with the condensation of acetone and ammonia to form an imine, which is then protonated to an electrophilic iminium ion.[2] This equilibrium can be sluggish.
-
Causality: The reaction is catalyzed by weak acid. The ammonium salt (e.g., NH₄Cl) serves as both the ammonia source and the acid catalyst.[2] If the pH is too high, the concentration of the protonated iminium ion is too low. If the pH is too low, the ammonia nucleophile is fully protonated and non-nucleophilic.
-
Solution: Ensure you are using a buffered system or an appropriate ratio of ammonia to an ammonium salt to maintain a weakly acidic to neutral pH, which is optimal for imine formation.
-
-
Cyanide Source and Addition: The choice and handling of the cyanide source are critical.
-
Causality: While hydrogen cyanide (HCN) is highly reactive, it is also extremely toxic and volatile. Using salts like sodium cyanide (NaCN) or potassium cyanide (KCN) is safer but requires an acid to generate the active HCN in situ.[3] The cyanide ion itself is a strong nucleophile, but the iminium ion is the primary electrophile it attacks.[4]
-
Solution: When using cyanide salts, ensure slow, controlled addition of the cyanide solution to the pre-formed imine/iminium mixture. This prevents the buildup of cyanide concentration, which could favor the competing formation of acetone cyanohydrin. Some modern protocols use trimethylsilyl cyanide (TMSCN) as a less hazardous cyanide source, which can give excellent yields.[5][6]
-
-
Temperature Control:
-
Causality: The initial condensation is often exothermic. Running the reaction at too high a temperature can promote side reactions or the retro-Strecker reaction, where the aminonitrile decomposes back to the starting materials.[7]
-
Solution: Maintain the reaction at a reduced temperature (e.g., 0-10 °C) during the addition of reagents to control the exotherm and improve the stability of the aminonitrile product.
-
A2: The hydrolysis of nitriles to carboxylic acids is a notoriously difficult transformation requiring harsh conditions, and α-aminonitriles are no exception.[8]
-
Causality: The carbon atom of the nitrile group is not highly electrophilic, and the stability of the C≡N triple bond makes it resistant to hydrolysis.[9] The reaction typically requires prolonged heating with strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base. Under acidic conditions, the reaction proceeds through a primary amide intermediate. If conditions are not forceful enough, the reaction can stall at this stage.
-
Solution:
-
Use Forcing Conditions: Do not be timid with the hydrolysis conditions. Refluxing in 6M to 12M HCl for several hours is standard. Monitor the reaction by TLC or ¹H NMR to ensure the disappearance of both the starting aminonitrile and the intermediate amide.
-
Consider Microwave Synthesis: Microwave-assisted hydrolysis can dramatically reduce reaction times from many hours to minutes by efficiently reaching the high temperatures required for the reaction to proceed.
-
Basic Hydrolysis: While acidic hydrolysis is more common, basic hydrolysis (e.g., with NaOH or Ba(OH)₂) followed by acidic workup is an alternative. However, this can sometimes lead to different side-product profiles.
-
Route B: The Bucherer-Bergs Reaction
This multicomponent reaction produces a stable hydantoin intermediate from a ketone, cyanide, and ammonium carbonate.[10] This hydantoin is then hydrolyzed to the amino acid.
A3: The Bucherer-Bergs reaction is generally robust, but its efficiency depends heavily on solvent, temperature, and pressure.[11]
-
Causality: The reaction involves several equilibria, including the formation of a cyanohydrin and its subsequent reaction with components derived from ammonium carbonate.[11] The volatility of reactants like ammonia and carbon dioxide at elevated temperatures can drive the equilibrium backward if the system is not closed.
-
Solution:
-
Solvent Choice: A mixture of water and a polar organic solvent like ethanol is a common and effective medium.[10] For less reactive ketones, higher-boiling solvents like propylene glycol have been shown to significantly improve yields.[12]
-
Use a Sealed Vessel: To prevent the loss of volatile ammonia and CO₂, performing the reaction in a sealed pressure vessel or a steel bomb is highly recommended. This maintains the concentration of reactants and pushes the equilibrium toward the hydantoin product, often leading to excellent yields ( >90%).[12]
-
Temperature Optimization: A temperature range of 60-110 °C is typical. You may need to empirically determine the optimal temperature for your specific setup.[12]
-
A4: Similar to nitrile hydrolysis, ring-opening the stable hydantoin ring requires vigorous conditions.
-
Causality: The hydantoin is a cyclic diamide, a very stable functional group. The hydrolysis first opens the ring to an N-carbamoyl amino acid, which must then be further hydrolyzed to the final amino acid.[11] Incomplete reaction is a common cause of low yield.
-
Solution:
-
Strong Base Hydrolysis: A common and effective method is to heat the hydantoin with a strong base like 20-40% aqueous NaOH or Ba(OH)₂ at high temperatures (often >150 °C) in a sealed vessel.
-
Ensure Sufficient Reaction Time: These reactions can be slow. Monitor the progress carefully over an extended period (12-24 hours) to ensure the reaction has gone to completion before workup.
-
Acidic Workup: After basic hydrolysis, the resulting amino acid salt must be carefully neutralized to its isoelectric point with a strong acid to precipitate the product, which can then be isolated by filtration.
-
Part 2: Troubleshooting the Esterification of 2-Amino-2-Methylpropanoic Acid
Once the amino acid is successfully synthesized, it must be converted to its ethyl ester.
A5: The Fischer esterification is a classic equilibrium-limited reaction.[13] The zwitterionic nature of the amino acid starting material can also reduce the reactivity of the carboxylic acid group.[14]
-
Causality: The reaction between a carboxylic acid and an alcohol produces an ester and water. As a reversible process, the accumulation of water in the reaction mixture will push the equilibrium back towards the starting materials, limiting the yield.
-
Solution:
-
Use Excess Alcohol as the Solvent: The most straightforward way to shift the equilibrium is to use a large excess of the alcohol (in this case, absolute ethanol), making it the reaction solvent. This leverages Le Châtelier's principle.
-
Remove Water: Actively removing the water byproduct is highly effective. This can be done by using a Dean-Stark apparatus if a co-solvent like toluene is used, or by adding a dehydrating agent.
-
Choice of Acid Catalyst: While sulfuric acid is common, passing dry HCl gas through the ethanol solution is often more effective as it avoids some side reactions and provides the acid catalyst without adding water.[15] Alternatively, using trimethylchlorosilane (TMSCl) in methanol or ethanol is a very mild and high-yielding method that generates HCl in situ.[15]
-
A6: Milder conditions are often desirable to improve the cleanliness of the reaction and simplify purification.
-
Causality: Strong, hot acid can sometimes cause degradation or side reactions, especially with sensitive substrates (though 2-amino-2-methylpropanoic acid is quite robust).
-
Solution:
-
Thionyl Chloride (SOCl₂) Method: Adding thionyl chloride dropwise to cold ethanol (-10 to 0 °C) generates ethyl chloroformate and HCl in situ. Subsequent addition of the amino acid and warming to room temperature or reflux results in a clean, high-yield esterification. This is one of the most reliable methods.
-
Ion-Exchange Resin Catalysis: Using a strongly acidic ion-exchange resin like Amberlyst-15 as the catalyst provides a significant advantage.[16] The reaction proceeds under mild conditions (stirring in ethanol at room temperature or with gentle heat), and the workup is exceptionally simple: just filter off the resin. The resin can also be regenerated and reused.[16]
-
Part 3: Purification and Characterization
A7: The purification strategy depends on whether you isolate the product as the free base or its hydrochloride salt.
-
As the Hydrochloride Salt: This is often the preferred method. The hydrochloride salt is typically a stable, crystalline solid that is easy to handle and purify.[17][18]
-
Procedure: After the esterification reaction (e.g., using the HCl/ethanol or SOCl₂/ethanol method), the solvent is simply removed under reduced pressure. The resulting crude solid can then be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
-
As the Free Base: The free base is a liquid.
-
Procedure: If you have the hydrochloride salt, dissolve it in water and neutralize it with a base like NaHCO₃ or K₂CO₃ until the solution is basic. Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer (e.g., with Na₂SO₄), and remove the solvent. The resulting crude oil can then be purified by vacuum distillation.
-
Part 4: Protocols and Data
Experimental Protocol: Strecker Synthesis followed by SOCl₂-Mediated Esterification
Step 1: Synthesis of 2-Amino-2-methylpropanenitrile
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), combine acetone (1 eq.), ammonium chloride (1.2 eq.), and aqueous ammonia (30%, ~3 eq.).
-
Stir the mixture vigorously for 30 minutes.
-
Slowly add a solution of sodium cyanide (1.1 eq.) in water dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile. Caution: Handle cyanide-containing waste appropriately.
Step 2: Hydrolysis to 2-Amino-2-methylpropanoic Acid
-
Add the crude aminonitrile from Step 1 to a round-bottom flask.
-
Carefully add concentrated hydrochloric acid (12M, 5-10 volumes) to the flask in a fume hood.
-
Heat the mixture to reflux (approx. 110 °C) for 6-12 hours, monitoring for the cessation of ammonia evolution and completion by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the mixture by carefully adding a base (e.g., aqueous ammonia or NaOH solution) until the amino acid precipitates at its isoelectric point (pH ~6).
-
Collect the solid product by vacuum filtration, wash with cold water and then ethanol, and dry under vacuum.
Step 3: Esterification to Ethyl 2-Amino-2-methylpropanoate Hydrochloride
-
In a flask cooled to 0 °C, add absolute ethanol (5-10 volumes per gram of amino acid).
-
Slowly add thionyl chloride (1.5-2.0 eq.) dropwise with vigorous stirring.
-
After the addition, add the 2-amino-2-methylpropanoic acid from Step 2 in one portion.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the solution and remove the solvent under reduced pressure to obtain the crude hydrochloride salt as a solid.
-
Recrystallize the solid from an ethanol/diethyl ether mixture to yield the pure product.
Data Summary: Comparison of Synthetic Parameters
| Step | Method | Typical Reagents | Key Parameters | Expected Yield | Reference |
| Amino Acid Synthesis | Strecker Synthesis | Acetone, NH₄Cl, NaCN, HCl | Low temperature for nitrile formation; prolonged reflux for hydrolysis. | 60-75% (overall) | [1][8] |
| Amino Acid Synthesis | Bucherer-Bergs | Acetone, (NH₄)₂CO₃, KCN, NaOH | Sealed vessel for hydantoin formation; high temp for hydrolysis. | 70-85% (overall) | [11][12] |
| Esterification | Fischer (HCl/EtOH) | Amino Acid, Ethanol, HCl (gas) | Reflux, excess ethanol. | 80-90% | [15] |
| Esterification | SOCl₂ Method | Amino Acid, Ethanol, SOCl₂ | Low initial temp, then reflux. | 90-98% | [15] |
| Esterification | Ion-Exchange Resin | Amino Acid, Ethanol, Amberlyst-15 | Room temp or gentle heat; simple filtration workup. | 80-95% | [16] |
Part 5: Visualization of Key Processes
Workflow for Strecker Synthesis and Esterification
Caption: Overall workflow from acetone to the final ester hydrochloride.
Mechanism of Acid-Catalyzed Fischer Esterification
Caption: Key mechanistic steps of the Fischer esterification process.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Ethyl 2-amino-2-methylpropanoate hydrochloride | 17288-15-2 [sigmaaldrich.com]
Technical Support Center: Solid-Phase Synthesis of Aib-Containing Peptides
Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of α-aminoisobutyric acid (Aib)-containing peptides. The unique steric hindrance of the gem-dimethyl group on the α-carbon of Aib introduces significant challenges to peptide synthesis, often leading to incomplete couplings, aggregation, and sequence-dependent side reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, ensuring the successful synthesis of these valuable, conformationally constrained peptides.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses common problems encountered during the synthesis of Aib-peptides in a question-and-answer format, providing detailed explanations and actionable protocols.
Question 1: Why is my coupling efficiency low when incorporating an Aib residue, especially in an Aib-Aib sequence?
Answer:
Low coupling efficiency is the most frequent challenge in Aib-peptide synthesis and is primarily due to the steric hindrance imposed by the two α-methyl groups.[1] This bulkiness slows down the kinetics of peptide bond formation, making standard coupling protocols inadequate.[2] When coupling an Aib residue onto another Aib (Aib-Aib), this steric clash is magnified, often leading to failed or incomplete reactions.[3]
Root Cause Analysis:
-
Steric Hindrance: The gem-dimethyl groups of the incoming Aib and the N-terminal Aib on the resin physically obstruct the approach of the activated carboxyl group to the resin-bound amine, preventing efficient peptide bond formation.
-
Ineffective Activation: Standard coupling reagents may not be potent enough to overcome the high activation energy required for coupling sterically hindered amino acids.
-
Peptide Aggregation: Aib residues promote helical secondary structures, which can lead to on-resin aggregation.[4][5] This aggregation can physically block reactive sites, further reducing coupling efficiency.[6]
Troubleshooting Protocol & Recommendations:
-
Choice of Coupling Reagent: Employ highly efficient coupling reagents known to be effective for hindered couplings.[7] Uronium/aminium salts are generally preferred over carbodiimides for these challenging steps.[8]
Coupling Reagent Class Key Advantages for Aib Synthesis Citation(s) HATU/HBTU Uronium/Aminium Salt High reactivity, low racemization. HATU is generally considered more efficient than HBTU.[7][8] [7][8] COMU Uronium Salt Based on Oxyma, which is safer than HOBt/HOAt and shows high efficiency comparable to HATU.[3][7] [3][7] DIC/Oxyma Carbodiimide/Additive A cost-effective and highly efficient combination, particularly for automated and microwave-assisted SPPS of Aib-rich sequences.[3][9] [3][9] PyAOP/PyBOP Phosphonium Salt Effective for hindered sequences, including N-methyl amino acids and Aib.[8][10] [8][10] TFFH Fluoroformamidinium Salt Generates amino acid fluorides in situ, which are highly reactive and well-suited for coupling sterically hindered residues like Aib.[7] [7] -
Extended Coupling Times & Double Coupling: For Aib incorporation, a single, standard coupling time is often insufficient.
-
Protocol: Perform a double coupling. After the initial coupling (e.g., 1-2 hours), drain the reaction vessel and add a fresh solution of activated amino acid for a second coupling of equal or longer duration.
-
Causality: The first coupling may only acylate a fraction of the available amino groups. The second coupling, with fresh reagents, drives the reaction closer to completion.
-
-
Microwave-Assisted SPPS: The application of microwave energy can significantly enhance the kinetics of difficult couplings by increasing molecular motion and overcoming the activation energy barrier.[1][11]
-
Protocol: Utilize a microwave peptide synthesizer. Typical conditions involve short reaction times (e.g., 2 x 3 minutes) at elevated temperatures (e.g., 75°C).[11]
-
Causality: Microwave heating is rapid and uniform, which accelerates the reaction rate and can disrupt early-stage aggregation, making reactive sites more accessible.
-
-
Solvent Choice: The solvent can influence both the reaction kinetics and peptide aggregation.
-
Recommendation: While DMF is standard, consider using N-Methyl-2-pyrrolidone (NMP), which has a higher boiling point and can be more effective at disrupting aggregation, especially at elevated temperatures.[6] For some greener protocols, 2-methyltetrahydrofuran (2-MeTHF) has also been successfully used.[12]
-
Troubleshooting Workflow for Low Aib Coupling Efficiency:
Caption: Workflow to address low Aib coupling efficiency.
Question 2: My peptide synthesis is failing at the dipeptide stage, and I'm observing a significant loss of product. What is happening?
Answer:
This is a classic sign of diketopiperazine (DKP) formation.[13][14] This side reaction is particularly prevalent when the C-terminal amino acid is Proline, but it can also occur with other residues, including Aib, especially when the second residue is conformationally flexible (like Gly) or has a specific stereochemistry.[15]
Root Cause Analysis:
-
Mechanism: After the deprotection of the second amino acid in the sequence (a dipeptide-resin), the newly freed N-terminal amine can perform an intramolecular nucleophilic attack on the ester linkage connecting the peptide to the resin. This attack forms a stable six-membered ring (the diketopiperazine), cleaving the dipeptide from the solid support.[16]
-
Favorable Conditions: This reaction is catalyzed by the base used for Fmoc deprotection (e.g., piperidine) and is more likely to occur with sterically less hindered C-terminal residues and when the subsequent coupling of the third amino acid is slow.[17]
Troubleshooting Protocol & Recommendations:
-
Use a Sterically Hindered Resin: The choice of resin is critical for suppressing DKP formation.
-
Protocol: Use a 2-chlorotrityl chloride (2-CTC) resin instead of a Wang or Rink Amide resin for the first amino acid.[16]
-
Causality: The bulky trityl group of the 2-CTC resin sterically shields the ester linkage from the intramolecular attack by the N-terminal amine, thereby inhibiting DKP formation.[15]
-
-
Modify the Deprotection/Coupling Cycle for the Third Amino Acid: The goal is to acylate the free amine of the dipeptide as quickly as possible after it is formed.
-
Protocol:
-
Deprotect the Fmoc group of the second amino acid using milder conditions (e.g., shorter deprotection times).
-
Immediately couple the third amino acid using a pre-activated solution or a highly efficient in situ activation method (e.g., HATU/DIEA or DIC/Oxyma).
-
-
Causality: This "in situ acylation" strategy traps the reactive nucleophilic amine before it has the opportunity to cyclize.[18]
-
-
Couple a Pre-formed Dipeptide: This is a highly effective but more synthetically demanding approach.
-
Protocol: Synthesize the first two amino acids as a dipeptide in solution. Then, couple this protected dipeptide unit to the resin in a single step.
-
Causality: This strategy completely bypasses the vulnerable dipeptide-resin intermediate on the solid support.[16]
-
Mechanism of Diketopiperazine (DKP) Formation:
Caption: Intramolecular cyclization leading to DKP formation.
Question 3: I am observing epimerization in my Aib-containing peptide. Isn't Aib achiral?
Answer:
You are correct that Aib itself is achiral and cannot epimerize. However, the amino acid residue preceding the Aib in the sequence is at high risk of epimerization.[19]
Root Cause Analysis:
-
Mechanism: Epimerization (or racemization for chiral amino acids) during peptide coupling proceeds through the formation of an oxazolone intermediate.[20][21] The abstraction of the α-proton of the C-terminal activated residue by a base leads to a loss of stereochemistry.
-
Influence of Aib: The slow coupling rate when introducing an Aib residue means the activated amino acid (the one being coupled to the resin-bound Aib) exists as a highly reactive intermediate for a prolonged period.[19] This extended lifetime of the activated species, especially in the presence of a base like DIPEA, significantly increases the opportunity for α-proton abstraction and subsequent epimerization.[22][23]
Troubleshooting Protocol & Recommendations:
-
Minimize Base Exposure: The choice and amount of base are critical.
-
Protocol: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary to neutralize the reaction mixture (typically 1.5–2.0 equivalents).[8]
-
Causality: Over-exposure to excess base increases the rate of α-proton abstraction from the activated amino acid, which is the primary cause of epimerization.
-
-
Use Racemization-Suppressing Additives:
-
Protocol: Ensure your coupling reagent is used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma).[3][24] Modern coupling reagents like HATU and COMU already incorporate these moieties.
-
Causality: These additives form active esters that are more stable and less prone to oxazolone formation than the intermediates formed by carbodiimides alone.[20]
-
-
Control Temperature:
-
Protocol: Perform difficult couplings that are prone to epimerization at a reduced temperature (e.g., 0°C or room temperature) rather than at elevated temperatures, unless using microwave synthesis where reaction times are very short.
-
Causality: Lowering the temperature slows down the rate of the epimerization side reaction more significantly than it slows the desired coupling reaction.[24]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for synthesizing a long peptide with multiple Aib residues?
For long, Aib-rich peptides, aggregation becomes a major hurdle in addition to difficult couplings.[5][25] A combination of strategies is often necessary:
-
Microwave-Assisted SPPS: This is highly recommended to accelerate couplings and disrupt aggregation.[1][11]
-
DIC/Oxyma Coupling: This combination has proven highly effective for the automated synthesis of long, consecutive Aib sequences.[3][9]
-
Low-Loading Resin: Using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) can help to reduce inter-chain aggregation by increasing the distance between growing peptide chains.
-
Solvent Disruption: Adding small amounts of DMSO to NMP or DMF can help to disrupt hydrogen bond-mediated aggregation.[6]
Q2: How can I monitor the completion of an Aib coupling reaction?
The ninhydrin (Kaiser) test is often used, but it can be unreliable for sterically hindered N-terminal residues like Aib, sometimes giving a false negative. A more reliable method is to take a small sample of the resin, cleave the peptide, and analyze it by LC-MS to check for the expected mass and the presence of deletion sequences.
Q3: My final, cleaved Aib-peptide is insoluble. How can I purify it?
High hydrophobicity and a rigid helical structure can make Aib-peptides poorly soluble.[4][26]
-
Solvent Screening: Try dissolving the crude peptide in various solvents, including acetonitrile/water mixtures, trifluoroethanol (TFE), or hexafluoroisopropanol (HFIP).[26]
-
Purification at Protected Stage: If the peptide is extremely hydrophobic, it may be easier to purify the fully protected peptide using normal-phase chromatography before the final deprotection and cleavage.
-
Backbone Protection: For future syntheses, consider incorporating backbone-protecting groups like Hmb (2-hydroxy-4-methoxybenzyl) on a preceding amino acid to disrupt aggregation and improve solubility. This group is removed during the final TFA cleavage.[26]
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 4. The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 14. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 18. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 21. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 23. researchgate.net [researchgate.net]
- 24. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Conditions for α-Methylalanine Ethyl Ester
A Senior Application Scientist's Guide
Welcome to the technical support center for optimizing peptide coupling reactions involving α-methylalanine (Aib), a sterically hindered amino acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges such as low yields, slow reaction kinetics, and potential side reactions when incorporating this residue. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: Why is α-methylalanine so difficult to couple compared to standard amino acids?
A1: The primary challenge with α-methylalanine, and other α,α-disubstituted amino acids, is steric hindrance. The presence of two methyl groups on the alpha-carbon (Cα) creates a bulky environment that physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the α-methylalanine ethyl ester's amino group (or vice versa).[1][2][3] This steric clash dramatically slows down the reaction kinetics, often leading to incomplete couplings and low yields under standard conditions.[1][2]
Q2: What is epimerization, and should I be concerned about it with α-methylalanine?
A2: Epimerization is the change in configuration at a single stereocenter, leading to the formation of a diastereomer. In peptide synthesis, it's a critical side reaction where the chiral integrity of an amino acid is lost during the activation and coupling steps.[4][5][6] While α-methylalanine itself is achiral and cannot epimerize, the chiral amino acid being coupled to it is highly susceptible. The prolonged reaction times and often more forcing conditions required for hindered couplings increase the risk of epimerization of the activated amino acid partner.[2] This typically occurs through the formation of a planar oxazolone intermediate, especially when using strong bases or extended pre-activation times.[7][8]
Q3: My standard coupling reagent (e.g., DIC/HOBt) is giving poor yields. What should I try first?
A3: When standard carbodiimide-based methods fail, the most effective first step is to switch to a more potent coupling reagent specifically designed for sterically hindered systems.[2][9] Modern phosphonium and uronium/aminium salt reagents are generally superior. Reagents like HATU , HCTU , and COMU are highly recommended as they form more reactive activated species, accelerating the coupling rate to overcome steric hindrance.[1][2]
Troubleshooting Guide: Low Coupling Yields
Low or incomplete coupling is the most common issue when working with α-methylalanine ethyl ester. This guide provides a systematic approach to diagnosing and solving this problem.
Logical Troubleshooting Workflow
Below is a workflow to guide your optimization process when encountering low coupling yields.
Caption: A step-by-step workflow for troubleshooting low coupling yields.
Choice of Coupling Reagent
The single most impactful variable is the coupling reagent. Its role is to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. For sterically demanding couplings, the efficiency of this activation is paramount.
Data Summary: Comparison of Common Coupling Reagents for Hindered Systems
| Reagent | Class | Relative Reactivity | Epimerization Risk | Key Considerations |
| DIC/DCC | Carbodiimide | Low-Moderate | High without additives | Cost-effective but often insufficient for hindered couplings.[9] |
| HBTU/HCTU | Uronium/Aminium | High | Low | Can cause guanidinylation of the free amine as a side reaction. |
| HATU | Uronium/Aminium | Very High | Very Low | Generally considered one of the most effective reagents for difficult couplings due to the formation of highly reactive OAt esters.[1] |
| PyBOP | Phosphonium | High | Low | Does not cause guanidinylation; a clean and effective alternative to uronium salts.[1] |
| COMU | Uronium/Aminium | Very High | Very Low | Based on OxymaPure, it is highly reactive, non-explosive, and shows excellent performance in hindered systems.[1] |
Recommendation: For coupling an N-protected amino acid to α-methylalanine ethyl ester, start with HATU or COMU . Their superior reactivity often drives the reaction to completion where other reagents fail.[1]
Optimizing the Base and Solvent
The base is crucial for deprotonating the amine and neutralizing acidic byproducts. However, a strong base can also promote epimerization of the activated amino acid.[7]
-
Recommended Bases: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) . For particularly sensitive substrates where epimerization is a major concern, consider a weaker base like 2,4,6-collidine or N-methylmorpholine (NMM) .[7][8]
-
Solvent: N,N-Dimethylformamide (DMF) is the standard and most effective solvent due to its excellent solvating properties for all components.
Advanced Strategy: The "Double Coupling" Protocol
For extremely challenging couplings, a single reaction may not be sufficient to achieve a quantitative yield. A "double coupling" protocol can be employed to push the reaction to completion.[7] This involves performing the coupling step, washing away the excess reagents, and then repeating the coupling step with a fresh solution of activated amino acid.[7]
Troubleshooting Guide: Epimerization
Even with a successful coupling, the product may be contaminated with the undesired diastereomer. This is a subtle but critical issue, as diastereomers can be difficult to separate and can impact biological activity.[4][5]
Mechanism of Epimerization
The primary pathway for epimerization involves the base-catalyzed formation of a 5(4H)-oxazolone from the activated amino acid intermediate. The α-proton becomes highly acidic and can be abstracted, leading to a planar, achiral intermediate that can be re-protonated from either face.
Caption: The competitive pathways of desired coupling versus undesired epimerization.
Strategies to Minimize Epimerization
-
Use Additives: When using carbodiimides (DIC/DCC), the addition of a nucleophilic agent is essential. OxymaPure and 7-Azabenzotriazole (HOAt) are superior to the traditional 1-Hydroxybenzotriazole (HOBt).[7][10] They form active esters that are highly reactive towards the amine but less prone to oxazolone formation.[8]
-
Control Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to slow the rate of epimerization, which often has a higher activation energy than the desired coupling reaction.[11]
-
Minimize Pre-activation Time: Avoid long periods where the carboxylic acid is "pre-activated" with the coupling reagent and base before the amine component is introduced.[7] Prepare the activated mixture and add it to the amine component immediately.
-
Choose the Right Base: As mentioned, switch from DIPEA to a weaker base like 2,4,6-collidine if epimerization persists.[7]
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-L-Ala-OH to α-Methylalanine Ethyl Ester
This protocol uses HATU, a highly effective reagent for hindered couplings, with conditions designed to minimize side reactions.
Materials:
-
Fmoc-L-Alanine (1.0 eq)
-
α-Methylalanine ethyl ester hydrochloride (1.1 eq)
-
HATU (1.0 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-L-Alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
In a separate flask, dissolve α-methylalanine ethyl ester hydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (1.5 eq) to this solution to neutralize the hydrochloride and stir for 5-10 minutes.
-
Cool the Fmoc-L-Alanine/HATU solution to 0 °C in an ice bath.
-
Add DIPEA (1.0 eq) to the cooled Fmoc-L-Alanine/HATU solution. A color change may be observed.
-
Immediately add the free-based α-methylalanine ethyl ester solution from step 2 to the activated acid solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction: After 2 hours, take a small aliquot for analysis. The best methods are Thin-Layer Chromatography (TLC) or, for quantitative results, High-Performance Liquid Chromatography (HPLC).[8][12]
-
If the reaction is incomplete after 4 hours, consider a slight warming to 30-40°C, but be mindful of the increased risk of epimerization.
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M citric acid, saturated NaHCO₃, and brine.[8] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: Reaction Monitoring with the Kaiser Test (for Solid-Phase Synthesis)
If you are coupling onto a resin where the free amine is α-methylalanine, the Kaiser test can be used to check for reaction completion.
Procedure:
-
Take a small sample of resin beads (5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF (3x) and then DCM (3x) to remove any unreacted reagents.
-
Add 2-3 drops of each Kaiser test solution (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the sample at 100-120 °C for 5 minutes.
-
Interpretation:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 13. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Aggregation of Aib-Rich Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-aminoisobutyric acid (Aib)-rich peptides. The unique structural properties of Aib, while beneficial for inducing stable helical conformations and enhancing proteolytic resistance, present significant challenges related to peptide aggregation.[1][2] This guide provides in-depth troubleshooting strategies in a question-and-answer format to address common issues encountered during the synthesis, purification, and handling of these complex peptides.
Understanding the Challenge: Why Do Aib-Rich Peptides Aggregate?
The incorporation of the achiral Aib residue, with its gem-dimethyl group at the α-carbon, sterically constrains the peptide backbone.[1][3] This constraint strongly favors the formation of 3₁₀- or α-helical secondary structures.[4] While this pre-organization can be advantageous for therapeutic applications, it also promotes intermolecular interactions, leading to aggregation, reduced solubility, and challenges in purification and handling.[5][6]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Synthesis & Purification
Q1: I'm observing low yields and purity during the solid-phase peptide synthesis (SPPS) of my Aib-rich peptide. What are the likely causes and solutions?
A1: Low yields and purity during the SPPS of Aib-rich peptides often stem from on-resin aggregation. The growing peptide chains, adopting stable helical structures, can interact with each other, hindering subsequent coupling and deprotection steps.[7]
Signs of On-Resin Aggregation:
-
Resin Shrinking: A noticeable decrease in the volume of the resin bed.[7]
-
Slow or Incomplete Reactions: Difficulty in achieving complete Fmoc deprotection or amino acid coupling, often indicated by a positive Kaiser test after a coupling step.[7]
-
Color Changes: The resin may develop a yellowish tint in some cases.[7]
Troubleshooting Strategies:
| Strategy | Description | Considerations |
| Solvent Optimization | Use more polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF) to improve solvation of the growing peptide chains.[7] The use of greener solvents like 2-methyltetrahydrofuran (2-MeTHF) has also been reported for the synthesis of Aib-containing peptides.[8] | Ensure solvent compatibility with your resin and other reagents. |
| Chaotropic Agents | The addition of chaotropic agents like lithium chloride (LiCl) to coupling and deprotection solutions can disrupt hydrogen bonding and secondary structure formation on the resin.[7] | Test for compatibility with your synthesis protocol and potential impact on downstream purification. |
| Specialized Coupling Reagents | For sterically hindered Aib residues, robust coupling reagents are essential. A combination of diisopropylcarbodiimide (DIC) and OxymaPure® (ethyl cyano(hydroxyimino)acetate) has proven effective for the efficient coupling of consecutive Aib residues.[9][10] | COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another potent coupling agent, though its stability in DMF can be a limitation.[8][11] |
| Double Coupling | Repeating the coupling step for the amino acid immediately following a suspected aggregation-prone region can help ensure the reaction goes to completion.[7] | This will increase synthesis time and reagent consumption. |
| Microwave-Assisted SPPS | Microwave irradiation can accelerate coupling and deprotection reactions, potentially reducing the time available for on-resin aggregation to occur.[11] | Requires specialized equipment and careful optimization of temperature and power settings. |
Q2: My Aib-rich peptide is showing poor solubility and broad peaks during reversed-phase HPLC (RP-HPLC) purification. How can I improve the separation?
A2: The helical nature and potential hydrophobicity of Aib-rich peptides can lead to poor solubility in standard mobile phases and challenging chromatographic behavior.[5] Optimizing the HPLC method is critical for achieving high purity.
Workflow for HPLC Method Optimization:
Caption: HPLC method development workflow for Aib-rich peptides.
Detailed HPLC Troubleshooting:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Start with a C18 column. If retention is too strong or peak shape is poor, consider a C8 or C4 column.[5] | C18 offers high hydrophobicity and retention. C8 or C4 have shorter alkyl chains, reducing hydrophobicity, which can be beneficial for highly hydrophobic Aib-peptides.[5] |
| Mobile Phase: Organic Modifier | Acetonitrile is a common starting point. If solubility or selectivity is an issue, try isopropanol or a mixture of acetonitrile and isopropanol. | Isopropanol is a stronger, more viscous solvent that can improve the solubility of aggregating peptides and alter selectivity. |
| Mobile Phase: Ion-Pairing Agent | Trifluoroacetic acid (TFA) at 0.1% is standard. For peptides that are difficult to purify at low pH, high pH mobile phases like ammonium bicarbonate can be effective.[5] | Changing the pH alters the charge state of the peptide and impurities, which can significantly improve separation.[5] For mass spectrometry (MS) compatibility, 0.1% formic acid is a common alternative to TFA, although it may result in broader peaks.[5] |
| Temperature | Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape and reduce viscosity. | Higher temperatures can disrupt peptide secondary structures and improve mass transfer kinetics. |
Handling & Solubilization
Q3: My lyophilized Aib-rich peptide won't dissolve in aqueous buffers. What is the best way to solubilize it?
A3: The tendency of Aib-rich peptides to aggregate often leads to poor solubility in aqueous solutions. A systematic approach, starting with less harsh solvents, is recommended.
Step-by-Step Solubilization Protocol:
-
Initial Test: Always test the solubility of a small amount of the peptide before dissolving the entire sample.[12]
-
Water First: Attempt to dissolve the peptide in sterile, distilled water. Sonication can aid in dissolution.
-
Adjust pH: If the peptide is insoluble in water, try adjusting the pH. For acidic peptides (net negative charge), add a small amount of a basic solution like 10% ammonium bicarbonate. For basic peptides (net positive charge), add a small amount of an acidic solution like 10-30% acetic acid.[12] Peptides are least soluble at their isoelectric point (pI).[12]
-
Organic Solvents: If the peptide remains insoluble, use a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to dissolve the peptide, and then slowly add the aqueous buffer to the desired concentration.[12]
-
Disaggregating Agents (Use with Caution):
-
Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or trifluoroethanol (TFE) are potent disruptors of secondary structures and can effectively solubilize highly aggregated peptides.[7] Note: These solvents must be thoroughly removed (e.g., by lyophilization) before biological assays as they are cytotoxic.
-
Chaotropic Agents: For highly intractable aggregates, use 6 M guanidine hydrochloride or 8 M urea.[7][12] These are strong denaturants and should be considered a last resort as they will interfere with most biological assays.
-
Q4: How can I confirm if my peptide is aggregated in solution and monitor the aggregation process?
A4: Several biophysical techniques can be used to detect and quantify peptide aggregation.
Techniques for Aggregate Detection:
| Technique | Principle | Information Provided |
| Dynamic Light Scattering (DLS) | Measures the fluctuation of scattered light due to the Brownian motion of particles in solution. | Provides information on the size distribution of particles. An increase in particle size over time indicates aggregation.[12][13] |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye exhibits enhanced fluorescence upon binding to β-sheet-rich structures, which are common in amyloid-like aggregates.[7][14] | A quantitative measure of the formation of β-sheet-rich aggregates over time.[12] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of the peptide. | Can detect conformational changes, such as a transition from a helical structure to a β-sheet structure, which often accompanies aggregation.[15][16] |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of the morphology of peptide aggregates. | Allows for the characterization of the shape and size of aggregates, such as fibrils or amorphous structures.[13][17] |
Experimental Protocol: Thioflavin T (ThT) Assay
Caption: Workflow for a Thioflavin T (ThT) aggregation assay.
-
Objective: To quantitatively assess the formation of β-sheet-rich aggregates.
-
Materials: ThT stock solution, appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.4), peptide stock solution, 96-well black microplate, and a plate reader with fluorescence detection.[7][12]
-
Procedure: a. Prepare a working solution of your peptide at the desired concentration in the assay buffer. b. In a 96-well plate, add your peptide solution to the desired wells. Include a buffer-only control for background fluorescence. c. Add the ThT working solution to all wells. d. Incubate the plate under conditions that may promote aggregation (e.g., 37°C with shaking). e. Measure the fluorescence intensity at regular intervals. An increase in fluorescence over time indicates the formation of ThT-positive aggregates.[12]
Proactive Strategies to Minimize Aggregation
-
Sequence Design: Where possible, flank hydrophobic regions with charged residues to improve solubility. Incorporating proline or N-methylated amino acids can disrupt the formation of extensive secondary structures.[18][19]
-
Storage: Store peptides in lyophilized form at -20°C or -80°C. For solutions, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize freeze-thaw cycles, which can promote aggregation.
-
Monomerization: For aggregation-prone peptides like amyloid-β, a pre-treatment step to ensure a monomeric starting state is crucial for reproducible experiments.[14] This often involves dissolving the peptide in a disaggregating agent like HFIP, followed by removal of the solvent and reconstitution in the desired buffer.[20]
By understanding the underlying principles of Aib-induced conformational constraints and employing these systematic troubleshooting strategies, researchers can successfully navigate the challenges associated with the aggregation of Aib-rich peptides.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 10. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 11. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Self-assembled hydrophobic Ala-Aib peptide encapsulating curcumin: a convenient system for water insoluble drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. people.bath.ac.uk [people.bath.ac.uk]
- 19. Prevention of amyloid-like aggregation as a driving force of protein evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Challenges in Peptide Solubilization - Amyloids Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ethyl 2-Aminoisobutyrate in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for ethyl 2-aminoisobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability challenges associated with this compound in solution. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage these issues effectively in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of ethyl 2-aminoisobutyrate.
Q1: What is the primary degradation pathway for ethyl 2-aminoisobutyrate in aqueous solutions?
A1: The primary degradation pathway for ethyl 2-aminoisobutyrate in aqueous solutions is ester hydrolysis. This reaction cleaves the ethyl ester bond, yielding 2-aminoisobutyric acid and ethanol. The mechanism of this hydrolysis is highly dependent on the pH of the solution.[1][2]
-
Under acidic conditions (e.g., pH < 4): The amino group is protonated (-NH3+). This prevents it from acting as an internal nucleophile. Therefore, the degradation primarily occurs through direct, acid-catalyzed hydrolysis of the ester, which is a relatively slow process.[1]
-
Under neutral to basic conditions (e.g., pH > 7): The unprotonated amino group (-NH2) can act as an intramolecular nucleophile, attacking the adjacent ester carbonyl group. This leads to a more complex and often faster degradation pathway.[1] While this is a known pathway for many α-amino acid esters, direct base-catalyzed hydrolysis also occurs and its rate increases with pH.[2]
Q2: What are the key factors that influence the stability of ethyl 2-aminoisobutyrate?
A2: The stability of ethyl 2-aminoisobutyrate in solution is not absolute and is critically influenced by several factors. Understanding and controlling these variables is essential for reproducible experimental outcomes.
| Factor | Impact on Stability | Rationale |
| pH | High Impact | As detailed in Q1, pH dictates the primary degradation mechanism and rate. Stability is generally greatest at acidic pH (e.g., 3-5). Hydrolysis accelerates significantly as the pH becomes neutral or alkaline.[1][2][3] |
| Temperature | High Impact | Like most chemical reactions, the rate of hydrolysis increases with temperature. To maintain stability, solutions should be stored at low temperatures (e.g., 2-8°C or frozen).[3][4][5] |
| Solvent | Medium Impact | The presence of water is necessary for hydrolysis. While the compound is often used in aqueous buffers for biological experiments, preparing stock solutions in anhydrous aprotic organic solvents (e.g., DMSO, DMF) can significantly enhance shelf-life. |
| Storage Time | High Impact | Degradation is a time-dependent process. For critical applications, it is always recommended to use freshly prepared solutions or to validate the stability over the intended period of use. |
Q3: How should I prepare and store stock solutions to maximize stability?
A3: For maximum stability, stock solutions should be prepared in an anhydrous, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents prevent hydrolysis. Store these stock solutions in tightly sealed vials at -20°C or -80°C. When preparing aqueous working solutions, dilute the stock solution into the cold aqueous buffer immediately before use. Avoid storing the compound in aqueous buffers for extended periods unless stability has been confirmed under those specific conditions.[6][7]
Q4: What are the typical degradation products I should look for?
A4: The primary and expected degradation product from hydrolysis is 2-aminoisobutyric acid .[8] In analytical studies, the appearance and increase of a peak corresponding to this acid, concurrent with a decrease in the ethyl 2-aminoisobutyrate peak, is a clear indicator of degradation.
Part 2: Troubleshooting Guide
This guide provides a structured approach to resolving common experimental issues related to the stability of ethyl 2-aminoisobutyrate.
Problem: Inconsistent or Non-Reproducible Experimental Results
-
Symptom: You observe high variability in your assay results between experiments or even within the same experiment over time (e.g., the first plate runs differently than the last).
-
Possible Cause: The ethyl 2-aminoisobutyrate in your working solution is degrading during the course of the experiment, leading to a decrease in the effective concentration of the active compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Problem: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC/LC-MS)
-
Symptom: When analyzing your solution, you notice a new peak that grows over time, while your parent compound peak decreases.
-
Possible Cause: This is a classic sign of chemical degradation. The new peak likely corresponds to 2-aminoisobutyric acid.
-
Validation Steps:
-
Obtain a Standard: Analyze a known standard of 2-aminoisobutyric acid using the same chromatographic method.
-
Compare Retention Times: If the retention time of the unexpected peak in your sample matches the retention time of the 2-aminoisobutyric acid standard, you have strong evidence of hydrolysis.
-
Mass Spectrometry Confirmation: For absolute certainty, use LC-MS to confirm the mass of the parent compound and the degradation product.
-
Ethyl 2-aminoisobutyrate (as hydrochloride): Expected [M+H]+ = 132.10
-
2-Aminoisobutyric acid: Expected [M+H]+ = 104.07[8]
-
-
Part 3: Experimental Protocols
Protocol 1: Recommended Handling and Storage
-
Solid Compound: Store solid ethyl 2-aminoisobutyrate (or its hydrochloride salt) in a tightly sealed container in a cool, dry, well-ventilated area, protected from moisture.[6][7]
-
Stock Solutions:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solutions:
-
Thaw a single aliquot of the stock solution just before use.
-
Dilute the stock into your final aqueous buffer, which should be pre-chilled on ice.
-
Use the aqueous working solution as quickly as possible. Avoid preparing large batches that will sit at room temperature for hours.
-
Protocol 2: Performing a Solution Stability Study
This protocol outlines a general method to quantify the stability of ethyl 2-aminoisobutyrate in your specific experimental buffer.
-
Preparation:
-
Prepare your aqueous experimental buffer and bring it to the intended experimental temperature (e.g., 25°C or 37°C).
-
Prepare a stock solution of ethyl 2-aminoisobutyrate in DMSO.
-
-
Initiation (T=0):
-
Spike the experimental buffer with the DMSO stock to achieve your final target concentration (ensure the final DMSO concentration is low, e.g., <0.5%, and consistent with your experiment).
-
Vortex gently to mix.
-
Immediately withdraw an aliquot (e.g., 100 µL), and either inject it directly onto the HPLC/LC-MS system or quench the reaction by adding it to a vial containing a mobile phase-like solution (e.g., 90:10 Acetonitrile:Water with 0.1% formic acid) and store at -20°C for later analysis. This is your T=0 sample.
-
-
Time-Course Sampling:
-
Incubate the remaining solution at the desired temperature.
-
Withdraw and quench aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze all samples (T=0 and subsequent time points) using a validated analytical method (see Protocol 3).
-
For each time point, determine the peak area of ethyl 2-aminoisobutyrate.
-
-
Data Interpretation:
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of remaining ethyl 2-aminoisobutyrate versus time. This will give you a quantitative measure of its stability under your specific conditions.
-
Protocol 3: General Purpose HPLC-UV Method
This method can serve as a starting point for separating ethyl 2-aminoisobutyrate from its primary degradant, 2-aminoisobutyric acid. Method optimization will be required for your specific instrument and buffer system.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Expected Elution: 2-aminoisobutyric acid (more polar) will elute earlier than ethyl 2-aminoisobutyrate (less polar).
Note: This analytical procedure should be validated according to relevant guidelines such as ICH Q2(R2) for accuracy, precision, specificity, linearity, and range if used for regulatory purposes.[9]
Part 4: Visualizations and Data
pH-Dependent Degradation Pathway
Caption: pH-dependent degradation pathways of ethyl 2-aminoisobutyrate.
Example Stability Data
The following table illustrates hypothetical data from a stability study conducted as per Protocol 2.
| Time (Hours) | % Remaining at 4°C (pH 7.4) | % Remaining at 25°C (pH 7.4) | % Remaining at 25°C (pH 5.0) |
| 0 | 100% | 100% | 100% |
| 1 | 99.5% | 95.2% | 99.8% |
| 4 | 98.1% | 82.0% | 99.2% |
| 8 | 96.3% | 67.5% | 98.5% |
| 24 | 89.0% | 31.4% | 95.8% |
References
- 1. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 4. Improvement of α-amino Ester Hydrolase Stability via Computational Protein Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
purification challenges for hydrophobic Aib-peptides
<Technical Support Center: Purification Challenges for Hydrophobic Aib-Peptides >
Introduction for Senior Application Scientists
Welcome to the technical support center for the purification of hydrophobic peptides containing α-aminoisobutyric acid (Aib). As researchers, scientists, and drug development professionals, you are aware that the incorporation of the sterically hindered, helix-inducing Aib residue presents unique purification challenges.[1] The presence of Aib can lead to incomplete couplings during synthesis and the formation of stable secondary structures, which in turn affects solubility and chromatographic behavior.[1] This guide offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate these complexities and achieve high-purity Aib-peptides.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of hydrophobic Aib-peptides, with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard purification method.[2]
Q1: My Aib-peptide is poorly soluble in the initial mobile phase, leading to precipitation on the column. What can I do?
A1: This is a frequent challenge due to the hydrophobic nature of Aib-containing peptides, which often leads to aggregation.[3][4]
Causality: The low solubility of these peptides in both aqueous and organic solvents makes them prone to aggregation and precipitation, especially at the beginning of an HPLC run when the aqueous component of the mobile phase is high.[3][5]
Troubleshooting Steps:
-
Solvent Optimization: Before injection, perform solubility trials with small amounts of your crude peptide.[5] Test mixtures of water/acetonitrile, and consider adding organic solvents like isopropanol or n-propanol, which can improve the solubility of hydrophobic peptides.[5]
-
Initial Mobile Phase Composition: Avoid starting your gradient with a purely aqueous mobile phase. For extremely hydrophobic peptides, a higher initial percentage of organic solvent (e.g., 20-25% below the expected elution percentage) can prevent on-column precipitation.[6]
-
Sample Injection Solvent: Dissolve your peptide in a solvent that is as strong as, or slightly stronger than, the initial mobile phase. This helps to keep the peptide in solution upon injection. Be cautious with very strong organic solvents as they can lead to peak distortion.
-
Chaotropic Agents: In challenging cases, consider the use of chaotropic agents like 6 M urea or guanidinium hydrochloride to disrupt the hydrogen bonding that causes aggregation.[4] However, be mindful that these additives may need to be removed in a subsequent step.
Q2: I'm observing broad or tailing peaks during RP-HPLC separation of my Aib-peptide. How can I improve peak shape?
A2: Poor peak shape is often a result of strong interactions between the hydrophobic peptide and the stationary phase, or secondary interactions with the column packing material.
Causality: The high hydrophobicity of Aib-peptides can lead to slow desorption kinetics from the stationary phase, resulting in broad peaks. Tailing can also be caused by interactions with residual silanols on silica-based columns.[7]
Troubleshooting Steps:
-
Column Selection:
-
C8 vs. C18: For very hydrophobic Aib-peptides, a C8 column, which is less hydrophobic than a C18 column, can reduce retention times and improve peak shape by mitigating strong, irreversible binding.[1]
-
Pore Size: For larger peptides, using a column with a larger pore size (e.g., 300 Å) can improve peak shape.[8]
-
-
Mobile Phase Additives:
-
Acid Choice: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can improve peak shape. However, it can suppress ionization in mass spectrometry.[9] Formic acid (FA) is more MS-friendly but may lead to broader peaks for some peptides.[9][10] Difluoroacetic acid (DFA) can offer a good compromise between chromatographic performance and MS sensitivity.
-
Concentration: Optimizing the concentration of the acidic modifier (e.g., 0.1% TFA) is crucial.[8]
-
-
Temperature: Increasing the column temperature can improve peak shape and change separation selectivity.[8] However, be aware of the temperature limits of your column, especially under acidic conditions.[8]
-
Flow Rate: Reducing the flow rate can sometimes improve resolution and peak shape, but at the cost of longer run times.
Q3: My Aib-peptide is irreversibly binding to the C18 column, resulting in low recovery.
A3: This is a critical issue for highly hydrophobic peptides, where the interaction with the stationary phase is too strong to be disrupted by the mobile phase gradient.[3]
Causality: The extensive hydrophobic character of the peptide leads to extremely strong retention on C18 columns, making elution with standard acetonitrile/water gradients difficult or impossible.[3]
Troubleshooting Steps:
-
Change Stationary Phase: As mentioned, switching to a less hydrophobic stationary phase like C8 or a diphenyl column can be beneficial.[1][3]
-
Modify the Mobile Phase:
-
Stronger Organic Solvents: Incorporating a stronger organic solvent like n-propanol or isopropanol into the mobile phase can enhance the elution of very hydrophobic peptides.[5]
-
Alternative Chromatography: For peptides that are extremely difficult to purify by RP-HPLC, consider alternative techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography if the peptide has a net charge.[4]
-
-
Non-Chromatographic Methods: For particularly problematic sequences, a non-chromatographic approach involving precipitation in water followed by washing with a solvent like diethyl ether can be effective.[3][4]
Frequently Asked Questions (FAQs)
What makes Aib-peptides so challenging to purify?
The primary difficulties stem from their tendency to aggregate and their poor solubility in common purification solvents.[4] The incorporation of Aib residues can induce stable helical secondary structures, which, combined with the hydrophobicity of the amino acid side chains, promotes self-association and makes them difficult to handle.[1][11]
Is RP-HPLC always the best method for Aib-peptide purification?
RP-HPLC is the most common and often the most effective method.[2] However, for extremely hydrophobic or aggregating peptides, other techniques may be necessary. These can include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Useful for peptides that are not well-retained by reversed-phase columns.[4]
-
Ion-Exchange Chromatography: Can be employed if the peptide possesses a net charge that allows for separation based on ionic interactions.[4]
-
Size-Exclusion Chromatography (SEC): Can be used to separate the peptide from smaller or larger impurities, but generally offers lower resolution than RP-HPLC.
-
Precipitation and Washing: A non-chromatographic method that can be effective for highly insoluble peptides.[3][4]
How does the choice of mobile phase additive (TFA vs. Formic Acid) impact purification?
-
Trifluoroacetic Acid (TFA): As a strong ion-pairing agent, TFA is excellent for improving peak shape and resolution in UV-based HPLC. However, it is known to cause ion suppression in mass spectrometry, which can be a significant drawback if you are using LC-MS for analysis.[9][12]
-
Formic Acid (FA): FA is a weaker ion-pairing agent and is much more compatible with mass spectrometry. However, it may result in broader peaks and lower resolution compared to TFA for some peptides.[9][10]
-
Difluoroacetic Acid (DFA): DFA offers a middle ground, providing better chromatographic performance than FA and less ion suppression than TFA, making it a good option for LC-MS applications.
Experimental Protocols
Step-by-Step Protocol: RP-HPLC Purification of a Hydrophobic Aib-Peptide
This protocol provides a general starting point for the purification of Aib-peptides. Optimization will be required based on the specific properties of your peptide.
Materials:
-
Crude Aib-peptide, lyophilized
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Solvents for solubility testing (e.g., isopropanol, DMSO)
-
RP-HPLC system with a UV detector
-
Preparative and analytical RP-HPLC columns (e.g., C8 or C18, 5 µm particle size, 100-300 Å pore size)
-
Lyophilizer
Procedure:
-
Solubility Testing (Micro-scale):
-
In a small vial, attempt to dissolve a small amount of the crude peptide in the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA).
-
If insoluble, test other solvents such as DMSO or isopropanol to find a suitable solvent for injection.
-
-
Analytical Method Development (Scouting Gradient):
-
Dissolve a small amount of the crude peptide in a suitable solvent.
-
Inject a small volume onto an analytical C8 or C18 column.
-
Column: C8 or C18, 3-5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm.[1]
-
Mobile Phase A: 0.1% TFA in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 214 nm and 280 nm.[1]
-
Gradient: A typical scouting gradient is 5-95% B over 30 minutes.[1]
-
Identify the retention time of the target peptide peak.
-
-
Preparative Method Optimization:
-
Based on the scouting run, design a shallower gradient for the preparative separation to improve resolution around the target peptide's elution point.[1] For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 30 minutes would be a good starting point.
-
Switch to a preparative column with the same stationary phase as the analytical column.
-
-
Preparative Run and Fraction Collection:
-
Dissolve the crude peptide in the chosen solvent at a concentration suitable for the preparative column loading capacity.
-
Inject the sample and run the optimized preparative gradient.
-
Collect fractions corresponding to the target peptide peak.[1]
-
-
Fraction Analysis:
-
Analyze the collected fractions using the analytical HPLC method and mass spectrometry to confirm the purity and identity of the peptide in each fraction.[1]
-
-
Pooling and Lyophilization:
Visualizations
Workflow for Troubleshooting Aib-Peptide Purification
Caption: A decision tree for troubleshooting common purification issues with hydrophobic Aib-peptides.
Comparative Logic for HPLC Column and Mobile Phase Selection
Caption: Decision matrix for selecting the appropriate HPLC column and mobile phase additive.
Quantitative Data Summary
| Parameter | C18 Column | C8 Column | Diphenyl Column |
| Hydrophobicity | High | Moderate | Alternative Selectivity |
| Retention | Stronger | Weaker | Varies |
| Best For | General purpose, good starting point | Highly hydrophobic peptides to avoid excessive retention[1] | Resolving impurities that co-elute on C18[1] |
| Mobile Phase Additive | Primary Advantage | Primary Disadvantage |
| 0.1% TFA | Excellent peak shape for UV detection | Significant ion suppression in mass spectrometry[9] |
| 0.1% Formic Acid | Good mass spectrometry compatibility | Can result in broader peaks and lower resolution[9] |
| 0.1% Difluoroacetic Acid | Balances MS compatibility and chromatographic performance | Less common than TFA or FA |
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nestgrp.com [nestgrp.com]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 9. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
- 11. Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for Detecting Impurities in Ethyl 2-Aminoisobutyrate
Welcome to the technical support center for the analysis of impurities in ethyl 2-aminoisobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges encountered during the analytical testing of this compound. The information presented here is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analytical control of impurities in ethyl 2-aminoisobutyrate, providing concise and actionable information.
Q1: What are the typical impurities I should expect in ethyl 2-aminoisobutyrate?
A1: Potential impurities in ethyl 2-aminoisobutyrate can originate from the synthetic route and degradation. Common impurity types include:
-
Starting materials and intermediates: Unreacted starting materials or intermediates from the synthesis process. For example, if synthesized from 2-aminobutyric acid and ethanol, these could be present.
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation products: Impurities formed during storage or handling, such as hydrolysis of the ester group to form 2-aminoisobutyric acid.
-
Enantiomeric impurities: If the material is intended to be a single enantiomer, the opposite enantiomer is considered an impurity.[1]
Q2: Which analytical techniques are most suitable for impurity profiling of ethyl 2-aminoisobutyrate?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling. The most commonly employed techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for separating and quantifying organic impurities.[2] Due to the polar nature of ethyl 2-aminoisobutyrate and its potential impurities, various HPLC modes can be used, including reversed-phase with ion-pairing agents, or Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4]
-
Gas Chromatography (GC): GC is well-suited for volatile impurities and residual solvents.[5] Derivatization of the amino and carboxyl groups may be necessary to improve the volatility and chromatographic performance of ethyl 2-aminoisobutyrate and related impurities.[6]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides powerful identification capabilities based on mass-to-charge ratio and fragmentation patterns.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an invaluable tool for the structural elucidation of unknown impurities, especially when isolated.[9] Quantitative NMR (qNMR) can also be used for purity assessment without the need for reference standards of the impurities.[10]
-
Capillary Electrophoresis (CE): CE offers an alternative separation technique, particularly for charged species like amino acids and their derivatives.[11][12]
Q3: What are the regulatory expectations for impurity control in active pharmaceutical ingredients (APIs) like ethyl 2-aminoisobutyrate?
A3: Regulatory bodies like the ICH, FDA, and EMA have established guidelines for the control of impurities in new drug substances.[13][14][15] Key guidelines to consult include:
-
ICH Q3A(R2): This guideline outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[16]
-
ICH Q3C: This guideline provides limits for residual solvents.
-
ICH M7: This guideline addresses the assessment and control of mutagenic impurities.[17]
Table 1: ICH Q3A(R2) Impurity Thresholds
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
TDI: Total Daily Intake
It is crucial to validate analytical methods used for impurity testing to ensure they are accurate, precise, and specific for their intended purpose.[18][19][20]
II. Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the analysis of ethyl 2-aminoisobutyrate.
HPLC Method Issues
Problem 1: Poor peak shape (tailing or fronting) for the main component and impurities.
-
Possible Cause 1: Secondary interactions with the stationary phase. The basic amino group of ethyl 2-aminoisobutyrate can interact with residual silanols on silica-based columns, leading to peak tailing.
-
Solution:
-
Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the amine, reducing its interaction with silanols.
-
Use an ion-pairing agent: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) can improve peak shape.
-
Employ a different stationary phase: Consider using a column with end-capping or a different base material (e.g., hybrid silica, polymeric).
-
-
-
Possible Cause 2: Column overload. Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Problem 2: Co-elution of impurities with the main peak or with each other.
-
Possible Cause 1: Insufficient chromatographic resolution. The mobile phase composition may not be optimal for separating structurally similar impurities.
-
Solution:
-
Optimize the mobile phase: Systematically vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH.
-
Change the stationary phase: A column with a different selectivity (e.g., a phenyl or cyano phase) might provide the necessary resolution.
-
Consider HILIC: For very polar impurities, HILIC can offer better retention and separation than reversed-phase chromatography.[3]
-
-
-
Possible Cause 2: Chiral impurities. If dealing with a specific enantiomer of ethyl 2-aminoisobutyrate, the other enantiomer may not be resolved on a standard achiral column.
-
Solution: Use a chiral HPLC column, such as one based on a macrocyclic glycopeptide, to separate the enantiomers.[1]
-
GC Method Issues
Problem 3: No or very small peaks observed for ethyl 2-aminoisobutyrate and related impurities.
-
Possible Cause 1: Insufficient volatility. Amino acid esters can have low volatility and may not chromatograph well without derivatization.
-
Solution: Implement a derivatization step to increase volatility. Common derivatizing agents include:
-
Silylating agents (e.g., MTBSTFA): These react with active hydrogens on the amino and any carboxyl groups.
-
Acylating agents (e.g., alkyl chloroformates): These form stable derivatives with the amino group.[21]
-
-
-
Possible Cause 2: Thermal degradation in the injector. The high temperature of the GC inlet can cause the analyte to break down.
-
Solution:
-
Optimize the injector temperature, starting with a lower temperature and gradually increasing it.
-
Use a deactivated inlet liner.
-
Derivatization can also improve thermal stability.
-
-
Impurity Identification Challenges
Problem 4: An unknown impurity is detected, but its structure is not known.
-
Solution Workflow:
Caption: Workflow for Unknown Impurity Identification.
-
LC-MS/MS Analysis: Obtain the accurate mass and fragmentation pattern of the unknown impurity. This can provide clues about its elemental composition and substructures.[8]
-
Forced Degradation Studies: Subjecting the ethyl 2-aminoisobutyrate sample to stress conditions (acid, base, oxidation, heat, light) can help to generate degradation products and see if the unknown impurity increases, suggesting it is a degradant.
-
Isolation and NMR Spectroscopy: If the impurity is present at a sufficient level (typically >0.1%), isolate it using preparative HPLC. The isolated material can then be analyzed by 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) for definitive structural elucidation.[9][10]
-
III. Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a validated HPLC method. Optimization will likely be required.
1. Instrumentation and Columns:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
2. Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh and dissolve the ethyl 2-aminoisobutyrate sample in the diluent to a final concentration of approximately 1 mg/mL.
5. System Suitability:
-
Prepare a solution containing ethyl 2-aminoisobutyrate and a known related substance (if available).
-
Verify resolution, peak asymmetry, and theoretical plates meet predefined criteria.
Protocol 2: GC-MS Analysis with Derivatization for Volatile Impurities
This protocol is suitable for identifying and quantifying volatile impurities, including those that become volatile after derivatization.
1. Instrumentation:
-
GC-MS system
2. Reagents and Materials:
-
Derivatizing agent: N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Solvent: Acetonitrile
-
Vials for derivatization
3. Derivatization Procedure:
-
Accurately weigh about 1 mg of the ethyl 2-aminoisobutyrate sample into a vial.
-
Add 200 µL of acetonitrile and 200 µL of MTBSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
IV. Method Validation Strategy
A robust analytical method is essential for reliable impurity control.[19][22][23] The validation of an impurity method should demonstrate its suitability for its intended purpose.
Caption: Key Parameters for Analytical Method Validation.
Table 2: Key Validation Parameters for an Impurity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from impurities and matrix components.[18] | Peak purity analysis, no interference at the retention time of impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of ~3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of ~10:1; RSD ≤ 10%. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for spiked impurities at different levels. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results. | RSD ≤ 10% for impurities at the quantitation limit. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria are met under varied conditions (e.g., pH, temperature). |
For a comprehensive understanding of method validation, refer to ICH Q2(R2).[24]
V. References
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. --INVALID-LINK--
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. --INVALID-LINK--
-
Validation of Impurity Methods, Part II. LCGC North America. --INVALID-LINK--
-
Quality: impurities. European Medicines Agency (EMA). --INVALID-LINK--
-
FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. ECA Academy. --INVALID-LINK--
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. --INVALID-LINK--
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma. --INVALID-LINK--
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. --INVALID-LINK--
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. --INVALID-LINK--
-
Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. --INVALID-LINK--
-
Amino acids: aspects of impurity profiling by means of CE. PubMed. --INVALID-LINK--
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. --INVALID-LINK--
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. --INVALID-LINK--
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. --INVALID-LINK--
-
Amino acids: Aspects of impurity profiling by means of CE. ResearchGate. --INVALID-LINK--
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. --INVALID-LINK--
-
Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich. --INVALID-LINK--
-
Mass Spectrometric Analysis of Process Related Impurities Introduction. BioPharmaSpec. --INVALID-LINK--
-
ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). --INVALID-LINK--
-
III Analytical Methods. Japan International Cooperation Agency. --INVALID-LINK--
-
Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Springer. --INVALID-LINK--
-
Application Note: Mass Spectrometric Analysis of Ethyl 2-amino-5-isopropoxybenzoate. Benchchem. --INVALID-LINK--
-
Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. --INVALID-LINK--
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. --INVALID-LINK--
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). --INVALID-LINK--
-
The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich. --INVALID-LINK--
-
Practical considerations for amino acid isotope analysis. ScienceDirect. --INVALID-LINK--
-
Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioProcess International. --INVALID-LINK--
-
Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. PubMed. --INVALID-LINK--
-
Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry. ResearchGate. --INVALID-LINK--
-
Advanced NMR: Metabolite ID by NMR. RTI International. --INVALID-LINK--
-
Preparation of (s)-2-aminobutyric acid. Google Patents. --INVALID-LINK--
-
Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. National Institutes of Health. --INVALID-LINK--
-
Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). ResearchGate. --INVALID-LINK--
-
Analysis of native amino acids by liquid chromatography/electrospray ionization mass spectrometry: comparative study between two sources and interfaces. PubMed. --INVALID-LINK--
-
Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. National Institutes of Health. --INVALID-LINK--
-
Electron ionization mass spectrum of N(O,S)-ethoxycarbonylethyl ester of threonine (MW at 219 Da) obtained by GC/MS. ResearchGate. --INVALID-LINK--
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. mdpi.com [mdpi.com]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. env.go.jp [env.go.jp]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino acids: aspects of impurity profiling by means of CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 14. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 15. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 16. database.ich.org [database.ich.org]
- 17. jpionline.org [jpionline.org]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. particle.dk [particle.dk]
- 20. ijrrjournal.com [ijrrjournal.com]
- 21. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. wjarr.com [wjarr.com]
- 24. ema.europa.eu [ema.europa.eu]
Technical Support Center: Strategies to Improve Solubility of Peptides Containing Aib
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with α-aminoisobutyric acid (Aib)-containing peptides. The unique conformational constraints of Aib impart valuable properties, such as resistance to proteolysis and stabilization of helical structures.[1] However, these same properties frequently lead to significant solubility challenges due to strong intermolecular forces and aggregation.[2]
This guide provides in-depth, field-proven strategies and troubleshooting workflows to address these issues, ensuring you can confidently prepare your Aib-containing peptides for any downstream application.
Part 1: Troubleshooting Guide - My Aib-Peptide Won't Dissolve!
This section is designed as an interactive workflow. Start with Question 1 and follow the recommended steps.
Q1: I've added my aqueous buffer (e.g., PBS, Tris) to the lyophilized peptide, but it remains a solid or a cloudy suspension. What is my first step?
Answer: Stop and do not add more buffer. The immediate goal is to disrupt the strong intermolecular hydrogen bonds that Aib residues promote, which are causing the aggregation. Direct dissolution in aqueous buffers is often unsuccessful for peptides rich in Aib or other hydrophobic residues.[3]
Your First Action: The Organic Solvent Test
Before proceeding, always test solubility on a small aliquot of your peptide to avoid wasting the entire sample.[4]
Protocol 1: Initial Dissolution in an Organic Co-Solvent
-
Select a Solvent: Start with a minimal volume of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its strong hydrogen bond-disrupting capability.[4][5]
-
Caveat: If your peptide contains Cysteine (Cys) or Methionine (Met), avoid DMSO as it can oxidize the sulfur-containing side chains. Use Dimethylformamide (DMF) as an alternative.[5]
-
-
Dissolve: Add just enough organic solvent to the small test aliquot to fully dissolve the peptide. This may be as little as 20-50 µL. Vortex or gently sonicate if needed.[4] Sonication can help break up aggregates but use it sparingly (e.g., 3 bursts of 10 seconds) to avoid heating the sample.[4]
-
Titrate into Aqueous Buffer: Once the peptide is in solution, slowly add this organic stock solution dropwise into your desired aqueous buffer while vortexing.[6] This gradual dilution prevents the peptide from crashing out of solution due to rapid solvent polarity changes.
-
Final Concentration: Be mindful of the final organic solvent concentration. For most cell-based assays, the final DMSO concentration should not exceed 1% (v/v) to avoid cytotoxicity.[5]
| Solvent | Recommended For | Cautions |
| DMSO | General-purpose, highly effective for hydrophobic peptides. | Oxidizes Cys and Met residues.[5] Can be toxic to cells at >1% v/v. |
| DMF | Alternative to DMSO, especially for Cys/Met-containing peptides. | Less toxic than DMSO but can be incompatible with some assays. |
| Acetonitrile (ACN) | Useful for very hydrophobic peptides, easily removed by lyophilization. | Can interfere with certain biological assays. |
| TFE / HFIP | Strong structure-disrupting solvents for highly aggregated peptides. | Drastically alters peptide conformation; must be removed before functional assays.[7][8] |
Q2: I tried an organic solvent, but the peptide either didn't dissolve or it precipitated when I added my aqueous buffer. What's next?
Answer: If organic solvents alone are insufficient, the next step is to manipulate the net charge of the peptide by adjusting the pH. Solubility is lowest at a peptide's isoelectric point (pI), where it has no net charge. Adjusting the pH at least 2 units away from the pI will increase the net charge, enhancing electrostatic repulsion between peptide molecules and improving interaction with water.[9][10]
Your Next Action: The pH Adjustment Strategy
Protocol 2: pH-Adjusted Solubilization
-
Determine Peptide Charge:
-
Basic Peptides (Net Positive Charge): If your peptide contains a high proportion of Lys (K), Arg (R), or His (H) residues, it is basic.
-
Acidic Peptides (Net Negative Charge): If your peptide contains a high proportion of Asp (D) or Glu (E) residues, it is acidic.
-
-
Apply pH Adjustment:
-
For Basic Peptides: Attempt to dissolve the peptide in an acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA) in water.[4] The low pH will protonate basic side chains, increasing the net positive charge.
-
For Acidic Peptides: Attempt to dissolve the peptide in a basic solution, such as 0.1% aqueous ammonia (NH₄OH) or 10% ammonium bicarbonate.[4][11] The high pH will deprotonate acidic side chains, increasing the net negative charge.
-
-
Combine with Organic Solvent: If pH adjustment alone doesn't work, combine it with the organic solvent method. First, dissolve the peptide in a minimal amount of DMSO or DMF, then titrate this solution into the pH-adjusted aqueous buffer.
Below is a decision workflow for solubilizing a problematic Aib-containing peptide.
Caption: Troubleshooting workflow for Aib-peptide solubilization.
Q3: My peptide is still insoluble even after trying organic solvents and pH adjustments. Is there a more aggressive option?
Answer: Yes, for the most recalcitrant peptides, you can use chaotropic agents like guanidinium hydrochloride (GdmCl) or urea. These agents disrupt the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect that drives peptide aggregation.[12][13] They effectively denature the aggregated secondary structures, allowing the peptide to dissolve.
Protocol 3: Solubilization with Chaotropic Agents
-
Prepare Stock: Make a concentrated stock solution of 6 M GdmCl or 8 M urea in your desired buffer.[10]
-
Note: Always use freshly prepared urea solutions to avoid the risk of peptide carbamylation from isocyanate, a breakdown product of urea.[12]
-
-
Dissolve: Add a small volume of the chaotropic agent stock solution to your peptide and vortex until it dissolves.
-
Crucial Final Step - Removal: Chaotropic agents will denature most proteins and interfere with biological assays.[10] They must be removed before any functional experiments. This is typically done by extensive dialysis or buffer exchange into the final assay buffer.
Part 2: Frequently Asked Questions (FAQs)
Q4: Why exactly does incorporating Aib residues make peptides so difficult to dissolve?
Answer: The core of the problem lies in the unique structure of Aib. Unlike standard amino acids which have a hydrogen on their alpha-carbon, Aib has two methyl groups. This steric bulk severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This conformational rigidity strongly promotes the formation of stable, ordered secondary structures, particularly 3₁₀-helices and α-helices.[2]
These stable helical structures can then pack together very efficiently through intermolecular hydrogen bonds, much like zippers closing. This process, known as self-assembly or aggregation, creates highly ordered, low-energy structures that are thermodynamically favored over interaction with water molecules, resulting in poor solubility.[2][14]
Caption: Mechanism of Aib-induced peptide insolubility.
Q5: My peptide was synthesized with TFA as a counterion. Could this be affecting solubility?
Answer: Absolutely. Synthetic peptides are often delivered as trifluoroacetate (TFA) salts, a remnant from the cleavage and HPLC purification steps.[15][16] TFA is a strong acid and its counterions can bind to positively charged residues (Lys, Arg, His) and the N-terminus.[16] This can alter the peptide's secondary structure, conformation, and solubility.[17][18] In some cases, residual TFA can be detrimental to biological assays, exhibiting cytotoxicity even at low concentrations.[18]
If you suspect TFA is contributing to solubility or bioactivity issues, a salt exchange procedure is recommended. The most common method is to replace TFA with a more biocompatible counterion like hydrochloride (HCl) or acetate.[15][16]
Protocol 4: TFA to HCl Salt Exchange (Example)
-
Dissolve: Dissolve the peptide in distilled water (e.g., at 1 mg/mL).[15]
-
Add HCl: Add a solution of 100 mM HCl to bring the final HCl concentration to between 2 mM and 10 mM.[15]
-
Incubate: Let the solution stand for at least one minute at room temperature.[17]
-
Freeze & Lyophilize: Flash-freeze the solution (preferably in liquid nitrogen) and lyophilize overnight.[15]
-
Repeat: To ensure complete exchange, repeat the cycle of dissolving in the dilute HCl solution and lyophilizing at least two more times.[15]
Q6: Are there any sequence design strategies to proactively improve the solubility of Aib-containing peptides?
Answer: Yes, this is a key consideration during the drug development process. If you have the flexibility to modify the peptide sequence, several strategies can significantly enhance solubility:
-
Incorporate Charged Residues: Strategically placing hydrophilic or charged amino acids like Lysine, Arginine, Aspartic Acid, or Glutamic Acid can disrupt hydrophobic aggregation and improve water interaction.[19]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide creates a hydrophilic shield, which dramatically increases water solubility and also prolongs the peptide's circulatory half-life.
-
Solubility-Enhancing Tags: Fusing the peptide to a highly soluble tag (e.g., a poly-arginine tag) can improve its overall solubility profile. These tags can sometimes be cleaved off after purification.[20]
-
Terminal Modifications: Acetylating the N-terminus or amidating the C-terminus can sometimes improve solubility by neutralizing terminal charges and altering hydrogen bonding patterns.[19][21]
By systematically applying these troubleshooting workflows and understanding the underlying physicochemical principles, you can overcome the solubility challenges posed by Aib-containing peptides and advance your research with confidence.
References
- 1. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 14. Aggregation Mechanism of Alzheimer's Amyloid β-Peptide Mediated by α-Strand/α-Sheet Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifetein.com [lifetein.com]
- 16. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. lifetein.com [lifetein.com]
- 19. lifetein.com [lifetein.com]
- 20. genscript.com [genscript.com]
- 21. News - How to increase the solubility of peptides? [gtpeptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to Ethyl 2-Aminoisobutyrate and Other Non-Natural Amino Acids in Peptide Therapeutics
Introduction: Expanding the Therapeutic Potential of Peptides
Peptides are remarkable therapeutic agents, offering high selectivity and low toxicity compared to small molecules.[1] However, their clinical application is often hindered by two major liabilities: low conformational stability and rapid degradation by proteases in the body.[1][2][3] To overcome these limitations, drug development professionals are increasingly turning to non-natural amino acids (nnAAs), which are not found in the 20 canonical amino acids encoded by the human genetic code.[1][4][5] The incorporation of nnAAs is a powerful strategy to engineer peptides with enhanced stability, improved pharmacokinetic profiles, and novel functionalities.[6][7][8]
Among the vast arsenal of available nnAAs, Cα-tetrasubstituted amino acids represent a crucial class for imposing conformational rigidity.[9][10] This guide provides an in-depth comparison of ethyl 2-aminoisobutyrate, focusing on its core structural component, α-aminoisobutyric acid (Aib), against other widely used nnAAs. We will explore the causality behind their effects on peptide structure and function, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.
The Foundational Role of α-Aminoisobutyric Acid (Aib)
Ethyl 2-aminoisobutyrate serves as a protected building block for the incorporation of its parent amino acid, α-aminoisobutyric acid (Aib). Aib is the simplest Cα-tetrasubstituted amino acid, featuring a gem-dimethyl group at the alpha-carbon.[11][12] This seemingly minor modification has profound stereochemical consequences.
Causality of Aib's Conformational Control: The two methyl groups on the α-carbon sterically restrict the available Ramachandran space for the peptide backbone's φ and ψ dihedral angles.[12] This constraint, known as the Thorpe-Ingold effect, strongly favors the adoption of helical secondary structures, specifically right-handed 3₁₀-helices in shorter peptides and α-helices in longer sequences.[11][13][14][15] By pre-organizing the peptide into a defined conformation, Aib minimizes the entropic penalty upon target binding and shields the peptide backbone from enzymatic attack.[11]
Caption: Logical flow from Aib's structure to its therapeutic benefits.
Comparative Analysis of Non-Natural Amino Acids
The choice of an nnAA depends on the specific therapeutic goal. While Aib is an excellent helix-inducer, other nnAAs offer different advantages. Below is a comparison of Aib with other common alternatives.
| Feature | α-Aminoisobutyric Acid (Aib) | D-Amino Acids | N-Methylated Amino Acids | β-Amino Acids |
| Primary Structural Effect | Induces helical conformation (3₁₀/α-helix) by restricting φ/ψ angles.[11][12][15] | Inverts local stereochemistry. Can disrupt secondary structures or stabilize turns. | Adds a methyl group to the backbone nitrogen, removing the H-bond donor. | Adds an extra carbon to the peptide backbone, creating a more flexible structure.[8] |
| Mechanism of Stability | Sterically shields the peptide backbone from protease access due to the induced helical fold.[11][12] | Proteases are stereospecific for L-amino acids and cannot recognize or cleave at or near a D-amino acid.[2] | Prevents protease recognition and can increase lipophilicity, aiding membrane permeability. | The altered backbone spacing is not recognized by proteases.[8] |
| Impact on Potency | Can significantly enhance potency by pre-organizing the peptide into its bioactive conformation.[16] | Can either increase or decrease potency depending on whether the inverted stereocenter is critical for receptor interaction. | Often reduces hydrogen bonding potential, which can decrease affinity if the H-bond is critical for binding. | Can alter the spacing of critical side chains, potentially reducing binding affinity if precise positioning is required. |
| Synthetic Challenge | Coupling can be slow due to steric hindrance, often requiring stronger coupling agents like HATU and longer reaction times.[6][11] | Readily incorporated using standard Fmoc- or Boc-SPPS protocols. | Incorporation is generally straightforward using commercially available building blocks. | Requires specialized building blocks and may need optimized coupling conditions. |
| Key Application | Stabilizing helical peptides (e.g., GLP-1 analogs, antimicrobial peptides).[11][16][17] | Globally increasing peptide half-life (e.g., somatostatin analogs). | Improving oral bioavailability and cell penetration. | Creating novel peptide folds and enhancing stability against a broad range of proteases.[8] |
Quantitative Data Summary: Impact on Stability and Activity
The following table summarizes experimental data from various studies, illustrating the tangible benefits of incorporating Aib and other nnAAs.
| Peptide/Modification | Effect | Quantitative Result | Reference Context |
| Esculentin-1a(1-21)NH₂ + 3 Aib residues | Increased α-helicity and potency against Gram-positive bacteria. | Analog showed significantly higher activity against S. aureus and S. epidermidis. | Aib incorporation promoted a more defined α-helical structure, enhancing membrane interaction.[16] |
| Enkephalin Analog + Aib | Increased proteolytic resistance. | Aib-substituted peptides exhibit ~50% longer half-lives in serum compared to native sequences. | The gem-dimethyl group sterically blocks access for peptidases.[11] |
| Somatostatin Analog | Increased half-life. | Replacement of L-Trp with D-Trp resulted in a synthetic equivalent with a much longer duration of action. | D-amino acid substitution prevents recognition by endogenous proteases.[18] |
| LfcinB-derived Peptide + hF/1-Nal | Increased resistance to pepsin. | Peptides containing hydrophobic nnAAs (homo-Phe, 1-Naphthylalanine) were unaffected by pepsin treatment. | The bulky side chains likely disrupt the conformational interaction required for enzyme recognition.[19] |
| GLP-1 Analog (Semaglutide) + Aib | Resistance to DPP-IV cleavage. | The Aib at position 8 prevents cleavage by DPP-IV, dramatically increasing resistance to degradation. | This modification contributes to the ~1 week half-life of semaglutide.[17] |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, every protocol must be a self-validating system. Here, we detail a standard workflow for assessing the primary benefit of nnAA incorporation: proteolytic stability.
Protocol: In Vitro Proteolytic Stability Assay
Objective: To quantify the rate of degradation of a peptide containing a non-natural amino acid compared to its native counterpart in the presence of a specific protease or serum.
Causality Behind Experimental Choices:
-
Choice of Protease/Serum: Using a specific protease (e.g., trypsin, chymotrypsin) allows for mechanistic insights into cleavage site protection. Using human serum provides a more physiologically relevant environment, assessing stability against a cocktail of endogenous proteases.
-
HPLC-MS Analysis: This is the gold standard for this assay. Reverse-phase HPLC separates the parent peptide from its degradation fragments, while mass spectrometry (MS) confirms the identity of each peak, allowing for unambiguous tracking of the parent peptide's disappearance over time.
-
Internal Standard: The use of a stable, non-related peptide as an internal standard corrects for variations in sample injection and instrument response, ensuring the accuracy and reproducibility of the quantification.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of the test peptide (e.g., with Aib) and the native control peptide in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of the protease (e.g., 1 mg/mL Trypsin in 1 mM HCl) or obtain fresh human serum.
-
Prepare a "quench" solution of 10% Trifluoroacetic Acid (TFA) in water. This will stop the enzymatic reaction by denaturing the protease.
-
Prepare an internal standard (IS) stock solution (e.g., 1 mg/mL of a stable, unrelated peptide).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 90 µL of pre-warmed (37°C) human serum or protease solution in buffer with 10 µL of the peptide stock solution (final peptide concentration: 100 µg/mL).
-
Vortex gently and place the tube in a 37°C incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately add the aliquot to a new tube containing 20 µL of the 10% TFA quench solution and 10 µL of the internal standard solution. Vortex thoroughly. The t=0 sample should be prepared by adding the quench solution before adding the peptide to the serum/protease.
-
-
Sample Processing:
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Run a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile) to separate the peptide and its fragments.
-
Monitor the elution profile using a UV detector (214 nm) and a mass spectrometer.
-
-
Data Analysis:
-
Integrate the peak area of the parent peptide and the internal standard at each time point.
-
Calculate the ratio of the (Parent Peptide Area / Internal Standard Area).
-
Plot the percentage of the remaining parent peptide (normalized to the t=0 sample) against time.
-
Calculate the half-life (t₁/₂) of the peptide from the degradation curve.
-
Compare the t₁/₂ of the nnAA-containing peptide to the native control. A significantly longer t₁/₂ validates the stabilizing effect of the nnAA.
-
Caption: Workflow for the in vitro proteolytic stability assay.
Conclusion and Future Outlook
The incorporation of non-natural amino acids like ethyl 2-aminoisobutyrate is no longer a niche strategy but a cornerstone of modern peptide drug discovery.[][21] As demonstrated, Cα-tetrasubstituted amino acids such as Aib are exceptionally effective at inducing helical structures, leading to dramatic improvements in proteolytic stability and, often, biological potency.[12][16] However, the rational design of peptide therapeutics requires a nuanced understanding of the various tools available. While Aib excels at helix stabilization, alternatives like D-amino acids or N-methylated residues provide different, equally valuable solutions for enhancing metabolic stability and bioavailability.[2][18]
The future of peptide design will involve the synergistic use of these building blocks, perhaps even combining Aib for conformational locking with N-methylation to improve cell penetration. As synthetic methods become more robust and our understanding of structure-activity relationships deepens, the ability to precisely tailor the properties of peptides will continue to expand, paving the way for a new generation of highly effective and durable peptide-based medicines.
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 3. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. BJOC - Synthesis of new Cα-tetrasubstituted α-amino acids [beilstein-journals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. lifetein.com [lifetein.com]
- 12. benchchem.com [benchchem.com]
- 13. repository.ias.ac.in [repository.ias.ac.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 16. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Circular Dichroism Analysis of Peptides Featuring Ethyl 2-Aminoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Chirality in Peptide Structure
Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution.[1][2][3] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing a distinct spectral signature for various secondary structural motifs like α-helices, β-sheets, and random coils.[1][2][4] For peptides, the far-UV region (190–250 nm) is particularly informative, as it is dominated by the electronic transitions of the peptide backbone amide bonds.[1][4]
-
α-helical structures are characterized by two negative bands near 208 nm and 222 nm, and a strong positive band around 192 nm.[1][5]
-
β-sheet structures typically show a negative band around 218 nm and a positive band near 195 nm.[1][5]
-
Random coils exhibit a weak negative band near 198 nm.[1]
The incorporation of synthetic amino acids can profoundly influence peptide conformation. Ethyl 2-aminoisobutyrate (Aib), an achiral amino acid with two methyl groups on its α-carbon, is a potent helix inducer due to the steric constraints it imposes on the peptide backbone.[6][7] This guide will compare the CD analysis of standard peptides with those containing Aib, highlighting the structural shifts and analytical considerations.
The Influence of Ethyl 2-Aminoisobutyrate (Aib) on Peptide Conformation
The gem-dimethyl substitution on the Cα-atom of Aib severely restricts the available Ramachandran space, favoring dihedral angles (φ, ψ) that correspond to helical structures.[6] Specifically, Aib residues strongly promote the formation of 310-helices and, in longer sequences, α-helices.[6][8][9]
-
310-Helix: A tighter, more elongated helix with three residues per turn, stabilized by i → i+3 hydrogen bonds.[7][10] Peptides with a high content of Aib, particularly shorter sequences (4-6 residues), predominantly adopt a 310-helical conformation.[8][9]
-
α-Helix: The classic, more stable helix with 3.6 residues per turn, stabilized by i → i+4 hydrogen bonds. Longer Aib-containing peptides often exhibit α-helical character.[6]
This strong helical propensity makes Aib a valuable tool in peptide design for stabilizing desired secondary structures, which is crucial for therapeutic applications.
Comparative CD Spectra: Standard Peptides vs. Aib-Containing Peptides
The inclusion of Aib leads to distinct and informative changes in the CD spectrum of a peptide. While both 310- and α-helices show the characteristic negative bands around 208 nm and 222 nm, the ratio of their intensities ([θ]222/[θ]208) can be used to differentiate them.[7][10]
-
α-Helices typically exhibit a [θ]222/[θ]208 ratio of approximately 1.[7]
-
310-Helices show a significantly smaller ratio, often in the range of 0.3–0.4.[7]
Table 1: Comparative CD Spectral Data for a Hypothetical Heptapeptide
| Peptide Sequence | Dominant Conformation | λmin 1 (nm) | λmin 2 (nm) | [θ] at 222 nm (deg cm2 dmol-1) | [θ] at 208 nm (deg cm2 dmol-1) | [θ]222/[θ]208 Ratio |
| Ac-Ala-Ala-Ala-Ala-Ala-Ala-Ala-NH2 | Random Coil / Weak α-helix | ~198 | - | -5,000 | - | - |
| Ac-Ala-Aib-Ala-Aib-Ala-Aib-Ala-NH2 | 310-Helix | ~220 | ~205 | -12,000 | -30,000 | 0.4 |
Note: The values in this table are illustrative and can vary based on solvent, temperature, and peptide concentration.
The data illustrates that the incorporation of Aib induces a strong helical conformation, as evidenced by the intense negative bands. The low [θ]222/[θ]208 ratio is indicative of a predominant 310-helical structure.
Experimental Protocol for CD Analysis of an Aib-Containing Peptide
This protocol outlines the key steps for obtaining high-quality CD spectra of Aib-containing peptides. The self-validating nature of this protocol lies in the systematic data acquisition and processing steps that ensure reproducibility and accuracy.
1. Sample Preparation:
-
Purity: Ensure the peptide is of high purity (>95%), as impurities can significantly affect the CD spectrum.
-
Concentration: Accurately determine the peptide concentration. A typical concentration range for far-UV CD is 0.1 to 1 mg/ml.[11]
-
Solvent Selection: The choice of solvent is critical as it can influence peptide conformation.[6][12][13]
-
Aqueous Buffers (e.g., phosphate buffer): Ideal for mimicking physiological conditions. Ensure the buffer components do not have high absorbance in the far-UV region.[1][11]
-
Trifluoroethanol (TFE): A helix-inducing solvent that can be used to assess the peptide's intrinsic helical propensity.[14]
-
Methanol: Another common organic solvent for studying peptide conformation.[12]
-
2. Instrumental Parameters:
-
Wavelength Range: Scan from 260 nm down to at least 190 nm for complete secondary structure analysis.
-
Pathlength: Use a quartz cuvette with a short pathlength (e.g., 1 mm) to minimize solvent absorbance.[11]
-
Bandwidth: A bandwidth of 1.0 nm is typically appropriate.
-
Scanning Speed and Accumulations: A scanning speed of 50 nm/min with 3-5 accumulations will improve the signal-to-noise ratio.[11]
-
Nitrogen Purge: Maintain a constant flow of high-purity nitrogen gas to prevent ozone formation and degradation of the optics.[11]
3. Data Acquisition and Processing:
-
Baseline Correction: Record a baseline spectrum of the solvent under the same conditions and subtract it from the sample spectrum.[11]
-
Smoothing: Apply a smoothing algorithm (e.g., Savitzky-Golay) to reduce noise without distorting the spectral features.
-
Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation to allow for comparisons between different samples:[4]
[θ] = (mdeg * MRW) / (10 * c * l)
where:
-
mdeg is the observed ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight / number of residues)
-
c is the concentration in mg/mL
-
l is the pathlength in cm
-
Workflow for CD Analysis of Aib-Containing Peptides
Caption: Experimental workflow for CD analysis of Aib-peptides.
Conclusion: Aib as a Powerful Tool in Peptide Structural Design
The inclusion of ethyl 2-aminoisobutyrate in peptides provides a robust method for inducing and stabilizing helical conformations. Circular dichroism spectroscopy is an invaluable tool for characterizing these structural changes. By carefully considering the experimental parameters and understanding the distinct spectral signatures of Aib-induced helices, researchers can gain significant insights into peptide structure-function relationships. The comparative analysis presented in this guide underscores the importance of Aib in peptide design and provides a framework for its accurate structural elucidation using CD spectroscopy.
References
- 1. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Circular Dichroism Spectroscopy: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 3. mdpi.com [mdpi.com]
- 4. The Principle of Circular Dichroism - Creative Proteomics [creative-proteomics.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explorationpub.com [explorationpub.com]
- 8. Discriminating 3(10)- from alpha-helices: vibrational and electronic CD and IR absorption study of related Aib-containing oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revisiting 310-helices: biological relevance, mimetics and applications [explorationpub.com]
- 11. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 12. scilit.com [scilit.com]
- 13. Effects of solvents on the conformational profile of Balaram's peptide: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Biological Activity of Aminoisobutyric Acid Derivatives
Introduction: The Potential of a Versatile Scaffold
In the landscape of drug discovery, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, and its esters, such as ethyl 2-aminoisobutyrate, represent a class of building blocks with significant potential. The gem-dimethyl substitution on the α-carbon introduces a unique conformational constraint, influencing the secondary structure of peptides and the binding affinity of small molecules.
While extensive public data on the specific biological activities of direct ethyl 2-aminoisobutyrate derivatives is nascent, a broader examination of derivatives of its parent compound, aminoisobutyric acid (Aib), and related structures reveals a compelling range of activities. This guide provides a comparative overview of the in vitro anticancer, antimicrobial, and enzyme-inhibitory properties of these derivatives, supported by established experimental protocols for their evaluation. It is designed for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Comparative Analysis of Biological Activities
The true measure of a compound's potential lies in its quantifiable effect in a controlled biological system. Below, we compare the performance of various Aib-containing and related derivatives across key therapeutic areas.
Anticancer and Cytotoxic Activity
The evaluation of a novel compound's cytotoxic potential is a critical first step in cancer drug discovery.[1][2] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell viability by 50%.[1][3] Derivatives of amino acids have shown significant promise in this area. For instance, synthetic β²,²-amino acid derivatives have demonstrated potent activity against a wide array of cancer cell lines, with IC50 values in the low micromolar range.[4] Similarly, the incorporation of aminoisobutyric acid into bombesin (BN) peptide analogs has been shown to yield compounds with significant anticancer activity against human pancreatic and colon cancer cell lines, with effective concentrations ranging from 0.01 nM to 1 µM.[5]
Table 1: Comparative In Vitro Anticancer Activity of Representative Amino Acid Derivatives
| Compound Class | Derivative Example | Target Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| Aib-Bombesin Analogs | Analog 'P6' | MiaPaCa-2 (Pancreatic) | 0.01 nM - 1 µM range | [5] |
| Analog 'P6' | SW620 (Colon) | 0.01 nM - 1 µM range | [5] | |
| β²,²-Amino Acid Derivatives | Compound '5c' | Ramos (Burkitt's Lymphoma) | < 8 µM | [4] |
| Compound '5c' | NCI-60 Panel Average | 0.32 - 3.89 µM | [4] |
| Ethyl-2-amino-pyrrole-3-carboxylates | EAPC-20 / EAPC-24 | GIST-T1 (Gastrointestinal) | Dose-dependent inhibition |[6] |
Note: The data presented is illustrative of the activity of these classes of compounds and is compiled from multiple studies.
The mechanism often involves the induction of apoptosis (programmed cell death), which can be confirmed through assays like Annexin V staining.[1] For example, certain ethyl-2-amino-pyrrole-3-carboxylates, which share some structural motifs, have been shown to inhibit tubulin polymerization, leading to cell-cycle arrest and apoptosis.[6][7]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new anti-infective agents.[8] The effectiveness of these agents is measured by the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration that inhibits the visible growth of a microorganism after a specified incubation period.[9]
Incorporating Aib into naturally occurring antimicrobial peptides, such as temporin-1DRa, can modulate their activity and toxicity.[10] Strategic Aib substitutions have been shown to enhance antimicrobial potency against pathogens like Staphylococcus aureus and Escherichia coli.[10] Furthermore, haloamine derivatives of related structures, like the ethyl ester of GABA, have demonstrated potent, rapid bactericidal activity, highlighting the potential for esterified amino acid derivatives in this space.[11]
Table 2: Comparative In Vitro Antimicrobial Activity (MIC)
| Compound Class | Derivative Example | Target Organism | MIC Value (µg/mL) | Reference |
|---|---|---|---|---|
| Aib-Peptide Analogs | [Aib¹³]temporin-1DRa | S. aureus | Not specified, but potent | [10] |
| [Aib¹³]temporin-1DRa | E. coli | Not specified, but potent | [10] | |
| β-Amino Acid Derivatives | Hydrazide/Pyrrole Derivatives | S. aureus | 31.2 - 500 | [12] |
| Hydrazide/Pyrrole Derivatives | M. luteum | 15.6 - 62.5 | [12] | |
| GABA Ethyl Ester Haloamines | GABAet-Cl (N-chloramine) | S. aureus | Effective at 10 mM | [11] |
| | GABAet-Cl (N-chloramine) | E. coli | Effective at 10 mM |[11] |
Note: MIC values can vary based on assay conditions. This table provides a representative comparison.
Enzyme Inhibition
Targeting specific enzymes is a cornerstone of modern pharmacology. Synthetic amino acid derivatives have been investigated as inhibitors of digestive enzymes, a strategy for managing metabolic disorders like type 2 diabetes and obesity.[13] By inhibiting enzymes such as α-amylase, α-glucosidase, and pancreatic lipase, these compounds can modulate the digestion and absorption of carbohydrates and fats.
Studies on a series of synthetic amino acid derivatives revealed potent, concentration-dependent inhibition of these key digestive enzymes, with some compounds acting as competitive or mixed-type inhibitors.[13] This suggests that derivatives of Aib could be rationally designed to target specific enzyme active sites.
Key Experimental Protocols: A Guide to In Vitro Evaluation
The trustworthiness of biological data hinges on robust and well-controlled experimental design. The following protocols are standard, self-validating methods for assessing the activities discussed above.
Protocol 1: In Vitro Cytotoxicity by MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[3][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[3]
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours (~37°C, 5% CO₂) to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test derivatives. Replace the old medium with 100 µL of medium containing the compound dilutions.
-
Causality: A serial dilution series is essential to determine the dose-response relationship and calculate an accurate IC50 value.[14]
-
-
Controls (Self-Validation):
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the compound, at the highest concentration used. This ensures the solvent itself is not causing toxicity.
-
Untreated Control: Cells in medium only, representing 100% viability.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin). This validates that the assay system is responsive.
-
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will produce purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot viability versus log[concentration] and use non-linear regression to determine the IC50 value.
Protocol 2: Antimicrobial Susceptibility by Broth Microdilution
This is the most common method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15] It provides a quantitative result that is comparable to the gold standard of agar dilution.[15]
Methodology:
-
Prepare Antimicrobial Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of each test derivative in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[9]
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to the final target concentration.[8][9]
-
Causality: Standardizing the inoculum is critical for reproducibility. Too many bacteria can overwhelm the antimicrobial agent, leading to a falsely high MIC.
-
-
Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension.[9]
-
Controls (Self-Validation):
-
Growth Control: A well containing only broth and the bacterial inoculum. This well must show turbidity for the test to be valid.[9]
-
Sterility Control: A well containing only sterile broth. This well must remain clear, confirming the sterility of the medium.[9]
-
Positive Control: A known antibiotic (e.g., Gentamicin) is tested in parallel to ensure that the quality control bacterial strain responds as expected.
-
-
Incubation: Incubate the plate at ~35-37°C for 16-20 hours in an appropriate atmosphere.[15]
-
Data Acquisition: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.[9][15]
-
Analysis: The MIC is the lowest concentration of the derivative at which there is no visible growth (the well is clear).[9]
Discussion and Future Perspectives
The available evidence suggests that the aminoisobutyric acid scaffold is a promising starting point for developing novel therapeutic agents. The conformational constraints imposed by the gem-dimethyl group can be leveraged to design peptides with enhanced stability and potency, as seen in antimicrobial and anticancer applications.[5][10] Furthermore, the ester functional group in derivatives like ethyl 2-aminoisobutyrate provides a handle for further chemical modification, allowing for the fine-tuning of properties such as lipophilicity and cell permeability, which are critical for drug efficacy.
Future research should focus on building a library of direct ethyl 2-aminoisobutyrate derivatives and systematically screening them using the standardized in vitro assays detailed in this guide. A key goal will be to establish clear Structure-Activity Relationships (SAR), linking specific chemical modifications to changes in biological activity. By comparing these novel compounds against established drugs and other Aib derivatives, the field can identify lead candidates with superior potency and selectivity, paving the way for the next generation of therapeutics derived from this versatile chemical framework.
References
- 1. benchchem.com [benchchem.com]
- 2. kosheeka.com [kosheeka.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bombesin analogs containing alpha-amino-isobutyric acid with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Effect of aminoisobutyric acid (Aib) substitutions on the antimicrobial and cytolytic activities of the frog skin peptide, temporin-1DRa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
A Comparative Guide to Helix Induction: α-Aminoisobutyric Acid (Aib) vs. Proline
In the intricate world of peptide science and drug development, the ability to control and stabilize specific secondary structures is paramount. The α-helix, a fundamental motif in protein architecture, is central to mediating protein-protein interactions, defining enzymatic active sites, and anchoring proteins within cellular membranes. Consequently, the rational design of helical peptides has become a cornerstone of modern therapeutics. This guide provides an in-depth comparative analysis of two of the most influential helix-inducing amino acids: the potent stabilizer, α-aminoisobutyric acid (Aib), and the versatile structural modulator, Proline (Pro). We will explore their distinct mechanisms, compare their effects on peptide conformation, and detail the experimental methodologies required to validate their impact, providing researchers with the foundational knowledge to strategically incorporate these residues into their designs.
Part 1: The Potent Stabilizer: α-Aminoisobutyric Acid (Aib)
α-Aminoisobutyric acid is a non-proteinogenic amino acid renowned for its exceptional capacity to promote and stabilize helical conformations. Its power lies in its unique chemical structure, which imposes severe and predictable constraints on the peptide backbone.
Mechanism of Helix Induction
The defining feature of Aib is the presence of a gem-dimethyl group at its α-carbon, replacing the standard α-hydrogen.[1] This seemingly simple modification has profound stereochemical consequences. The steric hindrance created by the two methyl groups drastically restricts the permissible rotation around the N-Cα (φ) and Cα-C (ψ) bonds. This constraint, often referred to as the Thorpe-Ingold effect, effectively funnels the backbone dihedral angles into the regions of the Ramachandran plot corresponding to helical structures.[2]
Aib is achiral and can readily fit into both right- and left-handed helices, primarily promoting the formation of tight 3₁₀-helices (characterized by i ← i+3 hydrogen bonds) and canonical α-helices (i ← i+4 hydrogen bonds).[3] In many cases, peptides containing Aib will adopt a conformation that is a mixture of these two helical types.[3][4] The introduction of Aib is so potent that it can override the intrinsic conformational preferences of neighboring amino acids, converting sequences that would otherwise form β-sheets into stable helices.[3][5]
Structural Consequences and Applications
The incorporation of Aib residues results in peptides with reduced conformational flexibility and a strong predisposition for a helical fold.[1] This pre-organization minimizes the entropic penalty associated with binding to a biological target, often leading to enhanced affinity and bioactivity. Key applications stemming from these properties include:
-
Enhanced Proteolytic Resistance: The sterically hindered α-carbon makes Aib-containing peptides less susceptible to degradation by proteases, extending their in-vivo half-life.[1]
-
Stabilization of Bioactive Peptides: Aib is widely used to engineer stable helical mimics of naturally occurring peptides, such as antimicrobial peptides (AMPs), cell-penetrating peptides, and modulators of G-protein coupled receptors (GPCRs).[1]
-
De Novo Peptide Design: As a reliable helix promoter, Aib is an invaluable tool for constructing novel, rigidly structured peptide scaffolds for various applications in material science and medicine.[3]
Caption: Mechanism of Aib-induced helix formation.
Part 2: The Versatile Modulator: Proline (Pro)
Proline is a unique proteinogenic amino acid whose cyclic side chain imparts a distinct set of conformational properties. While classically known as a "helix breaker" in the context of soluble proteins, its role is far more nuanced and highly dependent on the molecular environment.
Mechanism of Helix Modulation
Proline's side chain forms a five-membered pyrrolidine ring by bonding back to the backbone amide nitrogen. This rigid ring structure locks the φ dihedral angle at approximately -60° to -75°, a value that is compatible with an α-helical conformation. However, this cyclization has two critical consequences:
-
Lack of an Amide Proton: The backbone nitrogen is a secondary amine and lacks a proton. Consequently, it cannot act as a hydrogen bond donor, disrupting the regular i ← i+4 hydrogen-bonding pattern that stabilizes the core of an α-helix.[6]
-
Steric Clash: The rigid ring can cause a steric clash with the preceding residue in the helix, forcing a distortion.
These factors often cause Proline to introduce a distinct kink or bend in the helical axis, typically between 26° and 30°.[6][7] This makes Proline less of a helix inducer and more of a helix modulator.
The Critical Role of Environment
The designation of Proline as a "helix breaker" is an oversimplification derived primarily from studies in aqueous solutions.[8][9][10] In non-polar, membrane-mimetic environments (such as lipid micelles or organic solvents like 2-propanol), Proline's helical propensity is dramatically enhanced.[8][9][10][11] In these environments, it can stabilize helical structures, explaining its frequent occurrence in the transmembrane helices of integral membrane proteins.[8]
Beyond the α-helix, Proline is a key component of other secondary structures, most notably the left-handed polyproline II (PII) helix, a conformation important in signal transduction and protein recognition.[12]
Caption: Mechanism of Proline-induced helix modulation.
Part 3: Head-to-Head Comparison: Aib vs. Proline
The choice between incorporating Aib or Proline into a peptide sequence depends entirely on the desired structural outcome. Aib is the tool for enforcing rigid, linear helicity, whereas Proline is used to introduce specific, functional geometries.
| Feature | α-Aminoisobutyric Acid (Aib) | Proline (Pro) |
| Structure | Achiral, gem-dimethyl group at Cα. | Chiral, cyclic pyrrolidine ring. |
| Primary Mechanism | Steric hindrance from dimethyl groups severely restricts φ, ψ angles to helical regions.[1] | Cyclic side chain fixes φ angle; lack of amide proton disrupts H-bonding.[6] |
| Effect on Helix | Potent induction and stabilization of linear 3₁₀- and α-helices.[3] | Often introduces a ~30° kink or bend; can act as a helix breaker or stabilizer depending on context.[7][8][9] |
| H-Bonding Role | Acts as a normal hydrogen bond donor and acceptor within the peptide backbone. | Cannot act as a hydrogen bond donor, disrupting the helical H-bond network.[6] |
| Context Dependency | Consistently promotes helicity across a wide range of solvent environments. | Highly context-dependent; acts as a breaker in aqueous solution but a stabilizer in non-polar environments.[8][9][10] |
| Primary Application | Enhancing metabolic stability and enforcing a rigid helical conformation for improved target binding.[1][2] | Introducing specific structural kinks for protein packing, modulating transmembrane helices, and forming PII structures.[6][8] |
Part 4: Experimental Validation of Helicity
The conformational effects of Aib and Proline are not merely theoretical; they are quantified using a suite of biophysical techniques. The primary methods for assessing peptide secondary structure are Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, low-resolution technique that provides information on the average secondary structure content of a peptide in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone.
-
α-Helical Signature: A canonical α-helix exhibits a characteristic CD spectrum with two negative bands at approximately 222 nm (n→π* transition) and 208 nm (π→π* parallel transition), and a strong positive band around 192 nm (π→π* perpendicular transition).
-
Comparative Analysis: By comparing the CD spectra of a parent peptide with its Aib- and Pro-substituted analogs, one can directly assess the change in helicity. An increase in the mean residue ellipticity at 222 nm indicates a higher helical content.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]
- 7. Proline affects oligomerization of a coiled coil by inducing a kink in a long helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alpha-helical, but not beta-sheet, propensity of proline is determined by peptide environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. [PDF] a-Helical , but not ( 3-sheet , propensity of proline is determined by peptide environment | Semantic Scholar [semanticscholar.org]
- 12. Exploring the impact of polyproline II (PII) conformational bias on the binding of peptides to the SEM-5 SH3 domain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of α-Aminoisobutyric Acid Esters
For researchers, medicinal chemists, and professionals in drug development, the synthesis of non-proteinogenic amino acids is a cornerstone of creating novel therapeutics. Among these, α-aminoisobutyric acid (AIB) and its esters are of significant interest due to their ability to induce helical conformations in peptides, thereby enhancing metabolic stability and biological activity. This guide provides an in-depth comparison of the primary synthetic routes to AIB esters, offering a critical evaluation of their methodologies, efficiency, scalability, and environmental impact. We will delve into the classical Strecker and Bucherer-Bergs syntheses, followed by the crucial esterification step, and conclude with a look at emerging, greener alternatives.
Classical Approaches to the α-Aminoisobutyric Acid Backbone
The synthesis of AIB esters typically begins with the construction of the α,α-disubstituted amino acid core, followed by esterification. The two most established methods for creating the AIB backbone are the Strecker synthesis and the Bucherer-Bergs reaction.
The Strecker Synthesis
The Strecker synthesis, first reported in 1850, is a versatile method for producing α-amino acids from aldehydes or ketones.[1] For AIB, the starting material is acetone. The overall process involves the formation of an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[2]
Mechanism and Workflow
The reaction proceeds in two main stages:
-
Formation of the α-aminonitrile: Acetone is treated with ammonia and a cyanide source (e.g., KCN or NaCN) to form 2-amino-2-methylpropanenitrile. This step involves the initial formation of an imine from acetone and ammonia, which is then attacked by the cyanide nucleophile.[3]
-
Hydrolysis of the nitrile: The α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield α-aminoisobutyric acid.[2]
Figure 1: Simplified workflow of the Strecker synthesis for AIB.
Experimental Protocol: Synthesis of α-Aminoisobutyric Acid via Strecker Synthesis [4]
-
In a round-bottomed flask equipped with a stirrer and cooled in an ice bath, a solution of ammonium chloride in water is prepared.
-
A solution of acetone in ether is added, maintaining the temperature between 5-10 °C.
-
A solution of sodium cyanide in water is then added slowly, ensuring the temperature does not exceed 10 °C.
-
The reaction mixture is stirred for one hour and then left to stand overnight.
-
The ether layer is separated, and the aqueous layer is extracted with ether. The combined ether extracts are distilled to yield the crude α-aminonitrile.
-
The aminonitrile is then subjected to hydrolysis by refluxing with a strong acid, such as hydrobromic acid.
-
The resulting AIB hydrobromide is isolated and neutralized to afford the free amino acid.
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another multicomponent reaction that produces hydantoins from carbonyl compounds, which can then be hydrolyzed to α-amino acids.[5][6] Like the Strecker synthesis, it utilizes a ketone (acetone for AIB), a cyanide source, and an ammonium salt, typically ammonium carbonate.
Mechanism and Workflow
The reaction is thought to proceed through the following steps:
-
Formation of a cyanohydrin from acetone and cyanide.
-
Reaction of the cyanohydrin with ammonium carbonate to form an aminonitrile.
-
Intramolecular cyclization of the aminonitrile with carbon dioxide (from the decomposition of ammonium carbonate) to form a 5,5-dimethylhydantoin.[7]
-
Hydrolysis of the hydantoin intermediate under acidic or basic conditions to yield AIB.[8]
Figure 2: Simplified workflow of the Bucherer-Bergs reaction for AIB.
Experimental Protocol: Synthesis of α-Aminoisobutyric Acid via Bucherer-Bergs Reaction [8]
-
In an autoclave, an aqueous solution of ammonium carbonate is prepared and preheated to 50-80 °C.
-
Acetone cyanohydrin is added to the heated solution.
-
The mixture is then subjected to pressurized heating (e.g., 3-6 MPa at 140-180 °C) for several hours.
-
After the reaction, the mixture is cooled, and the pressure is released.
-
The resulting aqueous solution of AIB is concentrated and crystallized to yield the crude product.
Esterification of α-Aminoisobutyric Acid
Once AIB is synthesized, the next step is its conversion to the desired ester. The most common and direct method for this is the Fischer-Speier esterification.
Fischer-Speier Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[9][10] This method is widely applicable to amino acids, including AIB.
Mechanism and Workflow
The mechanism involves the following key steps:
-
Protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄ or HCl).[11]
-
Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.
-
Proton transfer and subsequent elimination of a water molecule to form the ester.[12]
The reaction is reversible, so it is typically driven to completion by using a large excess of the alcohol or by removing the water as it is formed.[10]
Figure 3: Simplified workflow of Fischer esterification of AIB.
Experimental Protocol: Synthesis of α-Aminoisobutyric Acid Benzyl Ester [13]
-
A mixture of AIB, p-toluenesulfonic acid, benzyl alcohol, and cyclohexane is refluxed for several hours using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
The reaction mixture is then cooled, and ethyl acetate is added to precipitate the benzyl ester p-toluenesulfonate salt.
-
The solid product is collected by filtration and dried.
Comparative Analysis of Synthetic Routes
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction | Fischer Esterification (for Ester Step) |
| Starting Materials | Acetone, Ammonia, Cyanide Salt | Acetone, Ammonium Carbonate, Cyanide Salt | AIB, Alcohol, Acid Catalyst |
| Key Intermediate | α-Aminonitrile | 5,5-Disubstituted Hydantoin | Protonated Carboxylic Acid |
| Typical Yield | 30-33% for AIB[4] | Can be high (up to 86% for AIB)[8] | Generally good to high yields |
| Reaction Conditions | Low temperature for aminonitrile formation, reflux for hydrolysis | Elevated temperature and pressure | Reflux |
| Scalability | Well-established for industrial scale | Suitable for industrial scale, especially with continuous flow | Readily scalable |
| Safety Concerns | Use of highly toxic cyanide salts requires strict safety protocols.[2] | Use of cyanide salts and high-pressure equipment. | Use of strong acids requires careful handling. |
Green Chemistry and Modern Alternatives
While the classical methods are robust, their reliance on toxic reagents and often harsh conditions has prompted the search for greener alternatives.
Green Chemistry Metrics
-
Atom Economy: The Strecker and Bucherer-Bergs syntheses have relatively poor atom economy due to the formation of inorganic salts as byproducts. Fischer esterification has a better atom economy, with water being the only byproduct.[14][15]
-
E-Factor (Environmental Factor): This metric considers the total amount of waste produced. The classical routes for AIB synthesis generate significant waste, leading to a high E-factor.
-
Solvent and Reagent Choice: The use of hazardous solvents like ether in the Strecker synthesis and the reliance on cyanide in both classical routes are significant drawbacks from a green chemistry perspective.[16][17]
Emerging Synthetic Routes
Chemoenzymatic Synthesis: The use of enzymes as catalysts offers a green and highly selective approach. For instance, papain has been used in the polymerization of AIB-containing peptide esters, demonstrating the potential of biocatalysis in this field.[18][19] Biocatalytic methods can also be employed for the direct amination of carboxylic acid esters, offering a more direct route to α-amino esters.[20]
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of α,α-disubstituted amino acids.[21] These methods often proceed under mild conditions and can tolerate a wide range of functional groups, offering a promising alternative to traditional methods.[22][23][24]
Conclusion
The synthesis of α-aminoisobutyric acid esters is a well-established field with several reliable methods. The choice of synthetic route depends on factors such as the desired scale, available equipment, and cost considerations.
-
The Strecker synthesis is a classic and versatile method, but its moderate yields and the use of highly toxic cyanide are significant drawbacks.
-
The Bucherer-Bergs reaction often provides higher yields and is also amenable to large-scale production, but it shares the safety concerns associated with cyanide and requires high-pressure equipment.
-
Fischer esterification remains the most straightforward and widely used method for the final esterification step, offering good yields and scalability.
For researchers and drug development professionals, an understanding of these classical routes is essential. However, the future of AIB ester synthesis will likely be shaped by the development of greener and more efficient methods, such as chemoenzymatic synthesis and photoredox catalysis . These emerging technologies offer the promise of milder reaction conditions, reduced environmental impact, and potentially novel synthetic pathways to this important class of unnatural amino acids.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Bucherer-Bergs Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CN103864633A - Method for preparing alpha-aminoisobutyric acid - Google Patents [patents.google.com]
- 9. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. air.unimi.it [air.unimi.it]
- 14. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 17. Fischer esterification: Significance and symbolism [wisdomlib.org]
- 18. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03095A [pubs.rsc.org]
- 19. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. osti.gov [osti.gov]
- 21. researchgate.net [researchgate.net]
- 22. Photocatalytic Modification of Amino Acids, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of Unnatural α-Amino Acids via Photoinduced Decatungstate-Catalyzed Giese Reactions of Aldehydes [organic-chemistry.org]
- 24. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Ethyl, 2-amino-1,1-dimethyl-2-oxo-
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl, 2-amino-1,1-dimethyl-2-oxo-. Our objective is to empower you with the knowledge to manage this chemical waste stream safely, compliantly, and with a clear understanding of the principles behind each procedural step.
The Critical First Step: Hazard Identification
Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with Ethyl, 2-amino-1,1-dimethyl-2-oxo- is paramount. The primary source for this information is the Safety Data Sheet (SDS) provided by the chemical manufacturer. The SDS is a comprehensive document that details the physical, chemical, and toxicological properties of the substance, as well as recommendations for safe handling, storage, and disposal.
Actionable Directive: Always obtain and review the SDS for any chemical before use and as a prerequisite to planning its disposal. In the absence of a specific SDS for "Ethyl, 2-amino-1,1-dimethyl-2-oxo-," it is imperative to treat the substance as hazardous until a definitive characterization can be made. The responsibility for determining if a waste is hazardous rests with the generator of that waste.[1][2]
Waste Characterization: Is It a Hazardous Waste?
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][3][4] A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][5]
| Hazardous Characteristic | Description | General Disposal Considerations |
| Ignitability | Liquids with a flash point below 140°F (60°C), solids that can cause fire through friction, or ignitable compressed gases.[3] | Segregate from oxidizers. Store in a well-ventilated area away from sources of ignition.[6][7] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[3] | Store in corrosion-resistant containers. Segregate acids from bases and both from reactive metals.[8] |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases. | Store away from incompatible materials. Handle with extreme caution. |
| Toxicity | Harmful or fatal when ingested or absorbed. | Requires specialized handling and disposal to prevent release to the environment. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of Ethyl, 2-amino-1,1-dimethyl-2-oxo-, assuming it has been characterized as a hazardous waste.
Step 1: Don the Appropriate Personal Protective Equipment (PPE)
Given the potential hazards of an uncharacterized chemical, a conservative approach to PPE is warranted. Based on information for structurally similar compounds, the following PPE should be considered the minimum requirement:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Consult the SDS for the most suitable material.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: All handling of the chemical and its waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[7]
Step 2: Segregate the Waste Stream
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8] Do not mix Ethyl, 2-amino-1,1-dimethyl-2-oxo- waste with other chemical waste streams unless you can definitively confirm their compatibility. Incompatible wastes can generate heat, toxic gases, or violent reactions.[8]
-
Solid vs. Liquid: Keep solid and liquid waste in separate containers.[8][9]
-
Chemical Compatibility: Consult the SDS for specific incompatibilities. As a general rule, avoid mixing with strong oxidizing agents, acids, and bases.[10][11]
Step 3: Use a Designated and Properly Labeled Waste Container
Waste must be accumulated in containers that are compatible with the chemical.[3][12]
-
Container Integrity: The container must be in good condition, with no leaks or cracks, and must have a tight-fitting lid.[9]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label must also include:
-
The full chemical name: "Ethyl, 2-amino-1,1-dimethyl-2-oxo-" (avoid abbreviations or chemical formulas).
-
The date on which the first drop of waste was added to the container.
-
An indication of the hazards (e.g., "Flammable," "Corrosive," "Toxic").
-
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[3][12]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[3][5][12]
-
Container Management: Keep waste containers closed at all times, except when adding waste.[3][12]
Step 5: Arrange for Pickup and Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]
-
Contact EHS: Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.
-
Do Not Dispose Down the Drain: Never dispose of chemical waste by pouring it down the sink.[7][11][13] This can lead to environmental contamination and damage to the plumbing infrastructure.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of chemical waste.
Caption: Workflow for Chemical Waste Disposal
Spill Management
In the event of a spill, the cleanup materials must also be treated as hazardous waste.[5]
-
Minor Spills: If you are trained and equipped to handle a minor spill, use a chemical spill kit to absorb the material. Place the absorbent material in a sealed, labeled bag or container for disposal.
-
Major Spills: For large or uncontrolled spills, evacuate the area immediately and contact your institution's emergency response team or EHS.[5]
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community.
References
- 1. youtube.com [youtube.com]
- 2. epa.gov [epa.gov]
- 3. odu.edu [odu.edu]
- 4. epa.gov [epa.gov]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. acewaste.com.au [acewaste.com.au]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. static.cymitquimica.com [static.cymitquimica.com]
A Comprehensive Guide to the Safe Handling of Ethyl, 2-amino-1,1-dimethyl-2-oxo- and Structurally Related Compounds
Disclaimer: The chemical name "Ethyl, 2-amino-1,1-dimethyl-2-oxo-" is not readily traceable to a specific, unique chemical structure with a corresponding CAS number and a validated Safety Data Sheet (SDS). The information presented herein is based on an analysis of structurally similar compounds and general principles of laboratory safety. It is imperative that you, the user, obtain a confirmed identity, CAS number, and a substance-specific Safety Data Sheet (SDS) before handling any chemical. This guide is intended to supplement, not replace, the information in a verified SDS.
The Critical Importance of Unambiguous Chemical Identification
In the field of chemical research and drug development, precision is paramount, not only for experimental outcomes but, more critically, for safety. The nomenclature "Ethyl, 2-amino-1,1-dimethyl-2-oxo-" presents an ambiguity that prevents the assignment of a definitive chemical structure. Minor variations in chemical names can correspond to significantly different molecules with disparate hazard profiles.
Before proceeding with any handling, storage, or disposal of the substance in your possession, you must:
-
Verify the CAS Number: The Chemical Abstracts Service (CAS) number is a unique identifier for a specific chemical substance. Check the manufacturer's label and documentation for this number.
-
Obtain the Safety Data Sheet (SDS): The SDS is the primary source of comprehensive safety information for a chemical. It is provided by the manufacturer and contains critical data on hazards, personal protective equipment (PPE), first-aid measures, and disposal.
-
Cross-Reference the Name, Structure, and CAS Number: Ensure that the chemical name, its structure, and the CAS number are consistent across all documentation.
For the purpose of this guide, we will discuss the potential hazards and corresponding safety protocols based on related chemical families, such as substituted amino oxoacetates. However, these are general recommendations and may not be entirely applicable to the specific substance you are handling.
Potential Hazard Profile of Related Amino Oxoacetate Compounds
Based on the functional groups present in the ambiguous name, the substance may exhibit one or more of the following hazards. Refer to the substance-specific SDS for confirmed hazard statements.
-
Acute Toxicity (Oral, Dermal, Inhalation): Many organic amines and their derivatives can be harmful if swallowed, absorbed through the skin, or inhaled.
-
Skin Corrosion/Irritation: These compounds can cause skin irritation or, in more severe cases, chemical burns upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or irreversible damage.[1][2][4]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory tract.[1][2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is directly dictated by the hazards identified in the SDS. The following table provides a general framework for PPE selection when handling potentially hazardous chemical compounds.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Consult the SDS and glove manufacturer's compatibility chart. | Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove. Dispose of contaminated gloves in accordance with institutional and regulatory guidelines.[1] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes or aerosol generation. | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin and Body Protection | A flame-retardant lab coat is standard. For larger quantities or higher-risk procedures, a chemical-resistant apron or a full chemical suit may be necessary. | Ensure the protective clothing provides a complete barrier.[1] |
| Respiratory Protection | If the SDS indicates respiratory hazards and work cannot be conducted in a certified chemical fume hood, a respirator may be required. The type of respirator (e.g., N95, or a cartridge respirator) will depend on the specific hazards. | All respiratory protection must be part of a comprehensive respiratory protection program that includes fit testing and training. |
Safe Handling and Operational Plan
A systematic approach to handling chemicals is crucial for maintaining a safe laboratory environment.
Engineering Controls
-
Ventilation: All work with this and similar chemicals should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Eyewash Stations and Safety Showers: Ensure that a fully functional and easily accessible eyewash station and safety shower are located in the immediate vicinity of the work area.
Step-by-Step Handling Protocol
-
Preparation:
-
Confirm the identity of the chemical and thoroughly read the SDS.
-
Don all required PPE as outlined in the SDS and the table above.
-
Prepare your work area in a chemical fume hood, ensuring it is clean and uncluttered.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
Spill Response:
-
In the event of a small spill, use an inert absorbent material to contain it.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Do not allow the product to enter drains.[1]
-
Disposal Plan
Chemical waste disposal is strictly regulated. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Waste Segregation:
-
Collect all waste containing the chemical, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled waste container.
-
-
Container Labeling:
-
The waste container must be labeled with the full chemical name and a description of the contents.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
Visualizing the Safe Handling Workflow
The following diagram illustrates the critical decision points and workflow for safely handling any chemical, including the one .
Caption: A flowchart illustrating the essential steps for the safe handling of laboratory chemicals, from initial identification to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
